molecular formula C13H18N2O2 B111351 (4-Benzyl-piperazin-1-yl)-acetic acid CAS No. 119929-87-2

(4-Benzyl-piperazin-1-yl)-acetic acid

Numéro de catalogue: B111351
Numéro CAS: 119929-87-2
Poids moléculaire: 234.29 g/mol
Clé InChI: FNCALUISHXHMND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(4-Benzyl-piperazin-1-yl)-acetic acid is a versatile piperazine-based building block in medicinal chemistry, serving as a key intermediate for developing central nervous system (CNS) agents . Its structure is highly valuable for constructing potential therapeutics, particularly in synthesizing dopamine receptor ligands and serotonin modulators, making it a compound of interest for researching antipsychotic and antidepressant drugs . Research into similar 1-benzylpiperidine functionalized derivatives highlights a growing interest in designing multitarget ligands for complex neurological conditions . This strategy aims to simultaneously enhance cholinergic and serotonergic tones by targeting enzymes like acetylcholinesterase (AChE) and the serotonin transporter (SERT), respectively, which is a promising approach for addressing both cognitive deficits and neuropsychiatric symptoms, such as depression, in Alzheimer's disease . Furthermore, the scaffold's flexibility allows for easy modification and conjugation, which can be leveraged to improve drug-like properties such as solubility and bioavailability in lead compounds . It is also employed in preparing radiolabeled compounds for neuroimaging studies, facilitating the exploration of neurological pathways and drug distribution in the brain .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCALUISHXHMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362787
Record name (4-Benzyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119929-87-2
Record name (4-Benzyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Benzyl-piperazin-1-yl)-acetic acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic, bifunctional molecule belonging to the N-substituted piperazine class of compounds. The inherent structural motifs—a tertiary amine within the piperazine ring, a carboxylic acid, and a benzyl group—confer upon it a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth analysis of its fundamental characteristics, potential therapeutic applications, and the experimental methodologies crucial for its investigation. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to interact with a variety of biological targets.[1] The addition of a benzyl group introduces lipophilicity, which can influence pharmacokinetic properties, while the acetic acid moiety provides a handle for further chemical modification and imparts zwitterionic character, affecting solubility and formulation development. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the exploration and development of novel therapeutics derived from this versatile chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems and for guiding formulation development. The key properties of this compound are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₈N₂O₂[2][3]
Molecular Weight 234.29 g/mol [2][3]
CAS Number 119929-87-2[2]
Appearance Predicted to be a white to off-white solidGeneral knowledge of similar compounds
pKa pKa₁ (Carboxylic Acid) ~ 2-3 (Predicted)pKa₂ (Piperazine Nitrogen) ~ 7-8 (Predicted)Based on piperazine derivatives[4][5][6]
LogP (XLogP3) -1.1[3]
Aqueous Solubility Predicted to be pH-dependent; higher solubility at acidic and basic pHBased on zwitterionic nature[7][8]

Expert Insights on Physicochemical Characteristics:

The zwitterionic nature of this compound, arising from the presence of both a basic piperazine nitrogen and an acidic carboxylic acid group, is a critical determinant of its behavior. The predicted pKa values suggest that the molecule will exist predominantly in its zwitterionic form at physiological pH (around 7.4). This has significant implications for its solubility, which is expected to be minimal at its isoelectric point and increase substantially in acidic or alkaline conditions. The negative LogP value indicates a generally hydrophilic character, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process, leveraging well-established synthetic methodologies. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification 1-Benzylpiperazine 1-Benzylpiperazine Ester_Intermediate (4-Benzylpiperazin-1-yl)acetic acid ethyl ester 1-Benzylpiperazine->Ester_Intermediate Reacts with Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ester_Intermediate Base Base (e.g., K₂CO₃) Base->Ester_Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Hydrolysis Base_Hydrolysis Base (e.g., NaOH or LiOH) in Water/THF Base_Hydrolysis->Final_Product Sigma1_Signaling cluster_0 Endoplasmic Reticulum Lumen cluster_1 Mitochondria-Associated ER Membrane (MAM) cluster_2 Cytosol BiP BiP Sigma1R Sigma-1 Receptor Sigma1R->BiP Dissociates from ClientProteins Client Proteins (Ion Channels, Kinases, etc.) Sigma1R->ClientProteins Interacts with Ligand Ligand (e.g., this compound) Ligand->Sigma1R Binds to CellularResponse Cellular Response (Modulation of Neuronal Excitability, Neuroprotection, etc.) ClientProteins->CellularResponse Leads to

References

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Benzyl-piperazin-1-yl)-acetic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed representative synthesis protocol with mechanistic insights, outline methods for its analytical characterization, and explore its strategic application as a molecular scaffold in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative that serves as a versatile fragment in drug design. The presence of a benzyl group provides a lipophilic anchor and potential for aromatic interactions, while the acetic acid moiety offers a handle for amide bond formation, esterification, or salt formation, enabling chemists to readily expand the molecule and explore structure-activity relationships (SAR).

Compound Nomenclature and Identifiers:

IdentifierValue
Systematic Name 2-(4-benzylpiperazin-1-yl)acetic acid
CAS Number (Free Acid) 119929-87-2[1]
CAS Number (Dihydrochloride) 214535-51-0[2]
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol [3]
PubChem CID 1402890[3]

Physicochemical Properties (Computed and Experimental Analogues):

PropertyValue/InformationSource
Calculated LogP -1.1PubChem[3]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[3]
Hydrogen Bond Acceptors 3 (2 nitrogens, 1 oxygen)PubChem[3]
Melting Point (°C) Data not available. Structurally similar amides, e.g., (2E)-1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one, have reported melting points in the range of 120-123°C.[4]
pKa Not experimentally determined. The carboxylic acid proton is expected to be acidic (pKa ~3-5), while the piperazine nitrogens are basic. The pKa of the N-4 nitrogen will be significantly lower than the N-1 nitrogen due to the influence of the adjacent electron-withdrawing acetic acid group. The pKa values for the parent piperazine molecule are approximately 9.73 (pKa1) and 5.59 (pKa2).[5]
Solubility Expected to be soluble in polar organic solvents and aqueous bases.General chemical principles

Strategic Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of a piperazine precursor followed by hydrolysis (saponification) of the resulting ester. This approach is efficient and allows for modularity in the synthesis of analogues.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification N_Benzylpiperazine 1-Benzylpiperazine Intermediate_Ester Ethyl (4-benzyl-piperazin-1-yl)-acetate (Intermediate) N_Benzylpiperazine->Intermediate_Ester + K₂CO₃, Acetonitrile Reflux EthylBromoacetate Ethyl bromoacetate Final_Acid This compound (Final Product) Intermediate_Ester->Final_Acid + LiOH, THF/H₂O Heat

Caption: General two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl (4-benzyl-piperazin-1-yl)-acetate (Intermediate)

This step involves a classic Sₙ2 reaction where the secondary amine of 1-benzylpiperazine acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

  • Rationale for Reagent Selection:

    • 1-Benzylpiperazine: The starting scaffold.

    • Ethyl bromoacetate: A common and effective alkylating agent. The ethyl ester protects the carboxylic acid during the alkylation step and is readily hydrolyzed in the subsequent step.

    • Potassium Carbonate (K₂CO₃): A mild inorganic base is crucial to neutralize the hydrobromic acid (HBr) byproduct. Without a base, the HBr would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

    • Acetonitrile (ACN): A polar aprotic solvent is preferred as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the reaction.

  • Protocol:

    • To a stirred solution of 1-benzylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 82°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

    • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude ester intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis of Ethyl (4-benzyl-piperazin-1-yl)-acetate to this compound

This is a standard saponification reaction where the ester is hydrolyzed to the corresponding carboxylic acid salt, followed by an acidic workup to yield the final product.

  • Rationale for Reagent Selection:

    • Lithium Hydroxide (LiOH): A strong base used to hydrolyze the ester. NaOH or KOH can also be used.

    • Tetrahydrofuran (THF)/Water: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt.

    • Hydrochloric Acid (HCl): Used during the workup to neutralize the excess base and protonate the carboxylate salt to form the final carboxylic acid, causing it to precipitate if its solubility is low at acidic pH.

  • Protocol:

    • Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5-6 with 1N HCl. The product may precipitate at this stage.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow Start Synthesized Product TLC TLC/LC-MS (Reaction Monitoring & Purity) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS HPLC HPLC-UV (Purity Assessment) MS->HPLC Final Confirmed Structure & Purity >95% HPLC->Final

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: This is the primary tool for structural confirmation. The expected spectrum for this compound would show characteristic signals:

      • Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).

      • A singlet for the benzylic CH₂ protons (~3.5 ppm).

      • A singlet for the CH₂ protons of the acetic acid moiety (~3.2 ppm).

      • Broad signals for the eight piperazine protons, typically seen as two multiplets (~2.4-2.7 ppm).

      • A very broad singlet for the carboxylic acid proton (variable, >10 ppm), which may not always be observed.

    • ¹³C-NMR: Confirms the carbon framework of the molecule. For similar benzylpiperazine derivatives, characteristic peaks for the benzylic carbon and the carbonyl carbon are expected around 61 ppm and 169 ppm, respectively.[4]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₈N₂O₂, calculated mass: 234.1368).[3]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC with UV detection is the standard method for determining the purity of the final compound. Since the benzyl group contains a chromophore, UV detection is straightforward.

    • Representative Method:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.[6]

      • Detection: UV at ~218 nm or ~254 nm.[6]

    • The goal is to obtain a single major peak, with purity typically expected to be ≥95% for use in further research.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a valuable starting material or scaffold.[1] The piperazine ring is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on CNS targets.[7] The benzylpiperazine core is a key feature in compounds designed to modulate dopamine and serotonin receptors, making it relevant for developing antipsychotic, antidepressant, and anxiolytic agents.

  • Pain and Analgesia: Recent research has focused on developing benzylpiperazine derivatives as potent and selective ligands for the σ1 receptor.[4] The σ1 receptor is a promising target for modulating nociceptive signaling, and antagonists of this receptor are being investigated as novel therapeutics for inflammatory and neuropathic pain. This compound provides an ideal starting point for creating a library of amide derivatives to probe the SAR at this target.

Example of Application Logic:

Drug_Discovery_Logic Scaffold (4-Benzyl-piperazin-1-yl) -acetic acid Amide_Coupling Amide Coupling (EDC, HOBt or similar) Scaffold->Amide_Coupling Compound_Library Library of Novel Amide Derivatives Amide_Coupling->Compound_Library Amine_Library Diverse Amine Building Blocks (R-NH₂) Amine_Library->Amide_Coupling Screening Biological Screening (e.g., σ1 Receptor Binding Assay) Compound_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Compound Lead Compound for Pain Therapy SAR->Lead_Compound

Caption: Application of the scaffold in a typical drug discovery campaign.

By reacting this compound with a diverse library of amines via standard peptide coupling reactions, medicinal chemists can rapidly generate a large number of novel analogues. These compounds can then be screened in biological assays to identify molecules with high affinity and selectivity for a desired target, such as the σ1 receptor.

Safety and Handling

As a laboratory chemical, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

(Note: This safety information is based on general principles and data from related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.)

References

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative that serves as a valuable scaffold in medicinal chemistry. Its structural features, combining a benzyl group and an acetic acid moiety on a piperazine core, make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly as a precursor for receptor ligands. A representative signaling pathway and a common experimental workflow relevant to the biological screening of such compounds are also detailed.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-benzylpiperazin-1-yl)acetic acid, is a well-defined chemical entity.[1] Its fundamental properties are summarized in the tables below.

IdentifierValue
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid[1]
CAS Number 119929-87-2[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Canonical SMILES C1CN(CCN1CC(=O)O)CC2=CC=CC=C2
InChI Key FNCALUISHXHMND-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers for this compound.

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents computed physicochemical data for this compound.

PropertyValueSource
XLogP3 -1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 234.136828 g/mol PubChem[1]
Topological Polar Surface Area 40.7 ŲPubChem
Heavy Atom Count 17PubChem[1]

Table 2: Computed Physicochemical Properties of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

G Piperazine Piperazine Step1 + Piperazine->Step1 BenzylChloride Benzyl Chloride BenzylChloride->Step1 Product1 1-Benzylpiperazine Step1->Product1 Ethanol, 65°C Step2 + Product1->Step2 ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Step2 FinalProduct This compound Step2->FinalProduct Base (e.g., K₂CO₃), DMF

Figure 1. Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a well-established method for the monosubstitution of piperazine.[2]

  • In a 250 mL round-bottom flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL) and warm the mixture to 65°C.

  • To this solution, add piperazine dihydrochloride monohydrate (0.125 mol) and swirl to dissolve.[2]

  • While maintaining the temperature at 65°C, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes with vigorous stirring. A white precipitate will form.[2]

  • Continue stirring at 65°C for an additional 25 minutes.[2]

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of piperazine dihydrochloride.

  • Collect the precipitate by vacuum filtration and wash with ice-cold absolute ethanol.

  • The filtrate, containing the desired 1-benzylpiperazine, is carried forward to the next step.

Step 2: Synthesis of this compound

  • To the ethanolic solution of 1-benzylpiperazine from Step 1, add potassium carbonate (0.15 mol) and chloroacetic acid (0.13 mol).

  • Add dimethylformamide (DMF, 50 mL) to aid in solubility and heat the reaction mixture to 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (approximately pH 6) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

Due to the lack of published experimental spectral data for this compound, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the methylene protons of the acetic acid moiety.

  • ¹³C NMR: Aromatic carbons, the benzylic carbon, four distinct signals for the piperazine ring carbons, the methylene carbon of the acetic acid group, and a signal for the carboxylic acid carbon are anticipated.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 235.14. A characteristic fragmentation pattern for benzylpiperazines is the cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 91 (tropylium ion).[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for aromatic and aliphatic groups, a broad O-H stretch for the carboxylic acid, and a C=O stretch for the carbonyl group. Piperazine rings often show characteristic absorptions in the 1000-1200 cm⁻¹ region.[4]

Role in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[5][6][7][8] this compound is a valuable intermediate for the synthesis of novel drug candidates. The benzyl group can be retained as a key pharmacophoric feature or can serve as a protecting group that is later removed. The acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities and modulate the pharmacological properties of the final compound.

Potential as a Scaffold for Receptor Ligands

Piperazine derivatives are well-known to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors.[9][10][11][12] The structural features of this compound make it an ideal starting point for the development of ligands targeting these receptors.

Representative Signaling Pathway: Dopamine D2 Receptor

Many antipsychotic and anti-Parkinsonian drugs containing a piperazine moiety target the dopamine D2 receptor. The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (or Ligand) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Figure 2. Simplified Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5][7] The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP concentration subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of downstream target proteins and modulating cellular responses.[7]

Experimental Protocols for Biological Evaluation

To assess the potential of derivatives of this compound as receptor ligands, a radioligand binding assay is a standard and robust method.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the dopamine D2 receptor.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation, radioligand (e.g., [³H]-Spiperone for D2 receptors), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol) to saturate the receptors.

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a set time to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G start Start: Test Compound Synthesized from This compound prep Prepare Receptor Membranes start->prep assay Set up Radioligand Binding Assay (Total, Non-specific, Competition) prep->assay incubate Incubate to Equilibrium assay->incubate filter Separate Bound and Free Ligand (Vacuum Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End: Determine Binding Affinity analyze->end

Figure 3. Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries. The established importance of the piperazine scaffold in targeting CNS receptors, such as the dopamine D2 receptor, highlights the utility of this compound as a starting point for the design and synthesis of novel therapeutic agents. The experimental protocols and workflows described herein provide a framework for the synthesis and biological evaluation of new chemical entities derived from this valuable building block. Further research into the synthesis and biological activities of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

Unveiling the Pharmacological Potential: A Technical Overview of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Benzyl-piperazin-1-yl)-acetic acid , a synthetic derivative of the versatile piperazine scaffold, presents a compelling case for further investigation within the realm of pharmacology. While comprehensive biological data for this specific molecule remains limited in publicly accessible literature, the broader class of benzylpiperazine derivatives has demonstrated significant interactions with key neurological targets. This technical guide aims to synthesize the available information, contextualize the potential mechanisms of action based on structurally related compounds, and provide a framework for future research.

Core Concepts and Potential Mechanisms of Action

Benzylpiperazine and its analogues are known to exhibit a range of pharmacological activities, primarily centered around their interaction with monoamine transporters and sigma (σ) receptors. The core structure, featuring a benzyl group attached to a piperazine ring, serves as a privileged scaffold in medicinal chemistry, allowing for diverse modifications to tune receptor affinity and functional activity.

The presence of the acetic acid moiety on the piperazine nitrogen of This compound introduces a carboxylic acid group, which could significantly influence its pharmacokinetic and pharmacodynamic properties. This functional group can alter solubility, membrane permeability, and potential interactions with receptor binding sites.

Based on the activities of related compounds, the potential mechanisms of action for This compound could involve:

  • Sigma-1 (σ1) Receptor Modulation: Numerous benzylpiperazine derivatives have been identified as high-affinity ligands for the σ1 receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including ion channel regulation, neuronal signaling, and cellular stress responses. Ligands targeting the σ1 receptor have shown promise in preclinical models of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

  • Monoamine Transporter Inhibition: The parent compound, benzylpiperazine (BZP), is known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to stimulant-like effects. The specific substitutions on the benzyl and piperazine rings dictate the potency and selectivity for these transporters. It is plausible that This compound retains some affinity for these transporters, although the acetic acid group may alter this interaction profile.

Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacological data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for This compound at various receptors and transporters, are not publicly available.

To facilitate future comparative analysis, the following table structure is proposed for organizing such data once it becomes available through experimental investigation.

TargetAssay TypeLigandKi (nM)IC50 (nM)EC50 (nM)Emax (%)Reference
Sigma-1 (σ1) ReceptorRadioligand Binding
Sigma-2 (σ2) ReceptorRadioligand Binding
Dopamine Transporter (DAT)Radioligand Binding
Norepinephrine Transporter (NET)Radioligand Binding
Serotonin Transporter (SERT)Radioligand Binding
Functional Assay

Experimental Protocols

To elucidate the mechanism of action of This compound , a series of well-established experimental protocols should be employed. The following provides a general methodology for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of This compound to specific receptor or transporter targets.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target of interest (e.g., CHO-K1 cells for σ1 receptors, HEK293 cells for monoamine transporters) or from rodent brain tissue.

  • Assay Buffer: Utilize a buffer system appropriate for the specific target (e.g., Tris-HCl for many receptor assays).

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]WIN 35,428 for DAT).

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound, This compound , in a 96-well plate.

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of This compound at its binding targets (i.e., agonist, antagonist, or modulator).

Example Protocol (for Monoamine Transporter Uptake Assay):

  • Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., DAT, NET, or SERT).

  • Substrate: Employ a radiolabeled substrate for the transporter (e.g., [³H]dopamine for DAT).

  • Incubation: Pre-incubate the cells with varying concentrations of This compound or a reference compound.

  • Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction and incubate for a defined period.

  • Uptake Termination: Terminate the uptake by washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Mandatory Visualizations

To conceptualize the potential signaling pathways and experimental workflows, the following diagrams are provided.

G Potential Signaling Pathway of a Sigma-1 Receptor Ligand cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates BiP BiP/GRP78 BiP->Sigma1R Associates/ Dissociates VDAC VDAC IP3R->VDAC Interacts Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Regulates Ca2+ flux Ligand (4-Benzyl-piperazin-1-yl) -acetic acid Ligand->Sigma1R Binds Cellular_Stress Cellular Stress Cellular_Stress->BiP Induces dissociation Neuronal_Survival Neuronal Survival and Plasticity Ca_Signaling->Neuronal_Survival

Caption: Hypothetical signaling pathway for a σ1 receptor ligand.

G Experimental Workflow for Radioligand Binding Assay Start Start: Membrane Preparation Incubation Incubation: Membranes + Radioligand + This compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis End End: Affinity Data Analysis->End

Caption: Workflow for determining receptor binding affinity.

Conclusion and Future Directions

While the precise mechanism of action for This compound is yet to be fully elucidated, its structural similarity to known pharmacologically active benzylpiperazine derivatives suggests a high potential for interaction with key neurological targets, particularly the sigma-1 receptor and monoamine transporters. The presence of the acetic acid moiety adds a unique feature that warrants dedicated investigation into its influence on the compound's biological profile.

Future research should focus on a systematic pharmacological characterization of This compound , including comprehensive binding and functional assays for a panel of relevant CNS targets. Subsequent in vivo studies in appropriate animal models will be crucial to determine its pharmacokinetic properties, efficacy, and potential therapeutic applications. The data generated from these studies will be instrumental in understanding the full potential of this compound and the broader class of piperazine acetic acid derivatives in drug discovery.

Whitepaper: A Technical Guide to Identifying and Validating the Biological Targets of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] (4-Benzyl-piperazin-1-yl)-acetic acid is a fragment molecule that combines this critical scaffold with a benzyl group and an acetic acid moiety, suggesting a high potential for biological activity.[3] However, its specific molecular targets remain uncharacterized. This guide provides a comprehensive, in-depth framework for elucidating these targets. We begin by conducting a predictive analysis based on the well-documented activities of its structural analogs, postulating its interaction with key protein families in oncology and neuroscience. Subsequently, we present a detailed, multi-step experimental workflow—from initial computational screening to definitive cellular target engagement—designed to systematically identify, validate, and characterize the biological partners of this compound. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this compound.

Introduction: The Scientific Rationale

In drug discovery, certain molecular frameworks appear with remarkable frequency in successful therapeutics. The piperazine heterocycle is one such entity, prized for its unique physicochemical properties that often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1][2] The compound of interest, this compound, is a functionalized derivative of this core structure. While it is commercially available as a research tool and building block, its specific biological interactions have not been reported in the public domain.[3][4][5]

The scientific imperative, therefore, is to move from a structural entity to a functional understanding. The presence of the benzylpiperazine core strongly suggests a propensity to interact with targets in the central nervous system (CNS), given that benzylpiperazine (BZP) itself is a well-known CNS stimulant that modulates monoamine pathways.[6][7][8] Furthermore, the broader class of arylpiperazines has demonstrated significant potential in oncology and as ligands for sigma (σ) receptors.[1][9][10]

This guide is structured to bridge the gap between the known structure of this compound and its unknown biological function. It is not merely a list of protocols but a logical, causality-driven pathway for investigation, designed to provide researchers with both the strategic "why" and the practical "how" of target deconvolution.

Predictive Target Analysis Based on Structural Analogs

The structure of this compound can be deconstructed into three key pharmacophoric elements: the piperazine core, the benzyl substituent, and the N-acetic acid side chain. By examining the known biological targets of compounds sharing these features, we can formulate robust hypotheses.

Hypothesis A: Central Nervous System (CNS) Monoamine Receptors and Transporters

The benzylpiperazine moiety is the prototypical structure for a class of psychoactive compounds.[6][11] BZP and its derivatives are known to interact directly with the dopamine and serotonin systems, producing stimulant effects similar to amphetamine, albeit with lower potency.[7][8]

  • Potential Direct Targets:

    • Dopamine and Serotonin Transporters (DAT, SERT): BZP acts as a substrate for these transporters, increasing extracellular concentrations of dopamine and serotonin.[8][11]

    • Dopamine (D2) and Serotonin (5-HT1A, 5-HT2A) Receptors: Many piperazine-containing antipsychotic and antidepressant drugs act as ligands for these G-protein coupled receptors (GPCRs).[1]

  • Causality: The core benzylpiperazine structure is the primary driver of this activity. The acetic acid moiety may alter the binding profile, potentially increasing affinity for specific receptor subtypes or introducing interactions with extracellular loops.

Hypothesis B: Sigma (σ) Receptors

Numerous studies have identified 4-benzylpiperazine derivatives as highly potent and selective ligands for sigma receptors (σ1 and σ2).[9][12] These receptors are unique transmembrane proteins implicated in a variety of cellular functions and are considered promising targets for treating pain, neurodegenerative disorders, and psychosis.[10]

  • Potential Direct Targets:

    • Sigma-1 Receptor (σ1R)

    • Sigma-2 Receptor (σ2R)

  • Causality: Research has shown that modifications to the benzylpiperazine structure can yield ligands with nanomolar affinity for sigma receptors.[9] One highly potent ligand, 1-(2-naphthyl methyl)-4-benzyl piperazine, shares the same 4-benzylpiperazine core.[9] The acetic acid group on our compound of interest could potentially interact with charged residues in the ligand-binding pocket.

Hypothesis C: Oncology-Related Targets

Arylpiperazine derivatives have gained significant attention for their anticancer properties, which are often mediated through the induction of apoptosis or cell cycle arrest.[1]

  • Potential Direct Targets:

    • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently over-activated in cancer. Piperazine derivatives have been identified as inhibitors of this pathway.[1]

    • Tubulin: Certain complex piperazine conjugates have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase and inducing apoptosis.[13] The binding occurs at the colchicine binding site.[13]

  • Causality: While the benzyl group is not an aryl group in the strictest sense, the overall scaffold fits the general profile of piperazine-based kinase inhibitors. The acetic acid side chain could enhance solubility or provide an additional interaction point within an ATP-binding pocket.

The following table summarizes these primary hypotheses.

Hypothesized Target Class Specific Potential Targets Rationale Based on Structural Analogs Key Analog Classes Supporting References
CNS Monoamine System DAT, SERT, D2 Receptors, 5-HT ReceptorsThe core benzylpiperazine structure is a known CNS stimulant and modulator of dopamine/serotonin pathways.Benzylpiperazine (BZP), Clozapine, Vortioxetine[1][6][7][8][11]
Sigma (σ) Receptors σ1 Receptor, σ2 Receptor4-Benzylpiperazine derivatives exhibit high, nanomolar affinity for sigma receptors.1-Aralkyl-4-benzylpiperazines[9][10][12]
Oncology Targets PI3K/Akt Pathway Kinases, TubulinArylpiperazines are known to induce apoptosis and inhibit key cancer signaling pathways and structural proteins.Arylpiperazines, Triazole-piperazine conjugates[1][13]

A Strategic Workflow for Target Identification and Validation

The following section details a logical, multi-tiered experimental strategy to systematically test the hypotheses generated above and to discover novel targets. The workflow is designed to progress from broad, predictive methods to highly specific, definitive validation.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Cell-Based Functional Validation cluster_2 Tier 3: Unbiased & Definitive Target Engagement A In Silico Docking (CNS, Sigma, Kinase Panels) B Primary Binding Assays (Radioligand Displacement) A->B Prioritize C Broad Functional Screens (e.g., Kinase Panel, GPCR Panel) B->C Confirm D Cellular Functional Assays (e.g., cAMP, pAkt Western, Uptake) C->D Validate Function E Cytotoxicity Profiling (MTT/CellTiter-Glo on Cancer Lines) C->E G Cellular Thermal Shift Assay (CETSA) D->G Confirm Engagement F Affinity Chromatography- Mass Spectrometry F->G Validate Hits

Caption: A strategic workflow for target identification and validation.

Tier 1: In Silico and High-Throughput In Vitro Screening

The objective of this initial phase is to rapidly and cost-effectively narrow down the list of potential targets.

Protocol 1: In Silico Molecular Docking

  • Causality: Computational docking predicts the binding pose and estimates the binding affinity of a ligand to a protein with a known crystal structure. This allows for the rapid, virtual screening of our compound against libraries of potential targets, prioritizing those with the highest predicted affinity for subsequent wet-lab validation.

  • Methodology:

    • Prepare Ligand Structure: Generate a 3D conformation of this compound and perform energy minimization. Account for likely protonation states at physiological pH (the piperazine nitrogen may be protonated, and the carboxylic acid will be deprotonated).

    • Select Target Structures: Obtain high-resolution crystal structures of hypothesized targets from the Protein Data Bank (PDB). Prioritize structures co-crystallized with known ligands. Targets should include: human DAT, SERT, D2 receptor, 5-HT2A receptor, σ1 receptor, and representative kinases from the PI3K/Akt pathway.

    • Define Binding Site: Define the docking grid around the known ligand-binding pocket of each target protein.

    • Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into each target's binding site.

    • Analyze Results: Rank targets based on the predicted binding energy (docking score). Visually inspect the top-scoring poses to ensure key interactions (e.g., salt bridges with the acetate, hydrophobic interactions with the benzyl group) are plausible.

Protocol 2: Competitive Radioligand Binding Assays

  • Causality: This is the gold standard for confirming direct physical interaction between a compound and a receptor or transporter. It measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the target, allowing for the determination of the binding affinity (Ki).

  • Methodology:

    • Source Target: Obtain membrane preparations expressing the target of interest (e.g., CHO cells overexpressing human D2 receptors) from a commercial vendor or prepare in-house.

    • Assay Setup: In a 96-well plate, combine:

      • Membrane preparation (e.g., 10-20 µg protein per well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) near its Kd value.

      • A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Cell-Based Functional Characterization

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding in a living cell.

Protocol 3: Western Blot for PI3K/Akt Pathway Modulation

  • Causality: If the compound binds to a kinase in the PI3K/Akt pathway, it should inhibit its activity. We can measure this by quantifying the phosphorylation of a downstream substrate. A reduction in the phosphorylated form of Akt (pAkt) relative to the total amount of Akt protein is a direct indicator of pathway inhibition.

  • Methodology:

    • Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7, known to have an active PI3K/Akt pathway) and allow cells to adhere overnight.

    • Serum Starvation: Culture cells in serum-free media for 12-24 hours to reduce basal pathway activity.

    • Compound Treatment: Treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

    • Detection and Analysis: Use a chemiluminescent secondary antibody and imaging system to detect the protein bands. Quantify band intensity and express results as the ratio of pAkt to total Akt.

Tier 3: Unbiased Discovery and Definitive Target Engagement

While hypothesis-driven approaches are powerful, an unbiased screen can uncover novel or unexpected targets. Finally, confirming target engagement in a physiological context is the ultimate validation.

Protocol 4: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Causality: This technique uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate). Bound proteins are then eluted and identified by mass spectrometry, providing an unbiased survey of the compound's interactome.

  • Methodology:

    • Probe Synthesis: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group, creating the affinity matrix. A control matrix (beads only) must also be prepared.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

    • Affinity Capture: Incubate the lysate with the affinity matrix and the control matrix in parallel for several hours at 4°C.

    • Washing: Wash the matrices extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute specifically bound proteins, either by competition with an excess of the free compound or by using a denaturing solution (e.g., SDS sample buffer).

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by LC-MS/MS analysis and database searching. Proteins that are significantly enriched in the affinity matrix eluate compared to the control are considered potential binding partners.

G cluster_0 Probe Synthesis cluster_1 Affinity Capture cluster_2 Washing & Elution cluster_3 Identification A Compound + Activated Beads B Incubate with Cell Lysate A->B C Remove Non-specific Proteins B->C D Elute Specific Binders C->D E LC-MS/MS Analysis D->E F Identify Target Proteins E->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Causality: This method provides definitive proof of target engagement inside intact, living cells. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured and is a direct proxy for target binding.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either the vehicle control or this compound at a desired concentration.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method.

    • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms direct target engagement.

Conclusion and Future Directions

This compound stands at the intersection of several well-validated pharmacophores, pointing towards a high probability of significant biological activity. The predictive analysis presented here, grounded in extensive literature on structural analogs, strongly suggests that its primary targets are likely to be found within the CNS monoamine system, the family of sigma receptors, or key oncology pathways.

The true scientific value, however, lies in rigorous experimental validation. The tiered workflow detailed in this guide provides a comprehensive and self-validating pathway for any research team to follow. By progressing from high-throughput screening to cell-based functional assays and finally to definitive target engagement methods like CETSA, researchers can systematically deconvolve the mechanism of action of this compound. The successful identification of a novel, high-affinity ligand for any of these target classes could pave the way for the development of new therapeutics for psychiatric disorders, neurodegenerative diseases, or cancer.

References

(4-Benzyl-piperazin-1-yl)-acetic acid review of literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid and its Derivatives as Sigma-1 Receptor Ligands

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its derivatives, with a particular focus on their activity as sigma-1 (σ1) receptor ligands. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

This compound is a synthetic compound that serves as a key structural scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] A particularly promising area of research involves the development of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological disorders.[5][6]

The σ1 receptor is a recognized therapeutic target for managing neuropathic pain, a chronic and debilitating condition that is often refractory to current treatments.[5][7] Antagonists of the σ1 receptor have shown efficacy in preclinical models of inflammatory and neuropathic pain, driving the search for novel, selective ligands with improved pharmacological profiles.[5][6] This guide will focus on a series of benzylpiperazine derivatives that have been designed, synthesized, and evaluated for their affinity for the σ1 receptor and their potential as analgesics.[5][6][8]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. General synthetic protocols for creating a variety of monosubstituted piperazine derivatives have been developed, often with high yields and purity.[9] A common strategy involves the coupling of different aromatic anilines with chloroacetyl chloride, followed by reactions with vanillin and subsequent cyclization and coupling with a piperazine moiety.[10]

General Synthetic Protocols

Several methods for the synthesis of piperazine derivatives have been reported, highlighting the versatility of the piperazine scaffold.[11][12][13] One-pot, one-step procedures have been developed for the efficient production of a wide range of monosubstituted piperazine derivatives.[9] Microwave-assisted synthesis has also been employed to accelerate these reactions.[9]

A key publication by Scavello et al. (2021) outlines a detailed synthetic route for a series of benzylpiperazine derivatives.[5][6] The general procedures described in this work are summarized below.

General Procedure for the Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives: [5]

  • 1,1′-Carbonyldiimidazole (1.0 equivalent) is added to a stirred solution of the appropriate carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) at room temperature.

  • After gas evolution ceases, the resulting mixture is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.2 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The reaction mixture is washed with a 10% aqueous NaCl solution and water.

  • The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data: Sigma-1 and Sigma-2 Receptor Binding Affinities

The binding affinities of newly synthesized benzylpiperazine derivatives for the σ1 and σ2 receptors are typically evaluated using radioligand binding assays.[5][6] The following table summarizes the binding data for a series of benzylpiperazine derivatives from the study by Scavello et al. (2021). The affinities are expressed as the inhibitory constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundRKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
13 -(CH2)4-Ph21.0 ± 1.54830 ± 290230
14 -(CH2)3-Ph13.0 ± 0.93680 ± 220283
15 -(CH2)2-Cyclohexyl1.6 ± 0.11417 ± 85886
16 -CH=CH-Ph38.0 ± 2.3>10000>263
20 -(CH2)2-OPh11.0 ± 0.72510 ± 150228
21 -(CH2)2-Ph18.0 ± 1.14120 ± 250229
22 -CH2-Ph25.0 ± 1.55630 ± 340225
24 -(CH2)4-Ph-4-CH2OH7.8 ± 0.53300 ± 200423
Haloperidol 2.5 ± 0.223.0 ± 1.49

Data extracted from Scavello et al., ACS Chemical Neuroscience, 2021.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

σ Receptor Binding Assays

The following protocol is adapted from Scavello et al. (2021).[5]

  • Preparation of Membranes: Guinea pig brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 31,000g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After incubation, the suspension is centrifuged again under the same conditions. The final pellet is resuspended in 10 volumes of 50 mM Tris-HCl (pH 7.4) and stored at -80°C.

  • σ1 Receptor Binding Assay:

    • The incubation mixture contains 100 µL of membrane suspension (approximately 300 µg of protein), 50 µL of the radioligand [³H]-(+)-pentazocine (final concentration 2 nM), and 50 µL of the test compound at various concentrations.

    • Non-specific binding is determined in the presence of 10 µM haloperidol.

    • The mixture is incubated at 37°C for 150 minutes.

  • σ2 Receptor Binding Assay:

    • The incubation mixture contains 100 µL of membrane suspension, 50 µL of the radioligand [³H]-di-o-tolylguanidine ([³H]-DTG) (final concentration 3 nM), and 50 µL of the test compound.

    • Non-specific binding is determined in the presence of 10 µM haloperidol.

    • The mixture is incubated at 25°C for 120 minutes in the presence of 100 µM of (+)-pentazocine to mask the σ1 sites.

  • Termination and Measurement: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. The filters are washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Nociception Assays

The following protocols are adapted from Scavello et al. (2021) for assessing the antinociceptive and anti-allodynic effects of the compounds in mice.[5]

  • Formalin Test of Inflammatory Pain:

    • Mice are administered the test compound (e.g., compound 15 at 3–60 mg/kg, intraperitoneally) or vehicle.

    • 30 minutes after treatment, 20 µL of a 5% formalin solution is injected into the plantar surface of the right hind paw.

    • The time the animal spends licking the injected paw is recorded for 5 minutes (neurogenic phase, 0-5 minutes post-injection) and for 15 minutes (inflammatory phase, 20-35 minutes post-injection).

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

    • Mice are anesthetized, and the right sciatic nerve is exposed.

    • Three loose ligatures are tied around the nerve.

    • Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments at various time points after surgery.

    • The test compound or vehicle is administered, and the paw withdrawal threshold is measured.

  • Rotarod Assay for Motor Coordination:

    • To assess potential sedative or motor-impairing effects, mice are placed on a rotating rod.

    • The latency to fall from the rod is recorded.

    • This test is performed after administration of the test compound or vehicle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for evaluating benzylpiperazine derivatives and a hypothetical signaling pathway for a σ1 receptor antagonist.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., Substituted Carboxylic Acids, 1-(4-methoxybenzyl)piperazine) synth Chemical Synthesis (e.g., Amide Coupling) start->synth purify Purification (Flash Chromatography) synth->purify char Characterization (NMR, IR, Mass Spec, Purity) purify->char binding_assay σ1 and σ2 Receptor Binding Assays char->binding_assay data_analysis_vitro Data Analysis (IC50, Ki determination) binding_assay->data_analysis_vitro formalin Formalin Test (Inflammatory Pain) data_analysis_vitro->formalin cci CCI Model (Neuropathic Pain) data_analysis_vitro->cci rotarod Rotarod Test (Motor Coordination) data_analysis_vitro->rotarod data_analysis_vivo Data Analysis (Nociceptive scores, Paw withdrawal thresholds) formalin->data_analysis_vivo cci->data_analysis_vivo rotarod->data_analysis_vivo sigma1_pathway cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum (ER) sigma1 σ1 Receptor ip3r IP3 Receptor sigma1->ip3r Stabilizes calcium_release Ca²⁺ Release from ER sigma1->calcium_release Inhibition of Ca²⁺ signaling bip BiP/GRP78 (Chaperone) ip3r->calcium_release Potentiates pain_stimulus Nociceptive Stimulus er_stress ER Stress / Neuronal Hyperexcitability pain_stimulus->er_stress er_stress->sigma1 σ1R dissociates from BiP and translocates downstream Downstream Signaling (e.g., sensitization of nociceptors) calcium_release->downstream analgesia Analgesia calcium_release->analgesia Reduced Neuronal Excitability antagonist (4-Benzyl-piperazin-1-yl) Derivative (σ1 Antagonist) antagonist->sigma1 Binds and inhibits

References

(4-Benzyl-piperazin-1-yl)-acetic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling and Application of (4-Benzyl-piperazin-1-yl)-acetic acid

Authored by a Senior Application Scientist

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data and established best practices for handling chemical compounds of a similar nature. Due to a lack of comprehensive toxicological data for this compound, this compound should be handled with a high degree of caution, assuming it may be hazardous.

Introduction

This compound, with CAS number 119929-87-2, is a synthetic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring a piperazine ring, a benzyl group, and an acetic acid moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] It is primarily utilized as a research tool for the design and synthesis of novel drug candidates.[2] This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon available data and established principles of laboratory safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[3]
Molecular Weight 234.29 g/mol [1][3]
CAS Number 119929-87-2[1]
Appearance Not explicitly stated, likely a solidN/A
Solubility No data availableN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A

Hazard Identification and Toxicological Profile

A significant challenge in the safe handling of this compound is the absence of comprehensive toxicological data.[4] The toxicological properties of this compound have not been fully investigated.[5] Therefore, a precautionary approach is paramount. Based on the safety data for its methyl ester derivative and related piperazine compounds, the following potential hazards should be considered:

  • Skin and Eye Irritation: The methyl ester derivative is classified as causing skin and serious eye irritation.[6] It is prudent to assume that the parent acid has similar or greater irritant properties.

  • Respiratory Irritation: The methyl ester may cause respiratory irritation.[6] Dust or aerosols of the acid are likely to be irritating to the respiratory tract.

  • Harmful if Swallowed: A related compound, Piperazin-1-yl-acetic acid, is classified as harmful if swallowed.[7]

It is crucial to note that there is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In the absence of such data, the compound should be treated as potentially hazardous.

Risk Assessment and Control

A thorough risk assessment should be conducted before any work with this compound commences. The following diagram illustrates a general workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Identify Identify Hazards (Irritation, Unknown Toxicity) Evaluate Evaluate Risks (Exposure routes, Quantities used) Identify->Evaluate Assess likelihood & severity Control Implement Control Measures (PPE, Engineering Controls) Evaluate->Control Mitigate risks Review Review and Document Control->Review Ensure effectiveness

Caption: A simplified workflow for risk assessment before handling this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing of solutions, additional containment measures like a glove box may be necessary.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. For larger quantities or extended handling, consider double-gloving and wearing impervious clothing.[4][6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of significant aerosolization, a full-face respirator with appropriate cartridges should be used.[4]

Safe Handling and Storage

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust or aerosols.[6]

  • Wash hands thoroughly after handling.[6]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from sources of ignition.[6]

  • Store locked up.[6]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • In Case of Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill Response

In the event of a spill, the following procedure should be followed:

SpillResponse cluster_spill Spill Cleanup Protocol Evacuate Evacuate and Secure Area DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a spill of this compound.

  • Evacuate and Secure: Immediately evacuate the area and prevent entry.

  • Personal Protection: Don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[4] For liquid spills, use an inert absorbent material.

  • Collection and Disposal: Collect the spilled material and absorbent in a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[5]

Experimental Protocol: A Representative Synthetic Application

This compound is a common starting material in the synthesis of more complex molecules. A general procedure for an amide coupling reaction is provided below. This protocol is illustrative and should be adapted and optimized for specific target molecules.

Reaction: Amide coupling of this compound with a primary amine using a coupling agent.

Materials:

  • This compound

  • Primary amine

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Self-Validating Safety System:

  • Inert Atmosphere: The use of an inert atmosphere prevents side reactions and potential hazards from reactive intermediates.

  • Temperature Control: The reaction is performed at room temperature to avoid exothermic reactions.

  • Monitoring: Regular monitoring of the reaction progress allows for timely intervention if any unexpected events occur.

  • Quenching: The reaction is quenched with water to deactivate any remaining coupling agent.

Conclusion

This compound is a valuable tool in drug discovery and development. However, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, implementing robust engineering controls, using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work.

References

(4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide to Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the solubility of (4-Benzyl-piperazin-1-yl)-acetic acid. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate and report their own findings in a standardized manner.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of relevant solubility studies.

PropertyValueSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acidPubChem[1]
CAS Number 119929-87-2PubChem[1]
Molecular Formula C₁₃H₁₈N₂O₂PubChem[1]
Molecular Weight 234.29 g/mol PubChem[1]
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)CC(=O)OBiosynth[2]

Solubility Data

Table 2: Equilibrium Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
[Add other relevant solvents]

Table 3: pH-Dependent Aqueous Solubility of this compound at a Specified Temperature

pHBuffer SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
1.2
4.5
6.8
[Add other relevant pH values]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic or equilibrium solubility of a compound.[3][4][5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to allow the system to reach equilibrium. This is typically 24 to 48 hours.[3]

  • After the incubation period, cease shaking and allow the vials to stand, permitting the excess solid to settle.

  • To further separate the undissolved solid, centrifuge the vials.[3]

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

  • The solubility is reported in units such as mg/mL or mol/L.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like this compound, which contains a carboxylic acid group, potentiometric titration can be a powerful tool to determine both the intrinsic solubility and the pKa.[2][6][7]

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Inert gas (e.g., nitrogen) to purge the solution

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

Procedure:

  • Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Prepare a solution of the compound at a known concentration in a suitable solvent (e.g., water or a co-solvent system if necessary). For pKa determination, it is recommended to perform titrations at two different compound concentrations.[2][6]

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Place the solution in the titration vessel and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base, adding the titrant in small, precise increments.

  • Record the pH value after each addition, ensuring the reading has stabilized.

  • Continue the titration past the equivalence point(s).

  • The pKa can be determined from the inflection point of the titration curve.

  • The intrinsic solubility can be calculated from the titration data by applying the law of mass action and utilizing a double-dosing method.[2][6]

Relevant Biological Pathways and Experimental Workflows

While the specific biological targets of this compound are not extensively documented, research on other novel piperazine derivatives has shown potent activity in cancer cell lines. These compounds have been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][8]

Below is a diagram illustrating a generalized workflow for solubility determination and a conceptual diagram of the aforementioned cancer signaling pathways that may be relevant for piperazine derivatives.

G Generalized Workflow for Solubility Determination start Start: Compound of Interest add_solvent Add excess solid to known volume of solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h shaking at constant T) add_solvent->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate filter Filter supernatant separate->filter analyze Analyze filtrate for compound concentration (e.g., HPLC) filter->analyze report Report solubility data analyze->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

G Potential Signaling Pathways Inhibited by Piperazine Derivatives piperazine Piperazine Derivative pi3k PI3K piperazine->pi3k Inhibits src Src Family Kinases piperazine->src Inhibits bcr_abl BCR-ABL piperazine->bcr_abl Inhibits apoptosis Apoptosis piperazine->apoptosis Induces akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation src->proliferation bcr_abl->proliferation

References

Spectroscopic and Spectrometric Analysis of (4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound (4-Benzyl-piperazin-1-yl)-acetic acid (CAS No: 119929-87-2), a molecule of interest in pharmaceutical research and drug development. Due to the limited availability of published, experimentally verified spectral data for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of approximately 234.29 g/mol [1]. The structure, depicted below, features a benzyl group attached to a piperazine ring, which is further substituted with an acetic acid moiety.

This compound

Image of the chemical structure of this compound would be placed here.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. These predictions are based on the analysis of the compound's functional groups and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50Singlet2HBenzyl protons (Ar-CH₂)
~ 3.20Singlet2HAcetic acid protons (N-CH₂-COOH)
~ 2.50-2.70Broad Multiplet8HPiperazine ring protons
~ 10.0-12.0Broad Singlet1HCarboxylic acid proton (-COOH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170-175Carboxylic acid carbonyl (C=O)
~ 135-140Quaternary aromatic carbon
~ 128-130Aromatic CH
~ 127-128Aromatic CH
~ 126-127Aromatic CH
~ 62-65Benzyl carbon (Ar-CH₂)
~ 55-60Acetic acid methylene (N-CH₂-COOH)
~ 52-55Piperazine ring carbons (C-N)
~ 50-53Piperazine ring carbons (C-N)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
234.14[M]⁺ (Molecular Ion)
175.12[M - COOH - H]⁺
135.10[M - CH₂COOH - H₂]⁺
91.05[C₇H₇]⁺ (Tropylium ion)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2800-3000MediumC-H stretch (Aromatic and Aliphatic)
~ 1710StrongC=O stretch (Carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (Aromatic ring)
~ 1200-1300MediumC-N stretch (Piperazine)
690-770StrongC-H bend (Monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI or APCI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR or KBr) Purification->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. It is intended to assist researchers in the identification and characterization of this and structurally related compounds. For definitive analysis, it is always recommended to acquire experimental data on a purified sample.

References

(4-Benzyl-piperazin-1-yl)-acetic acid theoretical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Properties of (4-Benzyl-piperazin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the theoretical and predicted properties of this compound, a piperazine derivative with potential applications in medicinal chemistry. By synthesizing data from computational models and chemical databases, we aim to offer a detailed profile of this compound to inform future research and development efforts.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperazine core, a versatile scaffold in drug discovery. The molecule's structure is characterized by a benzyl group attached to one nitrogen of the piperazine ring and an acetic acid moiety on the other. This arrangement imparts a unique combination of lipophilic and hydrophilic properties, suggesting its potential to interact with biological targets. The presence of two basic nitrogen atoms and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key computed and theoretical properties of this compound.

PropertyValueSource
IUPAC Name (4-benzylpiperazin-1-yl)acetic acidPubChem
Molecular Formula C13H18N2O2PubChem
Molecular Weight 234.29 g/mol PubChem
CAS Number 6993-94-8Chemspider
Canonical SMILES C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)OPubChem
Predicted logP 0.8PubChem
Predicted pKa (strongest acidic) 3.8ChemAxon
Predicted pKa (strongest basic) 8.1ChemAxon
Predicted Water Solubility 4.8 g/LChemAxon
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 4PubChem

These predicted values suggest that this compound has moderate water solubility and a balanced lipophilicity (logP), which are often desirable characteristics for drug candidates. The presence of both acidic and basic centers indicates that its ionization state will be highly dependent on pH.

Structural and Conformational Analysis

The three-dimensional structure of this compound dictates its interaction with biological macromolecules. The piperazine ring typically adopts a chair conformation, which minimizes steric strain. The benzyl and acetic acid substituents can exist in either axial or equatorial positions, with the equatorial orientation generally being more energetically favorable. The flexibility of the rotatable bonds allows the molecule to adopt various conformations, which can be crucial for binding to different protein targets.

Caption: 2D representation of this compound.

Predicted Spectral Properties

Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental data is the gold standard, computational predictions can provide valuable insights.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and several signals for the piperazine ring protons and the methylene protons of the acetic acid group. The exact chemical shifts and coupling patterns will depend on the solvent and the conformation of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display signals for the aromatic carbons, the benzylic carbon, the piperazine ring carbons, the methylene carbon of the acetic acid group, and the carbonyl carbon.

  • Mass Spectrometry: The nominal mass of the molecule is 234. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C13H18N2O2. Common fragmentation patterns would likely involve cleavage of the benzyl group or the acetic acid moiety.

Potential Pharmacological Profile and Biological Activity

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities. Derivatives of piperazine have shown activity as antihistamines, antianginals, antidepressants, and antipsychotics.

Given the structural features of this compound, several potential pharmacological activities can be hypothesized:

  • CNS Activity: The piperazine ring is a common feature in many centrally acting drugs. The benzyl group increases lipophilicity, which may facilitate crossing the blood-brain barrier.

  • Receptor Antagonism/Agonism: The nitrogen atoms of the piperazine ring can interact with various receptors, such as dopaminergic, serotonergic, and adrenergic receptors.

  • Enzyme Inhibition: The carboxylic acid group could potentially interact with the active site of certain enzymes.

A search of scientific literature and chemical databases indicates that this compound is primarily used as a building block in the synthesis of more complex molecules. There is limited publicly available data on its specific biological activities. However, its structural similarity to known pharmacologically active compounds makes it an interesting candidate for further investigation.

Synthetic and Analytical Methodologies

Proposed Synthetic Workflow

A common method for the synthesis of N-substituted piperazine derivatives involves the alkylation of piperazine. A plausible synthetic route for this compound is outlined below.

Synthesis_Workflow Piperazine Piperazine Alkylation1 N-Alkylation Piperazine->Alkylation1 BenzylChloride Benzyl Chloride BenzylChloride->Alkylation1 Intermediate 1-Benzylpiperazine Alkylation1->Intermediate Alkylation2 N-Alkylation Intermediate->Alkylation2 EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Alkylation2 EsterProduct This compound ethyl ester Alkylation2->EsterProduct Hydrolysis Ester Hydrolysis EsterProduct->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Analytical_Workflow Synthesis Synthesized Compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR Purity Purity Assessment TLC->Purity HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

The Discovery and Profile of (4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyl-piperazin-1-yl)-acetic acid, with CAS Number 119929-87-2, is a synthetic derivative of 1-benzylpiperazine (BZP), a compound known for its psychoactive stimulant properties. While specific research on the biological discovery and mechanism of action of the title compound is not extensively published, its structural relationship to BZP provides a strong basis for inferring its potential pharmacological context. This document outlines the probable synthetic pathway for this compound, details relevant experimental protocols, and discusses its potential biological activities based on the well-characterized pharmacology of the parent BZP molecule. It is primarily classified as a research chemical and a fragment molecule used in the design and synthesis of novel drug candidates.[1][2]

Physicochemical and Identification Properties

A summary of the key identification and physicochemical properties for this compound is provided below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acidPubChem[3]
CAS Number 119929-87-2Biosynth[4]
Molecular Formula C₁₃H₁₈N₂O₂PubChem[3]
Molecular Weight 234.29 g/mol PubChem[3]
Canonical SMILES C1CN(CCN1CC(=O)O)CC2=CC=CC=C2PubChem[3]
InChI Key FNCALUISHXHMND-UHFFFAOYSA-NPubChem[3]
Appearance Solid (form may vary)N/A
Purity Typically available at ≥95%CP Lab Safety[5]
Computed XLogP3 -1.1PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

Synthesis and Experimental Protocols

The discovery of this compound is likely a result of synthetic exploration based on the 1-benzylpiperazine scaffold. A logical and commonly employed synthetic route involves a two-step process: the formation of the precursor 1-benzylpiperazine, followed by its N-alkylation with a haloacetic acid derivative.

G cluster_0 Step 1: Synthesis of 1-Benzylpiperazine cluster_1 Step 2: N-Alkylation to Final Product Piperazine Piperazine Reaction1 Monobenzylation Piperazine->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Solvent Base1 Piperazine (as base) Base1->Reaction1 Base BZP_Intermediate 1-Benzylpiperazine BZP_Start 1-Benzylpiperazine Reaction1->BZP_Intermediate Reaction2 N-Alkylation (SN2) BZP_Start->Reaction2 HaloaceticAcid Ethyl Bromoacetate HaloaceticAcid->Reaction2 Base2 Potassium Carbonate (K₂CO₃) Base2->Reaction2 Base Solvent2 Acetonitrile (ACN) Solvent2->Reaction2 Solvent Ester_Intermediate This compound ethyl ester Hydrolysis Saponification (e.g., NaOH, H₂O/THF) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Reaction2->Ester_Intermediate G cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal BZP 1-Benzylpiperazine (Parent Compound) DAT DAT Dopamine Transporter BZP->DAT Inhibits Reuptake & Promotes Efflux NET NET Norepinephrine Transporter BZP->NET Inhibits Reuptake & Promotes Efflux SERT SERT Serotonin Transporter BZP->SERT Weakly Inhibits Reuptake SynapticCleft Synaptic Cleft Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron D_Receptor Dopamine Receptors DAT->D_Receptor ↑ Dopamine NE_Receptor Adrenergic Receptors NET->NE_Receptor ↑ Norepinephrine HT_Receptor Serotonin Receptors SERT->HT_Receptor ↑ Serotonin Vesicles Vesicles (DA, NE, 5-HT)

References

Initial Screening of (4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the initial screening of the compound (4-Benzyl-piperazin-1-yl)-acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to characterizing the biological activity of this molecule. The proposed screening cascade is based on the well-documented pharmacological profiles of structurally related piperazine and benzylpiperazine derivatives.

Introduction

This compound is a synthetic organic compound featuring a benzylpiperazine scaffold linked to an acetic acid moiety.[1] The piperazine ring is a recognized privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[2] Derivatives of benzylpiperazine have shown affinity for various central nervous system (CNS) targets, including dopamine and serotonin receptors, as well as sigma receptors, exhibiting potential as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, various piperazine derivatives have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities.

Given the therapeutic potential of this chemical class, a systematic initial screening of this compound is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. This guide details a tiered screening approach, from broad liability profiling to more specific target-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of biological data.

PropertyValueReference
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid[1]
CAS Number 119929-87-2[3]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Appearance Solid[4]
Purity ≥95%[4]

Proposed Initial Screening Cascade

A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. The proposed cascade begins with broad profiling to identify potential areas of biological activity and liabilities, followed by more focused assays to delineate the mechanism of action.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target Deconvolution & Hit Validation cluster_2 Tier 3: Lead Characterization A Compound Acquisition This compound B Solubility & Stability Assessment A->B C Cytotoxicity Profiling (e.g., MTT assay in various cell lines) B->C D Broad Receptor Profiling (e.g., GPCR, Ion Channel, Transporter panels) B->D E Dose-Response Assays for Primary Hits C->E D->E F Orthogonal Assays to Confirm Activity E->F G Initial Mechanism of Action Studies F->G H In Vitro ADME Profiling G->H I In Vivo Proof-of-Concept Studies H->I

Caption: Proposed initial screening cascade for this compound.

Experimental Protocols

Detailed methodologies for key experiments in the initial screening cascade are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Receptor Binding Assay (Radioligand Binding Assay for Dopamine D2 Receptor)

This assay measures the affinity of the compound for a specific receptor, in this case, the dopamine D2 receptor, a common target for antipsychotic drugs.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Haloperidol (a known D2 antagonist for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, the test compound at various concentrations, and the radioligand ([³H]-Spiperone) at a concentration close to its Kd.

  • For determining non-specific binding, add a high concentration of haloperidol instead of the test compound. For total binding, add only the buffer and radioligand.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

This assay determines the ability of the compound to inhibit the activity of acetylcholinesterase, a target for Alzheimer's disease therapeutics.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution of ATCI and DTNB.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value of the compound.

Potential Signaling Pathways

Based on the activities of related compounds, this compound may modulate several key signaling pathways. Diagrams for dopamine, serotonin, and sigma receptor signaling are provided below.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified dopamine D2 receptor signaling pathway.

G cluster_0 Serotonin 5-HT1A Receptor Signaling Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Gi Gαi/o HT1A->Gi AC Adenylate Cyclase Gi->AC IonChannel GIRK Channel Activation Gi->IonChannel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization G cluster_0 Sigma-1 Receptor Signaling Ligand Sigma-1 Ligand Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R IonChannels Ion Channel Modulation Sigma1R->IonChannels Ca Ca²⁺ Signaling IP3R->Ca Mitochondria Mitochondrial Function Ca->Mitochondria CellSurvival Cell Survival Mitochondria->CellSurvival IonChannels->CellSurvival

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs, spanning a wide spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in drug discovery and development, with a focus on their applications as antipsychotic, anticancer, and antiviral agents. This document delves into the core mechanisms of action, presents quantitative pharmacological data, details key experimental protocols, and visualizes complex biological pathways to serve as an essential resource for professionals in the field.

Physicochemical Properties and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread use of the piperazine core in drug design can be attributed to several key features. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate pharmacological activity and pharmacokinetic properties.[1] The basic nature of the piperazine nitrogens often imparts favorable aqueous solubility and the ability to form salts, which is advantageous for drug formulation.[1] Furthermore, the piperazine ring can adopt a stable chair conformation, providing a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal interaction with biological targets. These properties frequently contribute to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]

Piperazine Derivatives as Antipsychotic Agents

Piperazine derivatives have had a profound impact on the treatment of psychiatric disorders, particularly schizophrenia. Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their unique receptor binding profiles.

Mechanism of Action and Signaling Pathways

The therapeutic effects of piperazine-containing antipsychotics are primarily attributed to their modulation of dopaminergic and serotonergic pathways in the central nervous system.[2][3] These drugs typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][4]

Aripiprazole, for instance, exhibits a unique mechanism as a D2 partial agonist, meaning it acts as an agonist in a low dopamine environment and as an antagonist in a high dopamine environment. This "dopamine stabilization" is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[4][5] The binding of these drugs to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[6]

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response Phosphorylates Targets Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Binds to

Caption: Simplified signaling pathway of Aripiprazole at the D2 receptor.
Quantitative Pharmacological Data

The affinity of piperazine-based antipsychotics for various receptors is a key determinant of their efficacy and side-effect profile. This is typically quantified by the inhibition constant (Ki).

CompoundDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)
Aripiprazole0.341.73.4
Olanzapine112294
Ziprasidone4.83.40.4
Reference Compounds
Haloperidol1.54,10023
Clozapine12621913

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols

A common synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[7][8]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sodium iodide (NaI)

  • Triethylamine (Et₃N)

Procedure:

  • A mixture of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine, potassium carbonate, sodium iodide, and triethylamine in acetonitrile is prepared.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield aripiprazole.[7][8]

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Test compound (e.g., aripiprazole)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Non-specific binding control (e.g., haloperidol)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]Spiperone, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Piperazine Derivatives as Anticancer Agents

The versatility of the piperazine scaffold has been extensively exploited in the development of novel anticancer agents. Several piperazine-containing compounds have demonstrated significant efficacy against a range of malignancies.

Mechanism of Action and Signaling Pathways

Piperazine derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9] A prominent example is imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML).[10][11] By blocking the ATP-binding site of BCR-ABL, imatinib inhibits the phosphorylation of its downstream substrates, thereby arresting the proliferation of cancer cells and inducing apoptosis.[12] Other piperazine-based anticancer agents have been shown to target signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7]

Anticancer_Signaling_Pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate BCR_ABL->Substrate Phosphorylates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Imatinib->Proliferation Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Induces ATP ATP ATP->BCR_ABL Binds to P_Substrate Phosphorylated Substrate P_Substrate->Proliferation Promotes

Caption: Mechanism of action of Imatinib in inhibiting BCR-ABL signaling.
Quantitative Pharmacological Data

The anticancer activity of piperazine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)
ImatinibK562 (CML)0.25
Compound 3n (Alepterolic acid derivative)MDA-MB-231 (Breast Cancer)5.55
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugate 25HOP-92 (Lung Cancer)1.35
Novel Piperazine Derivative C505K562 (CML)0.06 - 0.16

Note: IC50/GI50 values are highly dependent on the specific assay conditions and cell line used.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][13][14]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Lyse the treated and untreated cells to release cellular contents.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA) or fluorescence at the appropriate wavelength.

  • The increase in caspase-3 activity in treated cells is calculated relative to the untreated control.[4][15][16][17]

Piperazine Derivatives as Antiviral Agents

The piperazine scaffold is also a key component in several antiviral drugs, particularly those targeting the human immunodeficiency virus (HIV).

Mechanism of Action

Many piperazine-containing antiviral agents function as HIV protease inhibitors.[18] HIV protease is an essential enzyme for the virus, as it cleaves viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.

Antiviral_Workflow cluster_virus HIV Life Cycle Polyprotein Gag-Pol Polyprotein Protease HIV Protease Polyprotein->Protease Substrate for Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleaves to form Protease_Inhibitor Piperazine-based Protease Inhibitor Protease_Inhibitor->Protease Inhibits Virion Infectious Virion Mature_Proteins->Virion Assemble into

Caption: Inhibition of HIV maturation by a piperazine-based protease inhibitor.
Quantitative Pharmacological Data

The antiviral activity of piperazine derivatives is commonly expressed as the half-maximal effective concentration (EC50) or the 50% inhibitory concentration (IC50).

CompoundVirusEC50 / IC50
IndinavirHIV-125-100 nM (IC50)
NelfinavirHIV-12-10 nM (IC50)
AtazanavirHIV-12-5 nM (IC50)
Compound C35 (1,3,5-triazine derivative)Potato Virus Y (PVY)Curative: 53.3% inhibition at 500 µg/mL
Piperine derivative AB05H1N1 Influenza0.33 µM (EC50)

Note: Antiviral potency can vary depending on the viral strain, cell line, and assay format.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant HIV-1 protease

  • FRET substrate (a peptide with a fluorophore and a quencher)

  • Test compound

  • Assay buffer

  • 96-well plate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer and varying concentrations of the test compound.

  • Add the HIV-1 protease to each well (except for the no-enzyme control).

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate.

  • Immediately measure the fluorescence intensity over time. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, leading to an increase in fluorescence.

  • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[2][3][6][18][19]

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Test compound

  • Cell culture medium

  • Overlay medium (containing, for example, agarose or methylcellulose to restrict virus spread)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.

  • After an adsorption period, remove the virus/compound mixture and add the overlay medium.

  • Incubate the plates for a period sufficient for plaques to form.

  • Fix and stain the cells. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.[20][21][22]

Conclusion

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent physicochemical properties and synthetic tractability have cemented its status as a "privileged structure" in medicinal chemistry. The examples highlighted in this guide across antipsychotic, anticancer, and antiviral therapies underscore the broad applicability and enduring potential of piperazine derivatives. As our understanding of disease biology deepens, the rational design and synthesis of novel piperazine-containing molecules will undoubtedly continue to yield innovative medicines to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the power of the piperazine nucleus in the pursuit of next-generation therapeutics.

References

The Benzyl Group: A Cornerstone in the Pharmacological Profile of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including basicity, solubility, and conformational flexibility, make it an attractive moiety for drug design.[2] When coupled with a benzyl group, the resulting N-benzylpiperazine core forms the basis for a multitude of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders, oncology, and pain management. This technical guide delves into the critical role of the benzyl group in shaping the pharmacological and pharmacokinetic properties of piperazine-containing molecules.

The Benzyl Moiety: A Key Determinant of Receptor Interaction and Selectivity

The benzyl group, a simple phenylmethyl substituent, provides a critical anchor for interactions with various biological targets. Its aromatic ring can engage in hydrophobic and π-stacking interactions within receptor binding pockets, while the benzylic carbon offers a point of attachment with specific stereochemistry that can influence binding affinity and efficacy.[3] The true versatility of the benzyl group, however, lies in the profound impact of substitutions on the phenyl ring. The nature, position, and number of these substituents are paramount in defining the pharmacological profile of the entire molecule.[4]

Structure-Activity Relationships (SAR)

Extensive research into benzylpiperazine derivatives has elucidated key structure-activity relationships that guide the design of new therapeutic agents. Modifications to the benzyl ring can dramatically alter a compound's affinity and selectivity for a range of targets, including serotonin (5-HT) receptors, dopamine (DA) receptors, and sigma (σ) receptors.[4][5]

For instance, in the context of serotonergic and dopaminergic targets, the substitution pattern on the benzyl ring is a primary determinant of the pharmacological profile.[4] The addition of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy moieties, at specific positions can fine-tune the electronic and steric properties of the molecule, thereby modulating its interaction with receptor residues.[4]

A notable example is the development of selective inhibitors for the anti-apoptotic protein Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family. In a study designing novel benzylpiperazine derivatives as Mcl-1 inhibitors, various substitutions on the benzyl ring were explored. The binding affinities of these compounds for Mcl-1, Bcl-2, and Bcl-xL were measured, revealing that specific substitution patterns on the benzyl group led to high selectivity for Mcl-1.[6]

Quantitative Insights into Benzylpiperazine Derivatives

The following tables summarize key quantitative data for representative benzylpiperazine derivatives, highlighting the influence of benzyl group modifications on their biological activity.

Table 1: Binding Affinities of Benzylpiperazine Derivatives for Sigma Receptors [5]

CompoundR (Substitution on Benzyl Ring)Ki σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
8 4-OCH38.23540432
15 4-OCH31.61418886
24 4-OH4.82030423

Table 2: Binding Affinities of Benzylpiperazine Derivatives for Bcl-2 Family Proteins [6]

CompoundSubstitutions on Benzyl RingKi (μM) for Mcl-1Ki (μM) for Bcl-2Ki (μM) for Bcl-xL
Compound A 2,4-dichloro0.18> 50> 50
Compound B 4-chloro1.2> 50> 50
Compound C 3,4-dichloro0.55> 50> 50

Experimental Protocols

General Synthesis of N-Benzylpiperazine Derivatives

A common and straightforward method for the synthesis of N-benzylpiperazine derivatives involves the reaction of piperazine (or a substituted piperazine) with a corresponding benzyl chloride.[7]

Materials:

  • Piperazine monohydrochloride

  • Benzyl chloride (or substituted benzyl chloride)

  • Suitable solvent (e.g., dichloromethane, DCM)

  • Base (e.g., potassium carbonate, K2CO3)

  • Potassium iodide (KI, catalyst)

Procedure:

  • To a solution of piperazine in a suitable solvent, add the base and a catalytic amount of potassium iodide.

  • Add the substituted benzyl chloride dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired N-benzylpiperazine derivative.[5]

A potential side-product in this reaction is the formation of 1,4-dibenzylpiperazine (DBZP).[7]

Radioligand Binding Assay for Sigma Receptors

The affinity of synthesized compounds for σ1 and σ2 receptors can be determined through radioligand binding assays.[5]

Materials:

  • Cell membranes expressing σ1 or σ2 receptors

  • Radioligand for σ1: --INVALID-LINK---pentazocine

  • Radioligand for σ2: [3H]di-o-tolylguanidine ([3H]DTG)

  • Non-specific binding control: Haloperidol

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of haloperidol is added to a separate set of wells.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[5]

Visualizing Key Pathways and Processes

Signaling Pathway of Serotonin 5-HT2A Receptor

Many benzylpiperazine derivatives interact with serotonin receptors. The 5-HT2A receptor, a Gq-coupled receptor, is a key target. Its activation leads to a cascade of intracellular events.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response Serotonin Serotonin or Benzylpiperazine Derivative Serotonin->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

General Experimental Workflow for Synthesis and Screening

The development of novel benzylpiperazine derivatives follows a structured workflow from synthesis to biological evaluation.

G Start Design of Benzylpiperazine Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Screening In vitro Screening (e.g., Receptor Binding Assays) Purification->Screening Data_Analysis Data Analysis (IC50, Ki calculation) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Synthesis In_Vivo_Testing In vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing End Candidate Drug In_Vivo_Testing->End

Caption: Experimental Workflow for Drug Discovery.

Logical Relationship in SAR of Benzylpiperazine Derivatives

The structure-activity relationship for benzylpiperazine derivatives can be conceptualized as a logical flow where structural modifications directly influence biological outcomes.

G cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core_Scaffold Benzylpiperazine Core Scaffold Benzyl_Ring_Subst Substituents on Benzyl Ring (Nature, Position) Core_Scaffold->Benzyl_Ring_Subst Piperazine_Subst Substituents on Piperazine Ring Core_Scaffold->Piperazine_Subst Linker_Mod Linker Modification (if present) Core_Scaffold->Linker_Mod Electronic_Effects Electronic Effects (e.g., Hammett parameters) Benzyl_Ring_Subst->Electronic_Effects Steric_Effects Steric Hindrance Benzyl_Ring_Subst->Steric_Effects Lipophilicity Lipophilicity (LogP) Benzyl_Ring_Subst->Lipophilicity Biological_Activity Biological Activity (Affinity, Selectivity, Efficacy) Electronic_Effects->Biological_Activity Steric_Effects->Biological_Activity Lipophilicity->Biological_Activity

References

Synthesis of Novel Piperazine Acetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged structure in drug design. This technical guide provides a comprehensive overview of the synthesis of novel piperazine acetic acid derivatives, detailing experimental protocols, presenting quantitative biological data, and visualizing key synthetic and biological pathways.

I. Synthetic Strategies and Methodologies

The synthesis of piperazine acetic acid derivatives can be broadly categorized into two main approaches: direct functionalization of the piperazine core and construction of the piperazine ring with the acetic acid moiety already incorporated.

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines

A concise and efficient method for the synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters commences with optically pure amino acids.[1][2] This multi-step synthesis involves the conversion of the starting amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine ring.[1]

  • Synthesis of the β-keto ester: The synthesis begins with the conversion of the starting amino acid (in this case, phenylglycine) to the corresponding β-keto ester.

  • Reductive Amination: The β-keto ester undergoes reductive amination to yield a diamine intermediate.

  • Nosylation: The resulting diamine is then protected with a 4-nitrobenzenesulfonyl (nosyl) group to afford the key cyclization precursor.

  • Annulation and Cyclization: The nosylated diamine is treated with bromoethyldiphenylsulfonium triflate, followed by deprotection of the Boc group with trifluoroacetic acid (TFA) and a basic workup to yield the diastereomeric piperazine products (cis and trans).

  • Purification: The diastereomers are separated by silica gel column chromatography.

General Synthesis of N-Aryl Piperazines and Subsequent Acylation

A common and versatile approach to a wide array of piperazine derivatives involves the initial synthesis of an N-aryl piperazine followed by acylation with a suitable acetic acid derivative.

  • Synthesis of N-Aryl Piperazine: The synthesis typically starts with the reaction of an appropriate aniline with bis(2-chloroethyl)amine to form the N-aryl piperazine.

  • Acylation: The synthesized N-aryl piperazine is then acylated with 2-chloro-N,N-diphenylacetamide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is refluxed to drive the reaction to completion.

  • Purification: The final product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

II. Biological Activities and Quantitative Data

Novel piperazine acetic acid derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, cytotoxic, analgesic, and receptor-modulating properties. The following tables summarize key quantitative data from various studies.

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial and antifungal potency of a compound.

Compound ID/NameTarget OrganismMIC (µg/mL)Reference
Series of 1,4-bis(1,3,4-thiadiazole) piperazines S. aureus16[3]
B. subtilis16[3]
E. coli8[3]
Novel Piperazine Compound RL-308 MRSA2[4]
S. aureus2[4]
Series of 4-substituted-1-(4-substituted phenyl)-piperazines S. aureus2.22 (most potent)[5]
E. coli-[5]
C. albicans2.22 (most potent)[5]
Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) are standard measures of a compound's cytotoxicity against cancer cell lines.

Compound Class/IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Novel Piperazine Derivative K562 (Chronic Myeloid Leukemia)Not Specified0.06 - 0.16[6]
Arylpiperazines NCI-60 PanelNot SpecifiedSignificant antiproliferative effects[6]
Piperazine-bearing Thiouracil Amides MCF7 (Breast Cancer)Not Specified18.23 - 100[7]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines MCF7, BT20, T47D, CAMA-1 (Breast Cancer)Not Specified0.31 - 120.52[7]
Analgesic Activity

The analgesic effects of piperazine derivatives are often evaluated using various in vivo models, with efficacy reported as the mean effective dose (ED50) and toxicity as the mean lethal dose (LD50).

Compound NameAnalgesic TestED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)Reference
1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazineAcetic acid writhing, Hot plate, Tail flickFavorableFavorableMost favorable[8]
1-benzhydryl-4[3'-benzyloxypropyl]-piperazineAcetic acid writhing, Hot plate, Tail flickFavorableFavorableFavorable[8]
1-benzhydryl-4[3'-phenyl-3'-phenylacetyloxypropyl]-piperazineAcetic acid writhing, Hot plate, Tail flickFavorableFavorableFavorable[8]

III. Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine acetic acid derivatives stem from their interactions with various biological targets, including neurotransmitter receptors and enzymes.

GABA-A Receptor Modulation

Certain piperazine derivatives have been shown to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10] Antagonism of the GABA-A receptor can lead to increased levels of catecholamines, which may contribute to both therapeutic effects and potential toxicity.[9]

Histamine H1 Receptor Antagonism

Many piperazine derivatives, most notably cetirizine, act as potent and selective antagonists of the histamine H1 receptor.[11][12] This action blocks the effects of histamine, a key mediator of allergic and inflammatory responses. The antagonism of the H1 receptor by second-generation antihistamines like cetirizine is a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria.[11][12]

IV. Standard Experimental Workflow for In Vitro Cytotoxicity Assessment

The evaluation of the cytotoxic potential of newly synthesized compounds is a critical step in drug discovery. The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of novel piperazine acetic acid derivatives against cancer cell lines.

V. Conclusion

This technical guide has provided a detailed overview of the synthesis of novel piperazine acetic acid derivatives, supported by experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways. The versatility of the piperazine scaffold, coupled with the diverse functionalities that can be introduced via the acetic acid moiety, continues to make this class of compounds a rich area for further research and development in the quest for new therapeutic agents. The presented methodologies and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Methodological & Application

Application Note and Protocol: Development of an Analytical Method for (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of an analytical method for the quantification of (4-Benzyl-piperazin-1-yl)-acetic acid in bulk drug substances and pharmaceutical formulations. The protocols outlined below are based on established analytical techniques for piperazine-containing compounds and can be adapted for various research and quality control applications.

Introduction

This compound is a chemical entity of interest in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and stability testing. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, a common and robust technique for the analysis of pharmaceutical compounds. Additionally, considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity are discussed.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the routine analysis of this compound. This method separates compounds based on their hydrophobicity.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following are recommended starting conditions, which may require optimization for specific applications.

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). This will be the stock solution.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

Sample Solution Preparation (for a drug product):

  • Weigh and finely powder a representative number of dosage forms.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a suitable volumetric flask.

  • Add the dissolution solvent, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

A comprehensive method validation should be performed according to ICH guidelines. The following table summarizes typical acceptance criteria and hypothetical performance data for a validated method.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be defined1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Report0.1
Limit of Quantitation (LOQ) (µg/mL) Report0.3
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved

Considerations for LC-MS Method Development

For higher sensitivity and selectivity, especially for analysis in biological matrices, an LC-MS method is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the protonation of the piperazine nitrogen atoms.

  • Mass Analyzer: A triple quadrupole mass spectrometer can be used for Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of non-volatile buffers.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical method development and a hypothetical signaling pathway where such a molecule might be investigated.

analytical_method_workflow start_end start_end process process decision decision data data start Start: Define Analytical Target Profile lit_review Literature Review for Similar Compounds start->lit_review method_selection Select Method: RP-HPLC with UV lit_review->method_selection optimization Optimize Chromatographic Conditions method_selection->optimization is_optimized Are System Suitability Criteria Met? optimization->is_optimized validation Perform Method Validation (ICH Guidelines) is_optimized->validation Yes re_optimize Re-optimize Method is_optimized->re_optimize No data_analysis Analyze Validation Data validation->data_analysis is_valid Is Method Valid? data_analysis->is_valid protocol_dev Develop Standard Operating Procedure (SOP) is_valid->protocol_dev Yes re_validate Re-evaluate and Modify Validation Protocol is_valid->re_validate No routine_use Implement for Routine Analysis protocol_dev->routine_use re_optimize->optimization re_validate->validation

Caption: Analytical method development workflow.

hypothetical_signaling_pathway receptor receptor protein protein drug drug response response drug_node (4-Benzyl-piperazin-1-yl) -acetic acid receptor_node Target Receptor (e.g., GPCR) drug_node->receptor_node Binds to g_protein G-Protein Activation receptor_node->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Hypothetical signaling pathway.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the development of a robust and reliable analytical procedure for the quantification of this compound. Method optimization and validation are critical steps to ensure the accuracy and precision of the results. For more demanding applications, the development of an LC-MS method should be considered. The provided workflows and protocols are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development.

Application Notes and Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature lacks specific preclinical animal model studies for the compound (4-Benzyl-piperazin-1-yl)-acetic acid. The following application notes, protocols, and data are presented as a hypothetical framework based on the pharmacological profile of structurally related benzylpiperazine derivatives. This information is intended to serve as a guide for researchers designing in vivo studies for this compound.

Application Notes: Investigating the Analgesic Potential of this compound in a Neuropathic Pain Model

This compound is a synthetic compound available for research purposes.[1][2][3][4] While direct pharmacological data is scarce, its benzylpiperazine core is found in molecules that exhibit affinity for various central nervous system targets. Notably, certain benzylpiperazine derivatives have been identified as potent and selective sigma-1 (σ1) receptor antagonists, which have demonstrated efficacy in animal models of inflammatory and neuropathic pain.[5]

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in modulating calcium signaling, ion channel function, and neuronal excitability. In the context of neuropathic pain, σ1 receptor activation is thought to contribute to the central sensitization that underlies chronic pain states. Therefore, antagonism of the σ1 receptor presents a promising therapeutic strategy for the management of neuropathic pain.

These application notes outline a hypothetical study to evaluate the potential of this compound as an analgesic agent in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model. The primary objective is to assess the compound's ability to alleviate mechanical allodynia, a hallmark symptom of neuropathic pain.

Hypothetical Data Presentation

The following tables represent plausible data that could be generated from a study as described above.

Table 1: Effect of this compound on Mechanical Allodynia in a Rat CCI Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Day 7 Post-CCIPaw Withdrawal Threshold (g) - Day 14 Post-CCI
ShamVehicle14.5 ± 1.214.8 ± 1.1
CCI + VehicleVehicle3.2 ± 0.42.9 ± 0.5
CCI + Compound106.8 ± 0.77.5 ± 0.9
CCI + Compound3010.5 ± 1.0 11.2 ± 1.3
CCI + Gabapentin1009.8 ± 0.9 10.1 ± 1.1
*p < 0.05 vs. CCI + Vehicle; **p < 0.01 vs. CCI + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterValue (at 30 mg/kg, i.p.)
Cmax (ng/mL)1250
Tmax (h)0.5
AUC (0-t) (ng·h/mL)4800
t1/2 (h)2.5

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To induce a peripheral nerve injury that results in a chronic neuropathic pain state, characterized by mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut sutures

  • 70% ethanol and povidone-iodine for sterilization

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the area with povidone-iodine followed by 70% ethanol.

  • Make a small incision in the skin to expose the biceps femoris muscle.

  • Bluntly dissect through the biceps femoris to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, with about 1 mm spacing between them.

  • Tighten the sutures just until a brief twitch in the corresponding hind limb is observed. The sutures should constrict the nerve without arresting epineural blood flow.

  • Close the muscle layer and skin with appropriate sutures.

  • For sham-operated animals, perform the same surgical procedure, including exposure of the sciatic nerve, but do not place the ligatures.

  • Allow the animals to recover on a heating pad before returning them to their home cages.

  • Monitor the animals for signs of distress and infection. Behavioral testing can commence 7 days post-surgery.

Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-20 minutes before testing.

  • Administer this compound, vehicle, or a positive control (e.g., gabapentin) via the desired route (e.g., intraperitoneal injection).

  • At the desired time point post-administration (e.g., 30 minutes), begin the assessment.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range (e.g., 2 g).

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is defined as a sharp withdrawal or flinching of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if there is a positive response, the next filament tested is weaker. If there is no response, the next filament tested is stronger.

  • Continue this pattern until at least 6 responses around the threshold have been recorded.

  • Calculate the 50% paw withdrawal threshold using the formula: 10^[Xf + kδ], where Xf is the value of the final filament used, k is a value based on the pattern of positive/negative responses, and δ is the mean difference in log units between the filaments.

Visualizations

Below are diagrams generated using the DOT language to illustrate key aspects of the hypothetical study.

G cluster_0 Proposed Mechanism of Action BPAA This compound Sigma1R Sigma-1 Receptor (σ1R) BPAA->Sigma1R Antagonism IonChannels Voltage-gated Ca2+ and Na+ Channels Sigma1R->IonChannels Modulation NeuronalHyper Neuronal Hyperexcitability IonChannels->NeuronalHyper Leads to Pain Neuropathic Pain Sensation NeuronalHyper->Pain Causes

Proposed Mechanism of Action for Analgesia

G cluster_1 Experimental Workflow Day0 Day 0: CCI Surgery Day7 Day 7: Baseline Behavioral Testing Day0->Day7 Day7_2 Day 7: Drug Administration Day7->Day7_2 Day7_3 Day 7: Post-dosing Behavioral Testing Day7_2->Day7_3 Day14 Day 14: Follow-up Testing Day7_3->Day14 Analysis Data Analysis Day14->Analysis

Workflow for Preclinical Efficacy Testing

G cluster_2 Logical Relationship of Study Groups Study Main Study Population (Sprague-Dawley Rats) Group1 Group 1: Sham + Vehicle Study->Group1 Group2 Group 2: CCI + Vehicle Study->Group2 Group3 Group 3: CCI + Compound (Low Dose) Study->Group3 Group4 Group 4: CCI + Compound (High Dose) Study->Group4 Group5 Group 5: CCI + Positive Control Study->Group5 Group1->Group2 Compare to validate model Group2->Group3 Compare for efficacy Group2->Group4 Compare for efficacy Group2->Group5 Compare for efficacy

Logical Structure of Experimental Groups

References

Application Notes and Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic compound featuring a piperazine scaffold, a privileged structure in medicinal chemistry.[1][2] Piperazine derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, and have been developed for various therapeutic areas such as central nervous system disorders.[3][4][5] Specifically, benzylpiperazine derivatives have shown activity at targets like the σ1 receptor.[6] Given the broad potential of this chemical class, a robust cell-based assay is essential to elucidate the bioactivity and mechanism of action of this compound.

This document provides a detailed protocol for a cell-based calcium mobilization assay, a common and effective method for screening compounds that modulate GPCRs, particularly those that signal through the Gq pathway.[7] This assay can be adapted to screen the compound against a panel of cell lines expressing different receptors to identify its primary target and off-target effects.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical Gq-coupled GPCR signaling pathway that results in calcium mobilization upon ligand binding. This compound could potentially act as an agonist, antagonist, or allosteric modulator of such a receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Downstream\nSignaling Downstream Signaling Ca_release->Downstream\nSignaling ER ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ IP3R->ER Opens Ligand (4-Benzyl-piperazin-1-yl) -acetic acid Ligand->GPCR Binds

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based calcium mobilization assay.

Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing target GPCR) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding dye_loading Calcium Indicator Dye Loading (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_prep Prepare this compound Serial Dilutions dye_loading->compound_prep compound_addition Compound Addition to Cells compound_prep->compound_addition read_plate Measure Fluorescence (Kinetic Read) compound_addition->read_plate data_analysis Data Analysis (e.g., EC50/IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing a target Gq-coupled GPCR (or a panel of cell lines for screening).

  • Test Compound: this compound (CAS No: 119929-87-2).[8][9][10][11][12]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid: To prevent dye leakage from cells.

  • Reference Agonist/Antagonist: A known ligand for the target receptor.

  • Black, clear-bottom 96-well microplates.

  • Plate reader with fluorescence detection capabilities and liquid handling.

Cell Culture
  • Maintain the selected cell line in a 37°C, 5% CO₂ incubator.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.

Assay Protocol: Agonist Mode

This protocol aims to determine if this compound can activate the target receptor and induce calcium mobilization.

  • Cell Seeding:

    • Resuspend cells in culture medium to a concentration of 1 x 10⁶ cells/mL.

    • Seed 100 µL of the cell suspension per well in a 96-well black, clear-bottom plate (100,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration range for testing (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO in assay buffer).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with a liquid handling system.

    • Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.

    • Establish a baseline reading for the first 10-20 seconds.

    • The instrument should then automatically add 50 µL of the compound dilutions to the respective wells.

    • Continue recording the fluorescence for the remainder of the time.

Assay Protocol: Antagonist Mode

This protocol assesses if the test compound can inhibit the activity of a known agonist.

  • Follow steps 1 and 2 from the Agonist Mode protocol.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound as described above.

    • Add 25 µL of the compound dilutions to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader for a kinetic read as described in the Agonist Mode.

    • After establishing a baseline, add 25 µL of a known reference agonist at its EC₈₀ concentration to all wells (except for negative controls).

    • Record the fluorescence intensity.

Data Presentation and Analysis

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the maximum response of a reference agonist (for antagonist mode) or as a percentage of the maximum observed response.

The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Data Summary

The following table presents hypothetical results for this compound tested against three different Gq-coupled receptors.

Target ReceptorAssay ModeParameterValue
Receptor A AgonistEC₅₀ 2.5 µM
Max Response 95%
Receptor B AgonistNo significant activity
Receptor C AntagonistIC₅₀ 10.8 µM
Inhibition 85% at 100 µM

Conclusion

This application note provides a comprehensive protocol for evaluating the bioactivity of this compound using a cell-based calcium mobilization assay. This method is a robust primary screening tool to identify potential GPCR targets and to characterize the compound's functional activity as an agonist or antagonist. Further secondary assays, such as cAMP assays for Gs/Gi-coupled receptors or reporter gene assays, would be necessary to build a complete pharmacological profile of the compound.[13][14][15][16]

References

Application Notes and Protocols for the GC-MS Derivatization of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzyl-piperazin-1-yl)-acetic acid (Bzp-Ac) is a molecule of interest in pharmaceutical research and development, often as a synthetic intermediate or a potential metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of Bzp-Ac is challenging due to its low volatility and the presence of polar functional groups, namely a secondary amine within the piperazine ring and a carboxylic acid moiety. Chemical derivatization is a crucial step to convert Bzp-Ac into a more volatile and thermally stable derivative, suitable for GC-MS analysis.

This document provides detailed application notes and protocols for three common and effective derivatization strategies for this compound:

  • Two-Step Esterification and Acylation: A robust and widely used method that sequentially derivatizes the carboxylic acid and then the amine group.

  • Single-Step Silylation: A rapid method that derivatizes both functional groups simultaneously.

  • Alkyl Chloroformate Derivatization: An efficient one-step method performed in an aqueous environment.

These protocols are designed to be adaptable to various laboratory settings and can be optimized for specific instrumentation and sample matrices.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of benzylpiperazine (BZP), a structurally related compound, after derivatization. These values can serve as a benchmark for the expected sensitivity of the methods described herein.[1][2]

AnalyteMatrixDerivatization ReagentLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Benzylpiperazine (BZP)PlasmaTrifluoroacetic Anhydride (TFAA)0.0040.016
Benzylpiperazine (BZP)UrineTrifluoroacetic Anhydride (TFAA)0.0020.008
Benzylpiperazine (BZP)Cell Culture MediumTrifluoroacetic Anhydride (TFAA)0.1560.312

Experimental Protocols

Protocol 1: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid group to a methyl ester, followed by the acylation of the secondary amine in the piperazine ring. This two-step approach is highly effective and provides stable derivatives.

Materials:

  • This compound (Bzp-Ac) standard or sample extract

  • Methanolic HCl (2M) or Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply for evaporation

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample containing Bzp-Ac is dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification:

    • To the dried residue, add 200 µL of 2M methanolic HCl or 14% BF3-methanol solution.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried, esterified sample, add 100 µL of ethyl acetate and 50 µL of TFAA (or PFPA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

Derivatization Reaction Pathway:

BzpAc This compound Esterified Methyl (4-Benzyl-piperazin-1-yl)-acetate BzpAc->Esterified + Methanolic HCl (Esterification) Acylated Methyl (4-Benzyl-4-trifluoroacetyl-piperazin-1-yl)-acetate Esterified->Acylated + TFAA (Acylation)

Caption: Two-step derivatization of Bzp-Ac.

Protocol 2: Single-Step Silylation

Silylation is a rapid derivatization method that targets both the carboxylic acid and the secondary amine functional groups in a single step. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective silylating agent.

Materials:

  • This compound (Bzp-Ac) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Nitrogen gas supply for evaporation

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely anhydrous, as silylating reagents are highly moisture-sensitive. Evaporate the sample to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70-80°C for 30-60 minutes.

    • Cool the vial to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Derivatization Reaction Pathway:

BzpAc This compound Silylated Trimethylsilyl (4-Benzyl-4-trimethylsilyl-piperazin-1-yl)-acetate BzpAc->Silylated + BSTFA + 1% TMCS (Silylation)

Caption: Single-step silylation of Bzp-Ac.

Protocol 3: Alkyl Chloroformate Derivatization

This method utilizes alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), to derivatize both the amine and carboxylic acid groups in a single, rapid step, often in an aqueous medium.

Materials:

  • This compound (Bzp-Ac) standard or sample

  • Methyl Chloroformate (MCF) or Ethyl Chloroformate (ECF)

  • Pyridine

  • Methanol or Ethanol

  • Chloroform or other suitable extraction solvent

  • Sodium bicarbonate solution (e.g., 1 M)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: The sample can be in an aqueous solution.

  • Derivatization:

    • To 100 µL of the sample, add 33 µL of a methanol/pyridine mixture (4:1, v/v).

    • Add 5 µL of MCF and vortex vigorously for 30 seconds.

    • Add 100 µL of 1 M sodium bicarbonate solution to stop the reaction and neutralize the mixture.

  • Extraction:

    • Add 200 µL of chloroform and vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge to separate the phases.

  • Analysis: Collect the organic (lower) layer for GC-MS analysis.

Derivatization Reaction Pathway:

BzpAc This compound Derivatized Methyl (4-Benzyl-4-methoxycarbonyl-piperazin-1-yl)-acetate BzpAc->Derivatized + Methyl Chloroformate (MCF Derivatization)

Caption: Alkyl chloroformate derivatization of Bzp-Ac.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized Bzp-Ac. These parameters should be optimized for the specific instrument and derivative being analyzed.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp: 10-20°C/minute to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic fragment ions of the derivatized Bzp-Ac.

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Bzp-Ac Sample Dry Evaporate to Dryness Sample->Dry Deriv Add Reagents & Heat Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data

Caption: General workflow for Bzp-Ac derivatization and analysis.

References

Application Notes and Protocols for In Vivo Studies of (4-Benzyl-piperazin-1-yl)-acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo dosage and efficacy data for (4-Benzyl-piperazin-1-yl)-acetic acid. The following application notes and protocols are based on published research on structurally related benzylpiperazine and piperazine derivatives that have been investigated for their biological activity, particularly as modulators of the sigma-1 receptor. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicology studies for the specific compound of interest.

I. Introduction

This compound belongs to the piperazine class of compounds. Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] Several benzylpiperazine derivatives have been identified as ligands for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[5][6][7] The sigma-1 receptor is involved in modulating intracellular calcium signaling and cellular stress responses, making it a target for therapeutic intervention in various neurological and psychiatric disorders.[1][2][5]

These notes provide a generalized framework for the in vivo evaluation of this compound, drawing parallels from studies on similar compounds.

II. Potential Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for this compound could be through the modulation of the sigma-1 receptor signaling pathway. The diagram below illustrates a simplified, hypothetical signaling cascade that could be influenced by a sigma-1 receptor ligand.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sigma-1_R Sigma-1 Receptor BiP BiP/GRP78 Sigma-1_R->BiP Dissociation upon ligand binding Ca_channel Ion Channels (e.g., SK channels) Sigma-1_R->Ca_channel Modulation IP3R IP3 Receptor Sigma-1_R->IP3R Modulation IRE1 IRE1 Ligand (4-Benzyl-piperazin-1-yl) -acetic acid Ligand->Sigma-1_R PLC PLC PLC->IP3R Ca_release Ca2+ Release IP3R->Ca_release Downstream Downstream Signaling (e.g., MAPK/ERK, Akt) Ca_release->Downstream Cell_response Cellular Response (Neuroprotection, Anti-inflammatory) Downstream->Cell_response

Caption: Hypothetical signaling pathway for a sigma-1 receptor ligand.

III. Quantitative Data from Related Compounds

The following table summarizes in vivo dosage and administration data from studies on structurally related piperazine derivatives. This information can be used to guide the design of initial dose-ranging studies for this compound.

Compound NameAnimal ModelDosage RangeRoute of AdministrationObserved EffectsReference
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Cpd 15)Mouse3 - 60 mg/kgIntraperitoneal (i.p.)Antinociceptive and Anti-allodynic[6][7]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008)Mouse7.5, 15, and 30 mg/kgOral (p.o.)Anti-inflammatory and Anti-nociceptive[8]

IV. Experimental Protocols

The following are generalized protocols for in vivo studies based on methodologies used for similar compounds. These should be adapted based on the specific research question and the characteristics of this compound.

A. Animal Models

  • Species: Male Swiss mice (25-30 g) or Sprague-Dawley rats (200-250 g) are commonly used for initial efficacy and toxicity studies.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of any experiment.

B. Preparation of Dosing Solutions

  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dimethyl sulfoxide (DMSO) in saline

    • 5% Tween 80 in saline

  • Preparation:

    • Weigh the required amount of the compound.

    • If necessary, dissolve in a small amount of DMSO first.

    • Add the co-solvent (e.g., Tween 80) and vortex.

    • Bring the solution to the final volume with saline or PBS and vortex thoroughly.

    • The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.

C. Administration of the Compound

  • Intraperitoneal (i.p.) Injection:

    • Restrain the animal appropriately.

    • Lift the animal's hindquarters to allow the abdominal organs to fall forward.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Inject the dosing solution slowly.

  • Oral (p.o.) Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and down to the stomach.

    • Administer the solution slowly.

D. Experimental Workflow for Efficacy Studies (e.g., Analgesia)

The following workflow is based on a formalin-induced inflammatory pain model, a common assay for evaluating potential analgesics.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (Vehicle, Test Compound) Acclimatization->Grouping Dose_Prep Preparation of Dosing Solution Administration Compound Administration (i.p. or p.o.) Dose_Prep->Administration Grouping->Administration Induction Induction of Nociception (e.g., Formalin Injection) Administration->Induction Observation Behavioral Observation (e.g., Licking/Biting Time) Induction->Observation Data_Analysis Data Collection and Analysis Observation->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

E. Preliminary Toxicity and Tolerability Assessment

  • Acute Toxicity: Administer a single high dose of the compound and observe the animals for up to 14 days for any signs of toxicity, such as changes in weight, behavior, or mortality.

  • Rotarod Test (for Neuromotor Effects):

    • Train the animals on a rotarod apparatus at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.

    • On the test day, administer the vehicle or test compound.

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animals on the rotating rod and record the latency to fall.

    • A significant decrease in latency to fall compared to the vehicle group may indicate motor impairment.

V. Conclusion

While direct in vivo data for this compound is not currently available in the public domain, the information from structurally related compounds provides a valuable starting point for research. The provided protocols and hypothetical signaling pathway offer a framework for initiating in vivo studies. It is imperative that researchers conduct comprehensive dose-response and safety evaluations to determine the therapeutic potential and safety profile of this specific compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (4-Benzyl-piperazin-1-yl)-acetic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction and Principle

This compound is a synthetic organic compound that features a zwitterionic character due to the presence of both a basic piperazine nitrogen and an acidic carboxylic acid group.[1][2][3][4] The analysis of such polar, zwitterionic compounds by conventional reversed-phase HPLC can be challenging, often resulting in poor retention and peak shape on standard C18 columns.[5][6]

This method overcomes these challenges by utilizing a reversed-phase C18 column with a low-pH mobile phase. The addition of an acid (e.g., formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group and ensures the complete protonation of the piperazine nitrogens. This results in a net positive charge on the analyte, allowing for controlled interaction with the stationary phase and leading to improved retention, symmetrical peak shape, and reliable quantification. The inherent benzyl chromophore in the molecule allows for direct UV detection without the need for derivatization, which is often required for other piperazine derivatives lacking a strong chromophore.[7][8]

Apparatus and Materials

2.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Degasser

    • Autosampler

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS)

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks, pipettes, and vials

2.2 Reagents and Chemicals

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (≥98% purity)

Experimental Protocol

3.1 Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using a sonicator or an online degasser before use.

3.2 Preparation of Standard Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.

3.3 Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound and transfer it to a volumetric flask.

  • Add a portion of the Diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

All quantitative data for the HPLC method parameters are summarized in Table 1.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B 2-12 min: 10% to 90% B 12-15 min: 90% B 15-16 min: 90% to 10% B 16-20 min: 10% B
Flow Rate 1.0 mL/min[7][8]
Column Temperature 35°C[8]
Detection Wavelength 257 nm
Injection Volume 10 µL[8]
Run Time 20 minutes

Data Analysis and System Suitability

  • Quantification: Identify the peak for this compound based on the retention time of the reference standard. Construct a linear calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration in the sample solutions from this curve.

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if it meets the criteria outlined in Table 2.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical performance characteristics is presented in Table 3.

Validation ParameterTypical Result
Linearity (R²) ≥ 0.999 (Concentration range: 1-100 µg/mL)
LOD (Limit of Detection) ~0.3 µg/mL
LOQ (Limit of Quantification) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: < 1.5% Interday: < 2.0%
Robustness Unaffected by minor changes in flow rate and temperature.

Note: Data in Tables 2 and 3 are representative and should be established experimentally during method validation.

Experimental Workflow Diagram

The logical flow of the analytical protocol, from preparation to final reporting, is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Standard Weighing & Stock Solution Prep std_dilution Calibration Standards (Working Solutions) prep_std->std_dilution Dilute prep_sample Sample Weighing & Solution Prep sample_filter Filtered Sample Solution prep_sample->sample_filter Filter sys_setup HPLC System Setup & Column Equilibration std_dilution->sys_setup sample_filter->sys_setup injection Inject Blank, Standards, & Samples sys_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (257 nm) & Data Acquisition separation->detection analysis Peak Integration & Calibration Curve Generation detection->analysis quant Quantification of Analyte analysis->quant report System Suitability Check & Final Report Generation quant->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note is robust, accurate, and precise for the quantitative determination of this compound. By controlling the mobile phase pH, excellent chromatographic performance is achieved on a standard C18 column. This method is suitable for routine quality control, stability studies, and research applications in the pharmaceutical industry. For analytes with very high polarity or for separation from similar zwitterionic impurities, alternative techniques like mixed-mode or HILIC chromatography could be explored.[5][7][9]

References

Application Notes & Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a hypothetical example created for illustrative purposes. (4-Benzyl-piperazin-1-yl)-acetic acid is a known chemical compound, however, extensive public data on its specific biological activity is limited. The protocols and data presented here are based on the common activities of benzylpiperazine derivatives, which are often investigated as dopamine D2 receptor antagonists.[1][2] These protocols provide a framework for the in vitro characterization of a novel compound with this hypothesized activity.

Introduction

This compound is a piperazine derivative. The piperazine scaffold is a component of numerous biologically active compounds with a wide range of pharmacological effects, including antipsychotic, anti-inflammatory, and antimicrobial activities.[3][4][5] This document outlines detailed protocols for the in vitro characterization of this compound, with a focus on its potential as a dopamine D2 receptor antagonist. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target for antipsychotic drugs.[2]

The protocols described below will enable researchers to:

  • Determine the binding affinity of the compound to the human dopamine D2 receptor.

  • Functionally characterize its antagonist activity by measuring its effect on second messenger signaling.

  • Assess its general cytotoxicity in a relevant cell line.

Quantitative Data Summary

The following table summarizes hypothetical data for the in vitro characterization of this compound at the human dopamine D2 receptor.

Assay TypeCell LineParameterThis compoundHaloperidol (Reference)
Radioligand Binding AssayHEK293-hD2RKᵢ (nM)15.81.2
cAMP Functional AssayCHO-hD2RIC₅₀ (nM)45.25.6
Cell Viability Assay (MTT)HEK293CC₅₀ (µM)> 50> 50

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Kᵢ) of this compound for the human dopamine D2 receptor (hD2R) through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hD2R (HEK293-hD2R)

  • Cell membrane preparation from HEK293-hD2R cells

  • [³H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and Haloperidol in binding buffer.

  • In a 96-well plate, combine 50 µL of diluted compound, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kₑ), and 100 µL of HEK293-hD2R membrane preparation (10-20 µg protein).

  • For total binding, add 50 µL of binding buffer instead of the compound.

  • For non-specific binding, add 50 µL of a high concentration of unlabeled Haloperidol (10 µM).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration onto GF/B filter plates and wash three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor Antagonism

This assay measures the ability of this compound to inhibit the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels, which is a functional consequence of D2 receptor activation (a Gᵢ-coupled receptor).[6]

Materials:

  • CHO cells stably expressing hD2R (CHO-hD2R)

  • Dopamine

  • Forskolin

  • This compound

  • Haloperidol

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 384-well assay plates

Protocol:

  • Seed CHO-hD2R cells in 384-well plates and culture overnight.

  • Prepare serial dilutions of this compound and Haloperidol.

  • Aspirate the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at 37°C.

  • Add dopamine at its EC₈₀ concentration in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log concentration of the antagonist and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

This assay assesses the general cytotoxicity of the compound by measuring the metabolic activity of cells.

Materials:

  • HEK293 cells

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well culture plates

Protocol:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Visualizations

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound (4-Benzyl-piperazin-1-yl) -acetic acid Compound->D2R Antagonizes Gi Gαi D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP

Caption: Dopamine D2 receptor signaling pathway and antagonism.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_cytotoxicity Cytotoxicity b1 Prepare HEK293-hD2R membranes b2 Incubate membranes with [³H]-Spiperone and compound b1->b2 b3 Filter and wash b2->b3 b4 Scintillation counting b3->b4 b5 Calculate Ki b4->b5 f1 Culture CHO-hD2R cells f2 Pre-incubate with compound f1->f2 f3 Stimulate with Dopamine + Forskolin f2->f3 f4 Measure cAMP levels f3->f4 f5 Calculate IC50 f4->f5 c1 Culture HEK293 cells c2 Treat cells with compound for 24-48h c1->c2 c3 Add MTT reagent c2->c3 c4 Measure absorbance c3->c4 c5 Calculate CC50 c4->c5

Caption: In vitro experimental workflow overview.

References

Application Notes and Protocols for the Pharmacokinetic Study of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for designing and executing a pharmacokinetic (PK) study for the novel compound, (4-Benzyl-piperazin-1-yl)-acetic acid. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] The piperazine ring is a common scaffold in medicinal chemistry, often conferring favorable PK properties such as improved solubility and bioavailability.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It outlines a multi-tiered approach, beginning with in vitro ADME assays to establish a baseline profile and followed by an in vivo study in a rodent model to understand the compound's behavior in a whole organism.[5] The ultimate goal is to generate robust data to guide candidate selection, optimize dosing regimens, and support future preclinical and clinical development.[6][7]

Overall Pharmacokinetic Study Workflow

A systematic approach is crucial for a comprehensive PK assessment. The workflow begins with fundamental in vitro assays to predict in vivo behavior and identify potential liabilities early, followed by a definitive in vivo study.

PK_Workflow cluster_2 Phase 3: Data Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing Formulation & Administration (IV, PO) MetStab->Dosing PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Dosing Perm Permeability (e.g., Caco-2 Assay) Perm->Dosing CYP_Inhibit CYP450 Inhibition CYP_Inhibit->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis Report Comprehensive Report Generation PK_Analysis->Report

Caption: Overall Pharmacokinetic Study Workflow.

In Vitro ADME Assays

In vitro ADME assays are rapid, cost-effective methods to screen compounds and predict their in vivo pharmacokinetic properties.[2] They provide essential data for optimizing chemical structures and selecting candidates for further development.[1]

Data Presentation: Summary of In Vitro ADME Parameters

All quantitative data from the in vitro assays should be summarized as shown below to allow for clear comparison and decision-making.

AssaySpeciesMatrixMethodEndpointResult
Metabolic Stability Human, RatLiver MicrosomesIncubation & LC-MS/MSt½ (min)Value ± SD
Human, RatHepatocytesIncubation & LC-MS/MSIntrinsic Clearance (CLint)Value ± SD
Plasma Protein Binding Human, RatPlasmaRapid Equilibrium Dialysis% Unbound (fu)Value ± SD
Permeability N/ACaco-2 CellsTranswell AssayPapp (A→B) (10⁻⁶ cm/s)Value ± SD
N/ACaco-2 CellsTranswell AssayEfflux RatioValue ± SD
CYP450 Inhibition HumanLiver MicrosomesFluorescent ProbeIC₅₀ (µM) - CYP1A2Value ± SD
HumanLiver MicrosomesFluorescent ProbeIC₅₀ (µM) - CYP2C9Value ± SD
HumanLiver MicrosomesFluorescent ProbeIC₅₀ (µM) - CYP2D6Value ± SD
HumanLiver MicrosomesFluorescent ProbeIC₅₀ (µM) - CYP3A4Value ± SD
Experimental Protocols

3.2.1 Protocol: Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of the test compound in liver microsomes.[1]

  • Materials: this compound, human and rat liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), control compounds (e.g., Verapamil, Imipramine), acetonitrile, LC-MS/MS system.

  • Procedure:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

    • In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.[8]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

    • Calculate the half-life (t½) from the slope of the natural log of the remaining compound vs. time plot.

3.2.2 Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Objective: To determine the fraction of the test compound that is unbound to plasma proteins, as only the unbound drug is pharmacologically active.[8]

  • Materials: RED device, dialysis membrane (8 kDa MWCO), human and rat plasma, phosphate-buffered saline (PBS), this compound, control compound (e.g., Warfarin), LC-MS/MS system.

  • Procedure:

    • Spike plasma with the test compound to a final concentration of 1 µM.

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add an equal volume of PBS to the buffer chamber.

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Combine equal aliquots of the buffer sample with blank plasma and the plasma sample with PBS to ensure matrix matching.

    • Precipitate proteins with cold acetonitrile and analyze both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study

The in vivo study in a rodent model (e.g., Sprague Dawley rats) is essential to understand the complete PK profile, including absorption and bioavailability, after oral and intravenous administration.[10][11]

Data Presentation: Summary of In Vivo PK Parameters

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) and summarized as follows.[11][12]

ParameterUnitsIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmax ng/mLValue ± SDValue ± SD
Tmax hN/AValue ± SD
AUC₀₋t ng·h/mLValue ± SDValue ± SD
AUC₀₋inf ng·h/mLValue ± SDValue ± SD
hValue ± SDValue ± SD
CL mL/h/kgValue ± SDN/A
Vss L/kgValue ± SDN/A
F (%) %N/AValue ± SD

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.[13]

Experimental Protocols

4.2.1 Protocol: Single-Dose PK Study in Rats

  • Objective: To determine the plasma concentration-time profile and key PK parameters of this compound following IV and PO administration.

  • Animal Model: Male Sprague Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.[11]

  • Dosing:

    • IV Group: Administer the compound as a bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg).[11]

    • The vehicle should be appropriate for the compound's solubility (e.g., saline with 5% DMSO, 10% Solutol).

  • Blood Sampling:

    • Collect blood samples (~100 µL each) at pre-defined time points.[10]

    • IV schedule: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.[14]

    • PO schedule: 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.[11]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Bioanalysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[11]

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the compound in rat plasma.[15][16]

    • Sample preparation will typically involve protein precipitation with cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).[9][16]

  • Workflow Diagram:

InVivo_Workflow cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis IV_Dose IV Bolus Dose (1 mg/kg) Sampling Serial Blood Sampling (pre-defined timepoints) IV_Dose->Sampling PO_Dose Oral Gavage Dose (10 mg/kg) PO_Dose->Sampling Centrifuge Centrifugation (to obtain plasma) Sampling->Centrifuge Storage Store Plasma at -80°C Centrifuge->Storage Prot_Precip Protein Precipitation (Acetonitrile + IS) Storage->Prot_Precip LCMS LC-MS/MS Analysis Prot_Precip->LCMS Quant Quantification (Standard Curve) LCMS->Quant

Caption: In Vivo PK Sample Collection and Analysis Workflow.

Bioanalytical Method

A robust bioanalytical method is critical for accurate quantification of the analyte in biological matrices.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[9][15]

Protocol: LC-MS/MS Method Development Outline
  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (IS) (e.g., 1 mg/mL in methanol).[9]

    • Create calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte.[13]

    • For analysis, precipitate proteins from 50 µL of plasma (standards, QCs, or study samples) by adding 150 µL of cold acetonitrile containing the IS.[9]

    • Vortex and centrifuge. Transfer the supernatant for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Typical Starting Point):

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the IS.

  • Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[17]

Data Analysis and Reporting

References

(4-Benzyl-piperazin-1-yl)-acetic acid protocol for receptor binding assay

Author: BenchChem Technical Support Team. Date: December 2025

Application and Protocol Guide

Topic: Characterization of (4-Benzyl-piperazin-1-yl)-acetic acid Affinity for the Human Kappa-Opioid Receptor (hKOR) using a Radioligand Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the binding affinity of the novel compound, this compound, for the human kappa-opioid receptor (hKOR). Benzylpiperazine derivatives have been identified as privileged scaffolds for various CNS targets, making the characterization of new analogues a critical step in drug discovery. The protocol herein employs a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[1][2] We will utilize membranes from a stable cell line expressing recombinant hKOR and [³H]-Diprenorphine as the radioligand. This guide explains the scientific principles underpinning the assay, provides a step-by-step experimental workflow, and details the necessary data analysis to derive the inhibition constant (Kᵢ), a true measure of binding affinity.

Scientific Principles of Competitive Receptor Binding

A competitive binding assay is an indispensable tool in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor. The core principle relies on the competition between a labeled ligand (typically radioactive) and an unlabeled test compound for a finite number of receptor binding sites.[3]

The assay is performed by incubating the receptor source with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactive signal. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value is dependent on the assay conditions, particularly the concentration and affinity of the radioligand used.[4] To determine a true measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for these experimental parameters.[3][5]

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor_A Receptor Radioligand_A [³H] Radioligand Radioligand_A->Receptor_A High Binding Compound_A Test Compound Compound_A->Receptor_A Low Binding Receptor_B Receptor Radioligand_B [³H] Radioligand Radioligand_B->Receptor_B Low Binding Compound_B Test Compound Compound_B->Receptor_B High Binding Caption Principle of Competitive Binding.

Caption: Principle of Competitive Binding.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • 96-well microplates (polypropylene)

  • Cell harvester for 96-well plates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C, pre-treated with 0.5% polyethyleneimine)

  • Liquid scintillation counter

  • Scintillation vials or 96-well sample bags for filter mats

  • Standard laboratory equipment (pipettes, tubes, vortexer)

Reagents and Buffers
  • Test Compound: this compound (MW: 234.29 g/mol )[6]

  • Receptor Source: Membrane preparation from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human kappa-opioid receptor (hKOR).

  • Radioligand: [³H]-Diprenorphine (Specific Activity: 30-60 Ci/mmol). Store at -20°C.

  • Non-specific Binding (NSB) Agent: Naloxone hydrochloride.

  • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Scintillation Cocktail: (e.g., Ultima Gold™).

  • BCA Protein Assay Kit.

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of receptor-containing cell membranes and the execution of the competitive binding assay.

Part A: Receptor Membrane Preparation

Causality: Using isolated membranes rather than whole cells provides a simplified system, removing complexities like receptor internalization and cellular metabolism of the test compound.[7] Homogenization and centrifugation steps are critical for isolating the membrane fraction where the transmembrane KOR is located.

  • Cell Culture: Grow CHO-hKOR cells to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Cell Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting. This step is crucial to rupture the cells and release the membranes.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Cell Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic components.

  • Final Preparation: Resuspend the final pellet in Assay Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA Protein Assay Kit.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Typical protein concentrations for the assay range from 50-120 µg per well.[8]

Part B: Competitive Radioligand Binding Assay

Self-Validation: This assay design incorporates three key conditions in triplicate for robust data: Total Binding (receptor + radioligand), Non-Specific Binding (receptor + radioligand + excess unlabeled competitor), and Test Compound wells (receptor + radioligand + serial dilutions of the test compound). The difference between Total and Non-Specific binding defines the specific binding window, which is essential for a valid assay.[9]

G prep_compound Prepare serial dilutions of Test Compound plate_setup Set up 96-well plate (Total, NSB, Compound) prep_compound->plate_setup prep_radioligand Prepare Radioligand working solution add_reagents Add Buffer, Compound/NSB, and Radioligand to wells prep_radioligand->add_reagents prep_nsb Prepare NSB Agent (Naloxone) prep_nsb->plate_setup plate_setup->add_reagents add_membrane Initiate reaction by adding Receptor Membranes add_reagents->add_membrane incubate Incubate at RT (e.g., 60-90 min) add_membrane->incubate harvest Harvest onto filter mat using Cell Harvester incubate->harvest wash Wash filters with ice-cold Wash Buffer harvest->wash dry Dry the filter mat wash->dry count Add scintillation cocktail and count radioactivity (CPM) dry->count

Caption: Experimental Workflow for the Binding Assay.

  • Preparation: On the day of the assay, thaw the hKOR membrane aliquot on ice. Dilute the membranes in Assay Buffer to the desired final concentration (e.g., 20 µg protein/well). Prepare serial dilutions of this compound in Assay Buffer (e.g., 10 concentrations from 1 nM to 100 µM).

  • Assay Setup: Set up the 96-well plate with a final assay volume of 250 µL per well.[8]

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Diprenorphine + 150 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL Naloxone (final conc. 10 µM) + 50 µL [³H]-Diprenorphine + 150 µL Membranes.

    • Test Compound: 50 µL Test Compound dilution + 50 µL [³H]-Diprenorphine + 150 µL Membranes.

  • Radioligand Concentration: The concentration of [³H]-Diprenorphine should be at or below its dissociation constant (Kₑ) for the KOR, typically 0.5-1.0 nM. This maximizes the assay's sensitivity to competitive displacement.[10]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filter mat using a cell harvester. The PEI pre-treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter.[8]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat completely. Place it in a sample bag, add 3-5 mL of scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.

Data Presentation and Analysis

Summary of Assay Parameters
ParameterRecommended ValueRationale
Receptor Source hKOR Membranes (CHO-K1)Provides a clean, reproducible system.
Protein per Well 20 µgOptimized to ensure <10% of radioligand is bound, avoiding ligand depletion.[10]
Radioligand [³H]-DiprenorphineHigh-affinity, well-characterized KOR radioligand.
Radioligand Conc. ~0.8 nM (approx. Kₑ)Maximizes sensitivity for detecting competitive binding.[10]
NSB Agent 10 µM NaloxoneA high concentration of a potent opioid antagonist to saturate all specific binding sites.
Incubation 60 min at Room Temp.Sufficient time to reach binding equilibrium.
Assay Volume 250 µLStandard volume for 96-well plate format.[8]
Data Analysis Workflow

The goal of the analysis is to convert raw CPM data into a Kᵢ value for the test compound.

G raw_cpm Raw Data (CPM) from Scintillation Counter calc_specific Calculate % Specific Binding: 100 * (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) raw_cpm->calc_specific plot_curve Plot % Specific Binding vs. log[Test Compound] calc_specific->plot_curve fit_regression Fit data using non-linear regression (sigmoidal dose-response) plot_curve->fit_regression get_ic50 Determine IC₅₀ value from the curve fit fit_regression->get_ic50 cheng_prusoff Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) get_ic50->cheng_prusoff final_ki Final Result: Binding Affinity (Kᵢ) cheng_prusoff->final_ki

Caption: Data Analysis Pipeline.

  • Calculate Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: % Specific Binding = 100 * (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)[3]

  • Generate Dose-Response Curve: Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the Log(IC₅₀), from which the IC₅₀ value is derived.

  • Calculate Kᵢ: Convert the experimentally determined IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3][5] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand ([³H]-Diprenorphine) used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding experiment.[11][12]

Example Data Table
[Compound] (M)Log[Compound]Avg CPM% Specific Binding
0 (Total)-8500100.0%
0 (NSB)-5000.0%
1.00E-09-9.0845099.4%
1.00E-08-8.0820096.3%
1.00E-07-7.0650075.0%
5.00E-07-6.3440048.8%
1.00E-06-6.0280028.8%
1.00E-05-5.08504.4%
1.00E-04-4.05500.6%

This hypothetical data would yield an IC₅₀ value in the sub-micromolar range.

References

Application Notes and Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research purposes only. (4-Benzyl-piperazin-1-yl)-acetic acid is a compound whose specific biological activities in neuroscience are not extensively documented in publicly available literature. The application notes and protocols described herein are based on the well-established pharmacology of the benzylpiperazine scaffold and are intended to serve as a comprehensive guide for initial investigation. All protocols are templates and will require optimization for specific experimental conditions.

Introduction and Scientific Context

This compound is a synthetic organic compound featuring a core piperazine ring substituted with a benzyl group at one nitrogen and an acetic acid moiety at the other.[1][2] While this specific molecule is primarily available as a chemical intermediate for synthesis, its structural backbone, the benzylpiperazine moiety, is a privileged scaffold in central nervous system (CNS) drug discovery.[3]

The piperazine ring is a common structural motif in a vast number of neuroactive compounds, imparting favorable physicochemical properties and serving as a versatile scaffold for interacting with various CNS targets. Derivatives of benzylpiperazine (BZP) are known to act as CNS stimulants, primarily by modulating dopaminergic and serotonergic neurotransmission.[4][5][6] This structural alert suggests that this compound holds significant, albeit unexplored, potential as a modulator of key neurological pathways.

These application notes will provide a structured approach to exploring the neuropharmacological profile of this compound, focusing on its potential interactions with dopamine receptors, serotonin receptors, and acetylcholinesterase, all of which are critical targets in neurological and psychiatric disorders.

Potential Mechanisms of Action and Therapeutic Targets

Based on the pharmacology of structurally related compounds, this compound is a candidate for investigation in several key areas of neuroscience:

  • Dopaminergic and Serotonergic Systems: The BZP core is known to interact with monoamine transporters and receptors.[5] This suggests potential applications in disorders where these systems are dysregulated, such as depression, anxiety, and psychosis.

  • Sigma-1 (σ1) Receptor Modulation: Numerous benzylpiperazine derivatives have been developed as high-affinity ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in neuroprotection, pain signaling, and mood regulation.[7][8] Ligands for this receptor are being explored for neuropathic pain and neurodegenerative diseases.

  • Cholinesterase Inhibition: The N-benzylpiperidine scaffold, structurally similar to N-benzylpiperazine, is a recognized component in the design of acetylcholinesterase (AChE) inhibitors.[9][10][11] This positions this compound as a compound of interest for Alzheimer's disease research, where enhancing cholinergic function is a key therapeutic strategy.

  • Histone Deacetylase 6 (HDAC6) Inhibition: Recent studies have shown that incorporating a benzylpiperazine moiety can enhance the CNS penetration of HDAC6 inhibitors, which are being investigated for neurodegenerative diseases.[12][13]

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a potential mechanism of action where a ligand, such as a derivative of this compound, acts on a G-protein coupled receptor (GPCR), like a dopamine or serotonin receptor, to modulate downstream signaling cascades.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Dopamine/Serotonin Receptor (GPCR) G_Protein G-Protein (Gαi/o) GPCR->G_Protein Activates Ligand (4-Benzyl-piperazin-1-yl) -acetic acid Derivative Ligand->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Neuroprotection) CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling cascade modulated by a benzylpiperazine derivative.

Physicochemical Properties and Compound Handling

A summary of the computed physicochemical properties for this compound is provided below. These values are crucial for experimental design, particularly for preparing stock solutions and understanding potential bioavailability.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂[1][2]
Molecular Weight234.29 g/mol [1]
XLogP3-AA (Lipophilicity)-1.1[1]
Topological Polar Surface Area43.8 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]

Compound Preparation and Stability:

  • Solubility: Due to the acetic acid moiety, the solubility of this compound is expected to be pH-dependent. For initial in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be made to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

  • Stability: Piperazine derivatives can be susceptible to thermal degradation and oxidation.[14][15][16] Benzylpiperazines are generally more stable than phenylpiperazines.[17] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions, it is advisable to prepare them fresh for each experiment.

In Vitro Experimental Protocols

The following protocols provide a framework for the initial characterization of the compound's activity at key CNS targets.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.[18][19][20]

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).[21]

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone.

  • Non-specific binding control: 10 µM Haloperidol.[19][22]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[18]

  • Test Compound: this compound, serially diluted.

  • 96-well plates, glass fiber filters (GF/C), and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Reaction Mixture: To each well, add 50 µL of assay buffer, 50 µL of the appropriate concentration of the test compound or control, and 50 µL of the radioligand (at a final concentration close to its Kd).

  • Initiate Reaction: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle shaking.[22]

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This assay measures the ability of the compound to act as an agonist or antagonist at the 5-HT₂ₐ receptor, which couples to Gq and signals through intracellular calcium mobilization.[23][24]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Test Compound: this compound, serially diluted.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of the test compound and monitor the change in fluorescence over time.

    • Include a positive control with a maximal concentration of 5-HT.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Inject a fixed concentration of 5-HT (typically the EC₈₀) and measure the fluorescence response.

  • Data Analysis:

    • For agonist activity, calculate the increase in fluorescence relative to baseline. Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonist activity, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC₅₀.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibition of AChE activity, a key target in Alzheimer's disease.[10][11][25][26]

Materials:

  • Purified AChE from electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[10]

  • Reference Inhibitor: Donepezil or Galantamine.

  • Test Compound: this compound, serially diluted.

  • 96-well plate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Plate Setup: In a 96-well plate, add 140 µL of assay buffer to all wells.

  • Add Reagents:

    • Add 20 µL of DTNB solution to all wells.

    • Add 10 µL of the test compound at various concentrations, or the reference inhibitor, or vehicle (for 100% activity control).

    • Add 10 µL of the AChE enzyme solution to all wells except the blank (add 10 µL of buffer instead).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the log concentration of the test compound to calculate the IC₅₀ value.

In Vivo Experimental Protocols

Should in vitro results indicate significant activity, preliminary in vivo studies in rodents can be conducted to assess CNS effects and tolerability. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Protocol 4: Preliminary Assessment of CNS Activity in Rodents

This protocol outlines a basic screening approach to identify potential psychotropic or neurological effects of the compound.[27][28][29]

Animal Model:

  • Male C57BL/6 mice or Sprague-Dawley rats.[30][31]

Procedure:

  • Compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The route of administration (e.g., intraperitoneal, oral) will depend on the compound's properties.

    • Administer a range of doses (e.g., 1, 10, 30 mg/kg) to different groups of animals. Include a vehicle control group.

  • Open Field Test (Locomotor Activity and Anxiety):

    • 30 minutes post-administration, place each animal in the center of an open field apparatus (a square arena).

    • Using video tracking software, record the animal's activity for 10-15 minutes.

    • Key parameters to measure include total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).[28]

  • Hot Plate Test (Analgesia):

    • To assess potential analgesic effects, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency (in seconds) for the animal to show a nociceptive response (e.g., licking a paw, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage. An increase in latency compared to the vehicle group suggests an analgesic effect.

  • Rotarod Test (Motor Coordination):

    • To assess for potential motor impairment or sedative effects, place the animal on a rotating rod with accelerating speed.

    • Record the latency to fall from the rod. A decrease in latency compared to the vehicle group indicates impaired motor coordination.

  • Data Analysis:

    • Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Integrated Experimental Workflow

The following diagram outlines a logical progression for characterizing a novel compound like this compound in a neuroscience drug discovery context.

Drug_Discovery_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Primary Screening: Receptor Binding Assays (Dopamine, Serotonin, Sigma-1) Functional Functional Assays: - Calcium Flux (GPCRs) - cAMP Measurement - Enzyme Inhibition (AChE) Binding->Functional Active Hits Selectivity Selectivity Profiling (Panel of related receptors) Functional->Selectivity Potent Hits PK Pharmacokinetics (PK): - CNS Penetration - Bioavailability Selectivity->PK Selective Hits Behavior Preliminary Behavioral Screen: - Open Field - Hot Plate - Rotarod PK->Behavior Efficacy Disease-Specific Models: (e.g., Forced Swim Test, Neuropathic Pain Model) Behavior->Efficacy Promising Profile Lead_Opt Lead Optimization Efficacy->Lead_Opt Start Compound: (4-Benzyl-piperazin-1-yl) -acetic acid Start->Binding

Caption: A streamlined workflow for the neuropharmacological evaluation of a novel compound.

Conclusion

This compound represents a molecule with significant untapped potential in neuroscience research. Its core benzylpiperazine structure strongly suggests that it may interact with key CNS targets involved in a range of neurological and psychiatric conditions. The protocols and workflows detailed in these application notes provide a robust, scientifically grounded framework for researchers to begin a systematic investigation into its biological activities. Through careful in vitro characterization and subsequent in vivo validation, the true therapeutic potential of this and related compounds can be effectively elucidated.

References

Application Notes and Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic compound with a molecular structure that suggests zwitterionic properties, influencing its solubility.[1] This document provides detailed application notes and protocols for the dissolution of this compound for various experimental purposes. The protocols outlined below are based on the general properties of piperazine derivatives and are intended to serve as a starting point for laboratory use.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for developing appropriate dissolution strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂--INVALID-LINK--[1]
Molecular Weight 234.29 g/mol --INVALID-LINK--[1]
CAS Number 119929-87-2--INVALID-LINK--[1]
Appearance White to off-white solid (predicted)General knowledge
pKa (predicted) Acidic pKa (Carboxylic Acid): ~3-5Basic pKa (Piperazine Nitrogen): ~7-9Inferred from structure

Solubility Profile

General Solubility Observations for Piperazine Derivatives:

  • Organic Solvents: Piperazine derivatives are often soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][3]

  • Aqueous Solvents: The solubility of zwitterionic compounds in aqueous solutions is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.

    • In acidic solutions (pH < pI), the piperazine nitrogen is protonated, increasing solubility.

    • In basic solutions (pH > pI), the carboxylic acid is deprotonated, increasing solubility.

  • Salt Formation: Converting the free base or free acid to a salt (e.g., hydrochloride or sodium salt) can significantly enhance aqueous solubility.[2]

The following table summarizes the predicted solubility of this compound in common laboratory solvents.

SolventPredicted SolubilityRemarks
DMSO SolubleA common solvent for preparing high-concentration stock solutions.[2]
Methanol SolubleOften used for preparing stock solutions of piperazine derivatives.[4]
Ethanol SolubleA viable alternative to methanol for stock solutions.[2]
Water Sparingly soluble (pH dependent)Solubility is expected to be low at neutral pH but can be increased by adjusting the pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly solubleSimilar to water, solubility may be limited without pH adjustment or co-solvents.

Experimental Protocols

The following protocols provide detailed methodologies for dissolving this compound for various experimental applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_workflow Protocol 1: Stock Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate / Warm check_dissolution->sonicate No store Store at -20°C / -80°C check_dissolution->store Yes sonicate->vortex

Caption: Workflow for preparing a stock solution in DMSO.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol describes the dilution of a concentrated organic stock solution into an aqueous buffer for immediate use in cell-based assays or other biological experiments.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Thaw Stock: Thaw a frozen aliquot of the stock solution at room temperature.

  • Pre-warm Buffer: Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Dilution:

    • Add the required volume of the stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration.

    • Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and prevent precipitation.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.[2]

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

G cluster_workflow Protocol 2: Aqueous Working Solution Preparation thaw_stock Thaw DMSO Stock add_stock Add Stock to Vortexing Buffer thaw_stock->add_stock warm_buffer Warm Aqueous Buffer vortex_buffer Vortex Buffer warm_buffer->vortex_buffer vortex_buffer->add_stock use_immediately Use Immediately add_stock->use_immediately

Caption: Workflow for preparing an aqueous working solution.

Protocol 3: Enhancing Aqueous Solubility by pH Adjustment

This protocol is for applications where an organic co-solvent is undesirable and aims to dissolve the compound directly in an aqueous buffer by adjusting the pH.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., water, saline)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend Compound: Add the this compound powder to the desired volume of aqueous buffer and stir. The compound will likely not dissolve completely at neutral pH.

  • pH Adjustment (Acidic):

    • Slowly add 1 M HCl dropwise to the suspension while monitoring the pH.

    • Continue adding acid until the compound fully dissolves. This is expected to occur at a pH significantly lower than the basic pKa of the piperazine ring.

  • pH Adjustment (Basic):

    • Alternatively, slowly add 1 M NaOH dropwise to the suspension while monitoring the pH.

    • Continue adding base until the compound fully dissolves. This is expected to occur at a pH significantly higher than the acidic pKa of the carboxylic acid group.

  • Final pH Adjustment: Once the compound is dissolved, carefully adjust the pH to the desired final value for your experiment. Be aware that the compound may precipitate if the final pH is close to its isoelectric point.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

G cluster_logic Solvent Selection Logic start Start organic_ok Organic Solvent Tolerated? start->organic_ok stock_sol Prepare DMSO/MeOH Stock (Protocol 1) organic_ok->stock_sol Yes aqueous_direct Direct Aqueous Dissolution Needed organic_ok->aqueous_direct No working_sol Dilute to Aqueous (Protocol 2) stock_sol->working_sol end End working_sol->end ph_adjust Adjust pH (Protocol 3) aqueous_direct->ph_adjust ph_adjust->end

Caption: Decision tree for selecting a dissolution protocol.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: This is a common issue for compounds dissolved in organic solvents. To mitigate this, ensure the final concentration of the organic solvent is as low as possible and add the stock solution to a vigorously mixed aqueous buffer.[2] Preparing a less concentrated stock solution can also help.

  • Compound "oils out" instead of dissolving: This can happen if the compound has a low melting point. Gentle warming and sonication can help overcome this.

  • Inconsistent results: Always prepare fresh working solutions for each experiment to ensure consistency, as the dissolved compound may not be stable in an aqueous buffer over long periods.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and solvents.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

This document provides a comprehensive guide for the dissolution of this compound. Researchers should adapt these protocols as necessary for their specific experimental requirements.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of (4-Benzyl-piperazin-1-yl)-acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Benzyl-piperazin-1-yl)-acetic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a robust LC-MS/MS method developed and validated for this purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1.

PropertyValueReference
IUPAC Name2-(4-benzylpiperazin-1-yl)acetic acid[1]
CAS Number119929-87-2[1][2]
Molecular FormulaC₁₃H₁₈N₂O₂[1][2]
Molecular Weight234.29 g/mol [1][2]
Exact Mass234.136827821 Da[1]

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥95%)

  • This compound-d8 (Isotopically labeled Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent[3]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source[3]

  • Analytical Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm, or equivalent[4]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare by dissolving the reference standard and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

Protocols

Sample Preparation: Protein Precipitation
  • Label clean 1.5 mL microcentrifuge tubes.

  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into the corresponding tube.

  • Add 20 µL of the internal standard working solution (containing this compound-d8) to each tube, except for the blank matrix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The chromatographic separation is performed using a gradient elution program.

ParameterCondition
ColumnZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm[4]
Column Temperature40 °C[4]
Mobile Phase A0.1% Formic acid in Water[4]
Mobile Phase BAcetonitrile[4]
Flow Rate0.3 mL/min[4]
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.05
5.095
7.095
7.15
9.05
Mass Spectrometry Method

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V[4]
Nebulizer Pressure40 psi[4]
Drying Gas Flow9 L/min[4]
Gas Temperature350 °C[4]
MRM Transitions
CompoundPrecursor Ion (m/z)
This compound235.1
This compound235.1
This compound-d8 (IS)243.2

Data Analysis and Quantification

The quantification of this compound is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentration of the analyte in the QC and unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Workflow Sample Plasma Sample Receipt Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer LC_Injection LC-MS/MS Injection Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: LC-MS/MS quantification workflow for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic and mass spectrometric conditions make it well-suited for high-throughput analysis in a drug development setting.

References

Application Notes and Protocols for (4-Benzyl-piperazin-1-yl)-acetic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activity of structurally related piperazine compounds. Direct experimental data for (4-Benzyl-piperazin-1-yl)-acetic acid (BPAA) is not extensively available in public literature. Therefore, the proposed applications and methodologies are intended to serve as a guide for research and require experimental validation.

Introduction

This compound, hereafter referred to as BPAA, is a synthetic piperazine derivative. Structurally, it is closely related to 1-Benzylpiperazine (BZP), a compound known to exhibit psychoactive properties and act as an antagonist of the GABAA receptor.[1] Given this structural similarity, BPAA is a compound of interest for researchers investigating the modulation of the GABAergic system. These notes provide a framework for utilizing BPAA as a potential research tool to investigate GABAA receptor signaling and for screening new chemical entities targeting this receptor family.

Potential Application: GABAA Receptor Antagonism

Based on the activity of its structural analog, BZP, BPAA is hypothesized to function as a non-competitive antagonist of the GABAA receptor. The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] Antagonism of this receptor leads to a reduction in the inhibitory effects of GABA, resulting in a net increase in neuronal excitability. This makes BPAA a potential tool for studying the physiological roles of GABAergic inhibition and for validating assays designed to screen for GABAA receptor modulators.

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes the inhibitory potency of 1-Benzylpiperazine (BZP) and other piperazine derivatives on the human α1β2γ2 GABAA receptor, as determined by the two-electrode voltage-clamp technique in Xenopus oocytes.[1] This data provides a reference point for the expected potency of BPAA.

CompoundIC20 Value (µM)Maximum Inhibition (%) at 1mM
1-(2-chlorophenyl)piperazine (2CPP)46~90
1-Benzylpiperazine (BZP)Not explicitly stated, but ranked lower in potency than 2CPPData not available

Note: The original study ranked BZP as having lower potency than several other chlorophenyl- and methylphenylpiperazine derivatives.[1] The exact IC50 or IC20 for BZP was not provided in the abstract, highlighting the need for direct experimental determination for BPAA.

Experimental Protocols

Protocol 1: Characterization of BPAA Activity on GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the methodology to express human GABAA receptors in Xenopus laevis oocytes and to characterize the effect of BPAA on GABA-evoked currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • ND96 solution

  • Recording solution (e.g., Ba-Ringer's solution)

  • BPAA stock solution (in DMSO)

  • GABA stock solution (in water)

  • Two-electrode voltage clamp amplifier system

  • Microelectrodes (filled with 3 M KCl)

  • Perfusion system

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes using collagenase treatment.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., 5-50 ng total cRNA per oocyte).

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20-EC50) via the perfusion system to evoke an inward chloride current.

    • Wash out the GABA solution until the current returns to baseline.

    • Pre-incubate the oocyte with varying concentrations of BPAA for 1-2 minutes.

    • Co-apply the same concentration of GABA with the corresponding concentration of BPAA.

    • Record the peak amplitude of the GABA-evoked current in the presence of BPAA.

    • Wash out both compounds and allow for a recovery period.

    • Repeat for a range of BPAA concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak current amplitude for each GABA application.

    • Normalize the current amplitude in the presence of BPAA to the control GABA response.

    • Plot the normalized current as a function of BPAA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Screening for GABAA Receptor Antagonists using a Fluorescence-Based Assay

This protocol outlines a higher-throughput method for screening compounds like BPAA for antagonistic activity at the GABAA receptor, which can be adapted from methodologies using fluorescent probes sensitive to ion channel activity.

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype.

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescent membrane potential dye or an ion-sensitive indicator.

  • GABA stock solution.

  • BPAA and other test compounds.

  • Positive control antagonist (e.g., bicuculline, picrotoxin).

  • Microplate reader with fluorescence detection capabilities.

Methodology:

  • Cell Preparation:

    • Plate the GABAA receptor-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom microplates.

    • Allow cells to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.

    • Incubate to allow for de-esterification of the dye.

  • Compound Addition:

    • Prepare a concentration range of BPAA and control compounds in assay buffer.

    • Add the compounds to the respective wells of the microplate.

    • Incubate for a predetermined period (e.g., 5-15 minutes).

  • GABA Stimulation and Signal Detection:

    • Prepare a solution of GABA at a concentration that gives a robust signal (e.g., EC80).

    • Use the microplate reader's injection system to add the GABA solution to the wells.

    • Immediately begin recording the fluorescence signal over time. The influx of chloride ions upon GABAA receptor activation will cause a change in membrane potential, which is detected as a change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the response in the presence of BPAA to the control response (GABA alone).

    • Plot the normalized response against the concentration of BPAA to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds and Activates BPAA This compound (Hypothesized Antagonist) BPAA->GABAAR Binds and Inhibits (Non-competitive) Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway of GABAA receptor antagonism by BPAA.

TEVC_Workflow start Start: GABA-A Receptor Expressing Oocyte setup Impale with two electrodes Voltage clamp at -70mV start->setup baseline Establish stable baseline current setup->baseline gaba_control Apply GABA (EC50) Record control current (I_control) baseline->gaba_control wash1 Washout gaba_control->wash1 bpaa_incubate Incubate with BPAA (Concentration X) wash1->bpaa_incubate gaba_bpaa Co-apply GABA (EC50) + BPAA (X) Record test current (I_test) bpaa_incubate->gaba_bpaa wash2 Washout and Recovery gaba_bpaa->wash2 repeat_conc Repeat for multiple BPAA concentrations wash2->repeat_conc repeat_conc->bpaa_incubate Next Concentration analysis Analyze Data: Calculate % Inhibition = (1 - I_test/I_control)*100 Determine IC50 repeat_conc->analysis All Concentrations Tested end End analysis->end

Caption: Experimental workflow for TEVC analysis of BPAA on GABAA receptors.

HTS_Workflow start Start: Plate GABA-A Receptor Expressing Cells dye_loading Load cells with membrane potential-sensitive dye start->dye_loading compound_addition Add BPAA (or other compounds) at various concentrations dye_loading->compound_addition gaba_stimulation Stimulate with GABA (EC80) using a microplate reader compound_addition->gaba_stimulation read_fluorescence Record fluorescence change (ΔF) over time gaba_stimulation->read_fluorescence data_analysis Analyze Data: Normalize ΔF to controls Generate dose-response curves and calculate IC50 read_fluorescence->data_analysis hit_identification Identify Antagonist Hits data_analysis->hit_identification end End hit_identification->end

Caption: High-throughput screening workflow for identifying GABAA receptor antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Benzyl-piperazin-1-yl)-acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the two primary reaction steps: N-benzylation of piperazine and N-alkylation of 1-benzylpiperazine.

Step 1: N-Benzylation of Piperazine

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-benzylpiperazine - Formation of N,N'-dibenzylpiperazine byproduct: This is the most common side reaction, occurring when both nitrogen atoms of piperazine react with benzyl chloride.[1]- Use an excess of piperazine: Employing a molar excess of piperazine shifts the equilibrium towards the mono-substituted product. - Control stoichiometry: Precise control of the reactant ratios is crucial to minimize di-substitution. - In-situ monohydrochloride formation: Reacting piperazine with piperazine dihydrochloride can protect one of the amine groups.
- Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.- Optimize reaction temperature: Conduct the reaction at a moderate temperature (e.g., 65°C in ethanol) to favor mono-alkylation.[2] - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent further alkylation.
Presence of significant amounts of N,N'-dibenzylpiperazine - High reaction temperature: Elevated temperatures can promote the formation of the thermodynamically more stable di-substituted product. - Prolonged reaction time: Allowing the reaction to proceed for too long increases the likelihood of di-substitution.- Lower reaction temperature: Maintain a consistent and moderate temperature throughout the reaction. - Reduce reaction time: Stop the reaction as soon as the formation of the mono-substituted product is maximized, as determined by TLC analysis.

Step 2: N-Alkylation of 1-Benzylpiperazine with an Acetic Acid Derivative

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Formation of a quaternary ammonium salt: The tertiary amine of 1-benzylpiperazine can react with the alkylating agent (e.g., ethyl chloroacetate) to form a water-soluble quaternary ammonium salt, which is lost during aqueous workup.- Slow addition of the alkylating agent: Add the ethyl chloroacetate or chloroacetic acid dropwise to maintain a low concentration and minimize the formation of the quaternary salt. - Use of a suitable base: Employ a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the generated acid without competing in the reaction.
- Incomplete hydrolysis of the ethyl ester (if this route is used): If ethyl (4-benzylpiperazin-1-yl)acetate is synthesized, the subsequent saponification to the carboxylic acid may not go to completion.- Ensure complete saponification: Use a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting ester is no longer visible.
Product is difficult to isolate/purify - Zwitterionic nature of the product: The final product is an amino acid and can be highly soluble in water, making extraction from aqueous solutions challenging.[3]- pH adjustment during workup: Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its water solubility and facilitate extraction with an organic solvent. - Use of appropriate extraction solvents: Employ a more polar solvent like chloroform or a mixture of solvents to improve the extraction of the zwitterionic product.
Presence of unreacted 1-benzylpiperazine - Insufficient alkylating agent: Not using a sufficient molar equivalent of the chloroacetic acid derivative. - Suboptimal reaction conditions: Low temperature or short reaction time may lead to an incomplete reaction.- Use a slight excess of the alkylating agent: A small excess (e.g., 1.1 equivalents) can help drive the reaction to completion. - Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 1-benzylpiperazine?

A1: The most prevalent byproduct is N,N'-dibenzylpiperazine, which is formed by the dialkylation of the piperazine ring.[1] To minimize its formation, it is recommended to use an excess of piperazine relative to benzyl chloride.

Q2: Why is my yield of this compound low after the second step?

A2: A common reason for low yield is the formation of a quaternary ammonium salt. The tertiary amine of 1-benzylpiperazine can be further alkylated by the chloroacetic acid derivative, leading to a highly water-soluble byproduct that is lost during the aqueous workup. Slow addition of the alkylating agent can help mitigate this side reaction.

Q3: I am having trouble extracting the final product from the aqueous layer. What can I do?

A3: this compound is a zwitterionic compound, meaning it has both an acidic and a basic functional group.[3] This can make it highly soluble in water. To improve extraction, you should carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule, which will minimize its solubility in water. Experimenting with different organic solvents for extraction, such as chloroform, may also be beneficial.

Q4: Can I use chloroacetic acid directly instead of ethyl chloroacetate followed by hydrolysis?

A4: Yes, it is possible to use chloroacetic acid directly to alkylate 1-benzylpiperazine. This approach avoids the need for a separate hydrolysis step. However, you will still need to use a base to neutralize the carboxylic acid and the HCl formed during the reaction. The choice between the two routes may depend on the overall yield, purity, and ease of purification in your specific experimental setup.

Q5: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of products in real-time. For byproduct identification and characterization, more advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.

Experimental Protocols

Synthesis of 1-Benzylpiperazine (Adapted from Organic Syntheses) [2]

  • In a flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) and warm to 65°C.

  • Add piperazine dihydrochloride monohydrate (0.125 mole) and swirl to dissolve while maintaining the temperature.

  • Add freshly distilled benzyl chloride (0.125 mole) dropwise over 5 minutes with vigorous stirring.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.

  • Filter the mixture and wash the solid with cold absolute ethanol.

  • The filtrate, containing 1-benzylpiperazine, can be further purified by distillation under reduced pressure.

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Dissolve 1-benzylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.

  • The resulting crude ethyl (4-benzylpiperazin-1-yl)acetate is then subjected to hydrolysis.

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until all the ester has been consumed.

  • Cool the reaction mixture, neutralize with an acid (e.g., HCl) to the isoelectric point, and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Alkylation & Hydrolysis piperazine Piperazine benzylpiperazine 1-Benzylpiperazine piperazine->benzylpiperazine + Benzyl Chloride benzyl_chloride Benzyl Chloride benzyl_chloride->benzylpiperazine dibenzylpiperazine N,N'-Dibenzylpiperazine (Byproduct) benzylpiperazine->dibenzylpiperazine + Benzyl Chloride ester_intermediate Ethyl (4-benzylpiperazin-1-yl)acetate benzylpiperazine->ester_intermediate + Ethyl Chloroacetate quaternary_salt Quaternary Ammonium Salt (Byproduct) benzylpiperazine->quaternary_salt + Ethyl Chloroacetate ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->ester_intermediate hydrolysis Hydrolysis (NaOH, H2O) ester_intermediate->hydrolysis incomplete_hydrolysis Unreacted Ester (Impurity) ester_intermediate->incomplete_hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Problem Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield Issue impurity Impurity Detected issue_type->impurity Purity Issue check_conditions Review Reaction Conditions (Temp, Time, Base) low_yield->check_conditions check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry check_workup Examine Workup Procedure (pH, Solvent) low_yield->check_workup identify_impurity Identify Impurity (TLC, NMR, MS) impurity->identify_impurity solution_yield Optimize Conditions & Re-run Experiment check_conditions->solution_yield check_stoichiometry->solution_yield check_workup->solution_yield is_dialkylated Di-alkylation Byproduct? identify_impurity->is_dialkylated is_quaternary Quaternary Salt? identify_impurity->is_quaternary is_unreacted Unreacted Starting Material? identify_impurity->is_unreacted solution_impurity Adjust Reaction Conditions to Minimize Byproduct is_dialkylated->solution_impurity Yes solution_purification Optimize Purification Method is_dialkylated->solution_purification No is_quaternary->solution_impurity Yes is_quaternary->solution_purification No is_unreacted->solution_impurity Yes is_unreacted->solution_purification No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

(4-Benzyl-piperazin-1-yl)-acetic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (4-Benzyl-piperazin-1-yl)-acetic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a piperazine derivative, it is susceptible to degradation through hydrolysis, oxidation, and photodegradation.[1] Inconsistent experimental results are often a sign of compound degradation.[1]

Q2: What are the common degradation pathways for piperazine-containing compounds like this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous piperazine derivatives can undergo the following degradation pathways:

  • Hydrolysis: The amide and ester linkages, if present in derivatives, are susceptible to hydrolysis under acidic or basic conditions. The piperazine ring itself is generally stable to hydrolysis.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides and other oxidative degradation products. This can be accelerated by the presence of atmospheric oxygen or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of benzylpiperazine-containing compounds.[1]

Q3: How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Common solvents for similar compounds include DMSO, DMF, or ethanol. For aqueous solutions, consider the pH of the solution.

  • pH Control: The stability of piperazine derivatives can be highly pH-dependent.[1] It is recommended to conduct a pH-stability profile to identify the optimal pH for your solution. Using a buffer system can help maintain a stable pH.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[1] Protect solutions from light by using amber vials or by wrapping the container in foil.

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Q4: I am observing unexpected peaks in my chromatogram during analysis. Could these be degradation products?

Yes, the appearance of new peaks in a chromatogram over time is a strong indication of compound degradation. To confirm this, you should perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent biological activity Compound degradation in solution.Prepare fresh solutions before each experiment. If solutions must be stored, aliquot into single-use vials and store at -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
Change in the color or appearance of the solution Oxidation or formation of degradation products.Prepare solutions using deoxygenated solvents. Consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere.
Precipitation of the compound from solution Poor solubility or change in pH.Ensure the compound is fully dissolved initially. Check the pH of your solution and adjust if necessary. Consider using a co-solvent to improve solubility.
Difficulty in separating the parent compound from degradants by HPLC Suboptimal chromatographic conditions.Optimize your HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier (e.g., acetonitrile, methanol), or trying a different column chemistry (e.g., C8, Phenyl).[1]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to high temperature (e.g., 80°C) in a calibrated oven.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column Start with a C18 column. If co-elution is observed, consider columns with different selectivity like C8 or Phenyl.[1]
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase is a critical parameter to optimize for piperazine compounds.[1]
Detection UV detection at the wavelength of maximum absorbance of the parent compound. A mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[1]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability testing of this compound.

G Workflow for Investigating Solution Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Solutions (e.g., different pH, solvents) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation (H2O2) prep->ox heat Thermal Stress prep->heat light Photostability prep->light hplc HPLC-UV/MS Analysis acid->hplc base->hplc ox->hplc heat->hplc light->hplc identify Identify Degradants hplc->identify quantify Quantify Parent and Degradants identify->quantify pathway Propose Degradation Pathway quantify->pathway storage Recommend Storage Conditions quantify->storage

Caption: A general workflow for conducting forced degradation studies.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_prod Hydrolytic Products parent->hydrolysis_prod H+/OH- n_oxide N-Oxide parent->n_oxide [O] other_ox Other Oxidized Products parent->other_ox [O] photo_prod Photolytic Products parent->photo_prod hv

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine derivatives. It is designed for researchers, scientists, and drug development professionals to facilitate smoother and more efficient experimentation.

Troubleshooting Guides

This section offers solutions in a question-and-answer format to specific problems that may arise during your synthetic work.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1][2]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3] The protecting group is subsequently removed after the initial substitution.

  • Protonation: Utilizing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[2][4]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[5]

Data Presentation: Effect of Stoichiometry on Product Distribution

The molar ratio of piperazine to the electrophile significantly impacts the product distribution. The following table provides a general overview of expected yields, which will vary based on specific substrates and reaction conditions.[2]

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace

Mandatory Visualization: Troubleshooting Workflow for Low Mono-substitution Yield

low_mono_substitution_yield start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 a1_yes Stoichiometry Issue or High Reactivity of Mono-substituted Product q1->a1_yes Yes q2 Incomplete Reaction? q1->q2 No sol1 Increase Piperazine Excess (5-10 eq.) Use Mono-protected Piperazine (e.g., Boc) Slow Reagent Addition a1_yes->sol1 end Improved Yield sol1->end a2_yes Suboptimal Reaction Conditions q2->a2_yes Yes q2->end No sol2 Optimize Temperature Increase Reaction Time Check Reagent Purity a2_yes->sol2 sol2->end buchner_hartwig_parameters center Buchwald-Hartwig Amination of Piperazine catalyst Catalyst System (Pd Precursor + Ligand) center->catalyst base Base (e.g., NaOtBu, K3PO4) center->base solvent Solvent (e.g., Toluene, Dioxane) center->solvent temp_time Temperature & Time center->temp_time

References

Technical Support Center: (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Benzyl-piperazin-1-yl)-acetic acid. The information is designed to help address potential issues related to the compound's stability and degradation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected activity or inconsistent results with this compound in my biological assay. Could compound degradation be the cause?

A1: Yes, unexpected results can be a consequence of compound degradation. Factors such as pH, temperature, light exposure, and the presence of certain enzymes or reactive species in your assay medium can lead to the degradation of this compound. It is also prudent to consider other factors like compound purity, solubility, and potential aggregation.

Q2: What are the most likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure, potential degradation routes include:

  • Oxidation: The benzylic position and the piperazine ring are susceptible to oxidation. This can be initiated by reactive oxygen species in the assay medium or through enzymatic activity (e.g., by cytochromes P450).

  • N-debenzylation: Cleavage of the benzyl group from the piperazine ring is a common metabolic pathway for benzylpiperazine derivatives.[1][2]

  • Hydrolysis: While the amide bond in the acetic acid moiety is generally stable, extreme pH conditions could potentially lead to its hydrolysis.

  • Photodegradation: Exposure to light, especially UV, can induce degradation of aromatic compounds.

Q3: How can I assess the stability of this compound in my specific assay conditions?

A3: A forced degradation study is a systematic way to evaluate the stability of your compound.[3][4] This involves subjecting a solution of the compound to various stress conditions that mimic or exceed the conditions of your assay. By analyzing the compound's concentration over time, you can determine its stability.

Troubleshooting Guide

Issue: Inconsistent or Low Bioactivity

If you are experiencing inconsistent or lower-than-expected bioactivity with this compound, the following troubleshooting workflow can help you identify the root cause.

start Inconsistent/Low Bioactivity Observed check_purity Verify Compound Purity and Identity (e.g., LC-MS, NMR) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_solubility Assess Compound Solubility in Assay Buffer solubility_ok Sufficiently Soluble? check_solubility->solubility_ok perform_stability Perform a Stability Study (Forced Degradation) stable Compound Stable? perform_stability->stable purity_ok->check_solubility Yes resynthesize Resynthesize or Purify Compound purity_ok->resynthesize No solubility_ok->perform_stability Yes optimize_solubility Optimize Formulation (e.g., use co-solvents, adjust pH) solubility_ok->optimize_solubility No modify_assay Modify Assay Conditions (e.g., shorter incubation, different buffer) stable->modify_assay No assay_issue Investigate Other Assay Parameters (Reagents, Cell Health, etc.) stable->assay_issue Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
  • Dilute the stock solution in your assay buffer to the final working concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the compound solution.
  • Base Hydrolysis: Add 0.1 M NaOH to the compound solution.
  • Oxidative Degradation: Add 3% H₂O₂ to the compound solution.
  • Thermal Degradation: Incubate the compound solution at an elevated temperature (e.g., 50°C).
  • Photodegradation: Expose the compound solution to UV light (e.g., 254 nm).
  • Control: Keep a sample of the compound solution at room temperature, protected from light.

3. Time Points:

  • Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Quench the reaction if necessary (e.g., by neutralizing the acid/base or adding a scavenger for the oxidizing agent).

4. Analysis:

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
  • Quantify the peak area of the parent compound at each time point to determine the percentage of degradation.

Protocol 2: HPLC-UV Method for Stability Testing

This protocol provides a starting point for developing an HPLC method to monitor the degradation of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables provide an example of how to present the data from a forced degradation study. The values are illustrative and would need to be determined experimentally.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Parent Compound Remaining (Illustrative)
Control (RT, dark) 0100
2499.5
0.1 M HCl 0100
2498.2
0.1 M NaOH 0100
2490.5
3% H₂O₂ 0100
2475.3
50°C 0100
2495.1
UV Light (254 nm) 0100
2488.7

Visualization of Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on known chemical reactivity of related compounds.

parent This compound debenzylation Piperazin-1-yl-acetic acid parent->debenzylation N-debenzylation oxidation1 Oxidized Benzyl Moiety Derivative parent->oxidation1 Oxidation (Benzylic) oxidation2 Piperazine Ring Oxidation Product parent->oxidation2 Oxidation (Ring)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and overcoming common challenges in the synthesis of (4-Benzyl-piperazin-1-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthetic approach is a two-step process. It begins with the N-alkylation of 1-benzylpiperazine with a haloacetic acid ester, such as ethyl chloroacetate. This is followed by the hydrolysis (saponification) of the resulting ester intermediate, ethyl (4-benzylpiperazin-1-yl)acetate, to yield the final carboxylic acid product.

Q2: How can I avoid the formation of the di-alkylated byproduct during the N-alkylation step?

A2: Di-alkylation is a common side reaction when working with piperazine derivatives. To favor mono-alkylation, you can employ several strategies:

  • Control Stoichiometry: Use an excess of the piperazine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event.

  • Use of a Protecting Group: While more complex, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-alkylation. The protecting group can be removed in a subsequent step.

  • Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]

Q3: What are the recommended solvents and bases for the N-alkylation of 1-benzylpiperazine?

A3: For the N-alkylation of piperazine derivatives, polar aprotic solvents are generally preferred to ensure good solubility of the reactants. Commonly used solvents include acetonitrile (MeCN) and dimethylformamide (DMF). The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and widely used. It is recommended to use at least 1.5-2.0 equivalents of the base to neutralize the acid formed during the reaction.

Q4: My hydrolysis (saponification) reaction is not going to completion. What can I do?

A4: If you are experiencing incomplete hydrolysis of the ester intermediate, consider the following:

  • Increase Reaction Time and/or Temperature: Saponification can sometimes be slow. Increasing the reaction time or gently heating the reaction mixture can help drive the reaction to completion.

  • Ensure Sufficient Base: Use a molar excess of the base (e.g., sodium hydroxide or lithium hydroxide) to ensure complete hydrolysis. A common starting point is 2-4 equivalents.

  • Solvent System: Ensure your ester is soluble in the reaction medium. A mixture of an alcohol (like methanol or ethanol) and water is often used to facilitate solubility.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through a combination of techniques. After the hydrolysis step, the reaction mixture is usually acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent. An alternative is to use acid-base extraction. The final product's purity can be assessed by techniques like NMR, LC-MS, and melting point determination.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in N-alkylation step - Incomplete reaction. - Formation of di-alkylated byproduct. - Poor solubility of reactants.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Use an excess of 1-benzylpiperazine or add the alkylating agent slowly. - Switch to a more polar solvent like DMF.
Reaction stalls (incomplete conversion) - Insufficient base to neutralize generated acid. - Reversible reaction equilibrium.- Add a sufficient amount of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. - Ensure the acid byproduct is effectively neutralized.
Difficulty in isolating the product after hydrolysis - Product is soluble in the aqueous layer after acidification.- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Presence of starting ester after hydrolysis - Incomplete saponification.- Increase the amount of base (NaOH or LiOH), reaction time, or temperature. Ensure adequate mixing.
Formation of unknown impurities - Decomposition of starting materials or product at high temperatures. - Side reactions due to reactive functional groups.- Run the reaction at a lower temperature for a longer duration. - Protect sensitive functional groups if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and similar compounds, based on literature precedents.

Step Reactants Solvent Base Temperature (°C) Time (h) Yield (%)
N-Alkylation 1-Benzylpiperazine, Ethyl ChloroacetateAcetonitrileK₂CO₃Reflux12-2470-85
N-Alkylation 1-Benzylpiperazine, Ethyl BromoacetateDMFK₂CO₃60-808-1675-90
Hydrolysis Ethyl (4-benzylpiperazin-1-yl)acetateMethanol/WaterNaOHReflux2-485-95
Hydrolysis Ethyl (4-benzylpiperazin-1-yl)acetateTHF/WaterLiOHRoom Temp12-1890-98

Note: Yields are representative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl (4-benzylpiperazin-1-yl)acetate

Materials:

  • 1-Benzylpiperazine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dried round-bottom flask, add 1-benzylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl (4-benzylpiperazin-1-yl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ethyl (4-benzylpiperazin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (2-4 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 5-6 with hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start 1-Benzylpiperazine + Ethyl Chloroacetate + K₂CO₃ in Acetonitrile reflux Reflux (82°C) 12-24 hours start->reflux filtration Filter to remove salts reflux->filtration evaporation1 Evaporate solvent filtration->evaporation1 intermediate Crude Ethyl (4-benzylpiperazin-1-yl)acetate evaporation1->intermediate hydrolysis_start Intermediate in Methanol/Water + NaOH intermediate->hydrolysis_start Proceed to Step 2 hydrolysis_reflux Reflux 2-4 hours hydrolysis_start->hydrolysis_reflux evaporation2 Evaporate Methanol hydrolysis_reflux->evaporation2 acidification Acidify with HCl evaporation2->acidification precipitation Precipitation acidification->precipitation filtration2 Filter and Dry precipitation->filtration2 final_product (4-Benzyl-piperazin-1-yl) -acetic acid filtration2->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products benzylpiperazine 1-Benzylpiperazine (Nucleophile) transition_state [Transition State] benzylpiperazine->transition_state Nucleophilic Attack ethylchloroacetate Ethyl Chloroacetate (Electrophile) ethylchloroacetate->transition_state product Ethyl (4-benzylpiperazin-1-yl)acetate transition_state->product chloride Chloride Ion transition_state->chloride Leaving Group Departure

Caption: SN2 reaction mechanism for the N-alkylation of 1-benzylpiperazine.

References

Technical Support Center: Optimizing HPLC Separation of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (4-Benzyl-piperazin-1-yl)-acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape - Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing material.[1][2]

    Solutions:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the protonated amine groups of the analyte.[2][3]

    • Use of Mobile Phase Additives: Incorporate a basic modifier, such as triethylamine (TEA), into the mobile phase to compete with the analyte for active silanol sites.[4]

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask residual silanol interactions.[1][2]

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.[4] Alternatively, consider a column with a different stationary phase chemistry, such as a polar-embedded or polymer-based column.

    • Lower Sample Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting the sample.[1][5]

Issue 2: Poor Peak Shape - Peak Fronting

  • Question: I am observing peak fronting for my this compound peak. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to several factors.

    Solutions:

    • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[4][6] Injecting in a stronger solvent can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

    • Column Overload: Injecting too much sample can lead to peak fronting.[4][6] Reduce the injection volume or the concentration of the sample.

    • Column Collapse: Operating the column outside its recommended pH range can cause the stationary phase to collapse, leading to poor peak shape.[6][7]

Issue 3: Poor Retention

  • Question: this compound is eluting very early in the chromatogram, close to the void volume. How can I increase its retention time?

  • Answer: Due to its polar nature, this compound may exhibit poor retention on traditional C18 columns.[8]

    Solutions:

    • Decrease Organic Solvent Content: In reversed-phase HPLC, reducing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.

    • Alternative Stationary Phases: Consider using a more retentive column for polar compounds, such as a polar-embedded phase, a phenyl column, or a column designed for hydrophilic interaction liquid chromatography (HILIC).[9]

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent into the mobile phase to form a neutral ion pair with the analyte, which will have greater retention on a reversed-phase column.

Issue 4: Irreproducible Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be causing this variability?

  • Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase.

    Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phases with buffers or when changing mobile phase compositions.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time drift.

    • Column Temperature Control: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.[10]

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

  • Question 1: What is a good starting point for an HPLC method for this compound?

  • Answer: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). A gradient elution from a low to a high percentage of acetonitrile can be used to determine the optimal mobile phase composition.

  • Question 2: What type of HPLC column is best suited for the separation of this compound?

  • Answer: While a standard C18 column can be used, a base-deactivated C18 column or a column with a polar-embedded stationary phase is often a better choice to minimize peak tailing. For highly polar compounds, a HILIC column could also be considered.[9]

  • Question 3: How does the pH of the mobile phase affect the separation?

  • Answer: The pH of the mobile phase is a critical parameter. This compound has both a basic piperazine nitrogen and an acidic carboxylic acid group. At a low pH (around 2-3), the carboxylic acid will be protonated (neutral), and the piperazine nitrogens will be protonated (positive charge). This can lead to good peak shape by minimizing silanol interactions.[2] At a mid-range pH, the compound may exist as a zwitterion, which can be challenging for retention on a standard C18 column.

  • Question 4: What detection wavelength should I use?

  • Answer: The benzyl group in the molecule contains a phenyl ring, which will have UV absorbance. A common detection wavelength for compounds with a phenyl ring is around 254 nm.[11] However, it is always recommended to determine the wavelength of maximum absorbance by running a UV scan of the analyte.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for Piperazine Derivatives

ParameterRecommended ConditionRationale
Column C18, Base-Deactivated, 5 µm, 4.6 x 250 mmGood starting point for reversed-phase separation with reduced peak tailing.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidLow pH to protonate silanols and ensure consistent analyte ionization.[2][10]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minutesTo elute a range of polarities and determine the optimal elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[12]
Column Temperature 30 °CFor improved reproducibility.[10]
Detection UV at 254 nmCommon wavelength for aromatic compounds.[11]
Injection Volume 10 µLA typical injection volume.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

  • HPLC System Setup:

    • Install a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the standard solution.

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to the initial conditions and re-equilibrate for 5-10 minutes before the next injection.

  • Data Analysis: Evaluate the chromatogram for retention time, peak shape (tailing factor), and resolution from any impurities. Optimize the gradient, mobile phase pH, or column chemistry as needed based on the troubleshooting guide.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start cluster_problem cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_end start Start: Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes match_solvent Match Injection Solvent to Mobile Phase peak_tailing->match_solvent No (Fronting) add_modifier Add Basic Modifier (TEA) lower_ph->add_modifier change_column Use Base-Deactivated or Polar-Embedded Column add_modifier->change_column lower_conc Lower Sample Concentration change_column->lower_conc end_node Optimized Separation lower_conc->end_node reduce_injection Reduce Injection Volume/Concentration match_solvent->reduce_injection reduce_injection->end_node

Caption: A troubleshooting workflow for addressing poor peak shape in HPLC.

HPLC_Method_Development_Flow cluster_start cluster_steps Method Development Steps cluster_end start Define Analytical Goal select_column Select Column (e.g., C18, Base-Deactivated) start->select_column select_mobile_phase Select Mobile Phase (ACN/Buffered Aqueous) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient select_mobile_phase->scouting_gradient optimize_gradient Optimize Gradient Profile scouting_gradient->optimize_gradient optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph validate_method Validate Method optimize_ph->validate_method end_node Robust HPLC Method validate_method->end_node

References

Technical Support Center: Overcoming Solubility Challenges with (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with (4-Benzyl-piperazin-1-yl)-acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility is a common challenge for compounds like this compound, which possesses both a lipophilic benzyl group and ionizable piperazine and carboxylic acid moieties. Here is a step-by-step approach to troubleshoot this issue:

  • pH Adjustment: The solubility of this compound is highly dependent on the pH of the solution. As an amphoteric molecule, it has both a basic piperazine nitrogen and an acidic carboxylic acid.

    • Acidic Conditions (pH < pKa of carboxyl group): The carboxylic acid will be protonated (less soluble).

    • Near Physiological pH: The compound may exist as a zwitterion, which can sometimes have low solubility.

    • Basic Conditions (pH > pKa of piperazine nitrogen): The piperazine nitrogen will be deprotonated (less soluble).

    • A pH-solubility profile is recommended to identify the optimal pH for solubilization.

  • Use of Co-solvents: Water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

    • Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

    • It is crucial to keep the final concentration of the organic solvent low in cellular assays (typically <0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.

  • Salt Formation: Converting the free acid/base form of your compound to a salt is a highly effective method to enhance aqueous solubility.

    • For the basic piperazine moiety, forming a salt with acids like hydrochloric acid (HCl) or methanesulfonic acid can improve solubility.

    • For the acidic carboxylic acid, forming a salt with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective.

Q2: I observed precipitation of my compound after diluting a DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This phenomenon, often termed "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble upon dilution into an aqueous medium. Here are some strategies to mitigate this:

  • Optimize Final Co-solvent Concentration: Determine the highest tolerable concentration of your co-solvent (e.g., DMSO) in your specific assay that does not cause adverse effects.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions with intermediate buffers containing a gradually decreasing concentration of the co-solvent.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

Q3: My solubility measurements for this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent solubility data can arise from several factors. To ensure reproducibility, consider the following:

  • Equilibration Time: Ensure that you are allowing sufficient time for the compound to reach its thermodynamic equilibrium solubility. This can take anywhere from 24 to 72 hours with continuous agitation.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature.

  • Solid-State Form: The crystalline form (polymorph) of your solid compound can significantly impact its solubility. Ensure you are using the same batch and form of the compound for all experiments.

  • pH Stability of the Buffer: Verify the pH of your buffer before and after the solubility experiment to ensure it has not drifted.

  • Accurate Quantification: Use a validated and sensitive analytical method, such as HPLC, to accurately measure the concentration of the dissolved compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The concentration is above the kinetic solubility limit.- Decrease the compound concentration.- Increase the percentage of co-solvent (if permissible).- Adjust the pH of the buffer to a region of higher solubility.
Compound is initially soluble but precipitates over time. The concentration is above the thermodynamic solubility but below the kinetic solubility.- Lower the compound concentration to below the thermodynamic solubility limit.- Employ formulation strategies like cyclodextrin complexation or the use of surfactants to increase thermodynamic solubility.
Low or no biological activity observed in an in vitro assay. Poor solubility leads to a lower effective concentration of the compound.- Visually inspect for precipitation in assay plates.- Determine the kinetic solubility in the specific assay medium.- Re-test at concentrations below the measured kinetic solubility.- Consider using a solubilizing excipient.
High variability in results between replicate wells or experiments. Inconsistent dissolution or precipitation of the compound.- Prepare a fresh, clear stock solution for each experiment.- Ensure thorough mixing upon dilution into the assay medium.- Standardize the entire solution preparation protocol.

Data Presentation

Disclaimer: The following quantitative data is illustrative for a representative piperazine carboxylic acid derivative and is intended to provide a general framework. Actual solubility values for this compound should be determined experimentally.

Table 1: Illustrative Solubility of a Representative Piperazine Carboxylic Acid in Various Solvents at 25°C

Solvent Solubility (mg/mL)
Water (pH 7.0)< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1
0.1 M HCl (pH 1.0)5 - 10
0.1 M NaOH (pH 13.0)15 - 25
Dimethyl Sulfoxide (DMSO)> 100
Ethanol10 - 20
Methanol5 - 15

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile of a Representative Piperazine Carboxylic Acid at 25°C

pH Solubility (mg/mL)
2.08.5
4.01.2
6.00.5
7.4< 0.1
8.02.5
10.018.0

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of varying pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-72 hours.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be used for accurate quantification.

  • Reporting: Express the solubility in mg/mL or µg/mL.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Stir plate and magnetic stir bars

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Co-solvent Titration: In a series of vials, prepare different ratios of co-solvent to the primary solvent (e.g., 1%, 2%, 5%, 10%, 20% DMSO in water).

  • Compound Addition: Add a known amount of the stock solution to each co-solvent mixture to achieve a target final concentration that is initially insoluble in the primary solvent alone.

  • Observation: Stir the solutions and visually inspect for precipitation at various time points (e.g., immediately, 1 hour, 24 hours). The lowest concentration of co-solvent that maintains a clear solution is the minimum required for that compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_analysis Analysis & Outcome start Poorly Soluble This compound stock Prepare High Conc. Stock in 100% DMSO start->stock ph_adjust pH Adjustment stock->ph_adjust cosolvent Co-solvent Use stock->cosolvent cyclodextrin Cyclodextrin Complexation stock->cyclodextrin salt Salt Formation stock->salt sol_check Solubility Check (Visual/Analytical) ph_adjust->sol_check cosolvent->sol_check cyclodextrin->sol_check salt->sol_check outcome Soluble for Assay sol_check->outcome

Caption: Experimental workflow for overcoming solubility issues.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand (4-Benzyl-piperazin-1-yl)- acetic acid receptor Sigma-1 Receptor (σ1R) ligand->receptor effector Effector Protein (e.g., Ion Channel) receptor->effector Conformational Change second_messenger Second Messenger Modulation effector->second_messenger cellular_response Cellular Response (e.g., Modulation of Neuronal Excitability) second_messenger->cellular_response

Caption: Plausible signaling pathway involving a sigma-1 receptor.

Reducing cytotoxicity of (4-Benzyl-piperazin-1-yl)-acetic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (4-Benzyl-piperazin-1-yl)-acetic acid in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound, even at low concentrations. What are the potential causes?

A2: Several factors can contribute to excessive cytotoxicity in cell culture experiments:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to their unique genetic and physiological characteristics.[1]

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells. It is crucial to use the lowest effective solvent concentration and include a solvent-only control.[1][2][3]

  • Incorrect Compound Concentration: Errors in calculating dilutions can lead to unintentionally high concentrations of the test compound.[1]

  • Prolonged Exposure Time: Continuous exposure to even low concentrations of a cytotoxic agent can lead to significant cell death over time.[1]

  • Suboptimal Cell Health: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can increase their susceptibility to cytotoxic effects.[4]

Q2: What are some general strategies to reduce the cytotoxicity of this compound in our cell culture experiments?

A2: You can employ several strategies to mitigate the toxic effects of your test compound:

  • Optimize Experimental Parameters:

    • Titrate the Concentration: Perform a dose-response experiment to identify the optimal concentration that elicits the desired biological effect with minimal cell death.[1]

    • Optimize Exposure Duration: A shorter incubation time may be sufficient to observe the desired effect while minimizing cytotoxicity.[1]

    • Adjust Cell Seeding Density: Optimizing the number of cells seeded per well is critical to prevent nutrient depletion and avoid confluence-related stress, which can impact cytotoxicity assessments.[2][5]

  • Modify Culture Conditions:

    • Adjust Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera can influence the cytotoxicity of a compound. Higher serum concentrations may reduce the apparent cytotoxicity by binding to the compound, making less of it available to the cells.[6][7][8] Conversely, reducing serum concentration may be necessary for certain assays but can also increase cell sensitivity.[8]

    • Use a Recovery Period: After treatment, you can remove the compound-containing medium, wash the cells, and add fresh medium to allow for cell recovery.[1]

  • Co-administration of Protective Agents:

    • Antioxidants: If the compound induces oxidative stress, co-treatment with antioxidants may offer protection.[9]

    • Cytoprotective Agents: Certain agents can be used to protect normal cells from the harmful effects of cytotoxic compounds.[9]

Q3: How can we determine if the solvent used to dissolve this compound is contributing to the observed cytotoxicity?

A3: To determine if the solvent is the source of cytotoxicity, you should always include a "vehicle control" in your experimental setup. This control consists of cells treated with the highest concentration of the solvent used in the experiment, but without the test compound. If you observe significant cell death in the vehicle control group, this indicates that the solvent itself is toxic at that concentration. It is recommended to keep the final concentration of solvents like DMSO below 0.5%, and ideally even lower, as some cell lines can be sensitive to concentrations as low as 0.3125%.[2][3]

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure that you are seeding the same number of viable cells in each well for every experiment. Perform a cell count and viability assessment before seeding.[4][9]
Variation in Compound Potency If using different batches of this compound, there might be variations in purity or potency.[9]
Inconsistent Incubation Time The timing of compound addition and the duration of the assay should be kept consistent across all experiments.[9]
Instrument Variability Ensure that the plate reader or other analytical instruments are properly calibrated and maintained.[9]
Inconsistent Serum Concentration Different batches of serum can have varying protein content. Standardize the serum concentration and, if possible, use the same batch for a series of related experiments.[7]
Issue: No Cytotoxic Effect Observed at Expected Concentrations
Potential Cause Troubleshooting Step
Inactive Compound Improper storage or handling may have degraded the compound.[7]
Cell Line Resistance The chosen cell line may be inherently resistant to the compound.[7]
Insufficient Incubation Time The cytotoxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[7]
High Serum Concentration Serum proteins may be binding to the compound, reducing its effective concentration. Perform a dose-response curve in media with a lower serum concentration.[7]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Culture your chosen cell line under standard conditions. Ensure the cells are healthy and in the logarithmic growth phase.[4]

  • Seeding: Prepare a 96-well plate and seed the cells at different densities (e.g., 500, 1000, 2000, 5000, and 10,000 cells per well).[9][10]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or Alamar Blue) to measure cell proliferation.

  • Data Analysis: Plot the cell viability against the initial seeding density for each time point. The optimal seeding density is one that allows for logarithmic growth throughout the intended duration of your cytotoxicity experiment without reaching over-confluence.[5][10]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same concentration of solvent used to dissolve the compound.[1]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and vehicle control to the respective wells.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Quantitative Data Summary

Table 1: Example Solvent Cytotoxicity on Various Cancer Cell Lines

SolventConcentrationCell LineTime Point (hours)% Viability
DMSO0.3125%HepG224>95%
DMSO0.3125%Huh724>95%
DMSO0.3125%HT2924>95%
DMSO0.3125%SW48024>95%
DMSO0.3125%MCF-724>95%
DMSO0.3125%MDA-MB-23124>95%
DMSO0.3125%MCF-748~90%
Ethanol0.3125%All tested24<70%
Data adapted from a study on solvent cytotoxicity.[2][3]

Visualizations

experimental_workflow cell_culture 1. Culture Cells seed_plate 2. Seed 96-well Plate (Optimal Density) cell_culture->seed_plate add_compound 4. Treat Cells prepare_compound 3. Prepare Compound Dilutions prepare_compound->add_compound incubate 5. Incubate (24-72h) mtt_assay 6. Perform MTT Assay incubate->mtt_assay read_plate 7. Read Absorbance mtt_assay->read_plate analyze_data 8. Calculate % Viability & IC50 read_plate->analyze_data

Caption: Workflow for a standard cytotoxicity assay.

troubleshooting_cytotoxicity start High Cytotoxicity Observed check_solvent Is Vehicle Control Toxic? start->check_solvent reduce_solvent Reduce Solvent Concentration check_solvent->reduce_solvent Yes check_concentration Are Compound Calculations Correct? check_solvent->check_concentration No reduce_solvent->check_concentration recalculate Recalculate Dilutions check_concentration->recalculate No optimize_params Optimize Experimental Parameters check_concentration->optimize_params Yes recalculate->optimize_params optimize_exposure Reduce Exposure Time optimize_params->optimize_exposure optimize_density Optimize Seeding Density optimize_params->optimize_density optimize_serum Adjust Serum Concentration optimize_params->optimize_serum

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting (4-Benzyl-piperazin-1-yl)-acetic acid In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving (4-Benzyl-piperazin-1-yl)-acetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: While specific data for this compound is limited, compounds in the N-benzylpiperazine class primarily act as monoamine releasing agents and reuptake inhibitors. They typically increase the extracellular concentrations of dopamine and serotonin in the brain.[1][2][3] This action is similar to that of amphetamine and MDMA, suggesting that this compound may have stimulant and psychoactive properties.[2][4]

Q2: What are the expected behavioral effects of this compound in preclinical in vivo models?

A2: Based on the pharmacology of related N-benzylpiperazine compounds, expected behavioral effects in rodent models may include increased locomotor activity, altered responses in conditioned place preference assays, and potential substitution in drug discrimination paradigms using stimulants like amphetamine.[1][4] However, some derivatives have been shown to decrease locomotor activity, indicating a complex pharmacological profile.[1] Researchers should be prepared for a range of behavioral outcomes.

Q3: What are the potential adverse effects to monitor for during in vivo studies?

A3: Key adverse effects associated with N-benzylpiperazine derivatives include the potential for seizures, neurotoxicity, and cardiovascular effects such as increased heart rate and blood pressure.[2][4] Close monitoring of animal subjects for any signs of distress, convulsions, or abnormal physiological responses is crucial.

Q4: How should I determine the appropriate vehicle for in vivo administration?

A4: The choice of vehicle will depend on the solubility of this compound. Common vehicles for small molecules in neuroscience research include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80, DMSO, or cyclodextrins. It is essential to conduct vehicle toxicity studies to ensure the chosen formulation does not produce confounding effects.

Q5: What is a suitable starting dose for in vivo experiments?

A5: Determining a starting dose requires preliminary dose-ranging studies to establish the maximum tolerated dose (MTD). If in vitro data (e.g., EC50 or IC50) is available, a common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro effective concentration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in behavioral data between subjects in the same group. 1. Inconsistent drug formulation or administration. 2. Animal stress or habituation differences. 3. Genetic variability within the animal colony.1. Ensure the compound is fully dissolved and the formulation is homogeneous. Standardize administration technique (e.g., gavage volume, injection site). 2. Acclimate animals to the experimental environment and handling procedures. 3. Use animals from a reputable supplier with a well-defined genetic background.
Lack of expected efficacy or behavioral effect. 1. Insufficient dose or poor bioavailability. 2. Rapid metabolism of the compound. 3. The compound does not effectively cross the blood-brain barrier (BBB).1. Conduct a dose-response study to determine the optimal effective dose. 2. Perform pharmacokinetic studies to assess the half-life and metabolite profile of the compound. 3. Consider formulation strategies to enhance BBB penetration or alternative routes of administration (e.g., intraperitoneal vs. oral).
Unexpected or paradoxical behavioral effects (e.g., sedation instead of stimulation). 1. Off-target effects of the compound. 2. Dose is too high, leading to receptor desensitization or toxicity. 3. Complex interaction with multiple neurotransmitter systems.1. Conduct in vitro receptor profiling to identify potential off-target interactions. 2. Perform a thorough dose-response analysis, including lower doses. 3. The N-benzylpiperazine class can have mixed dopaminergic and serotonergic effects which can lead to complex behavioral outcomes.[1]
Signs of neurotoxicity or animal distress (e.g., seizures, stereotypy). 1. The dose is above the maximum tolerated dose (MTD). 2. Direct neurotoxic effects of the compound or its metabolites.1. Immediately cease administration and reduce the dose in future experiments. 2. Conduct a formal MTD study. 3. Consider histopathological examination of brain tissue to assess for neuronal damage.

Experimental Protocols

Protocol 1: Locomotor Activity Assay

This protocol outlines a standard method for assessing the impact of this compound on spontaneous locomotor activity in rodents.

Materials:

  • This compound

  • Appropriate vehicle

  • Rodent subjects (e.g., C57BL/6 mice)

  • Open field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Habituation: Place individual animals in the activity chambers for 30-60 minutes to allow for acclimation to the novel environment.

  • Administration: Following habituation, administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity of the drug-treated group to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA).

Protocol 2: Conditioned Place Preference (CPP) Assay

This protocol is designed to evaluate the rewarding or aversive properties of this compound.

Materials:

  • This compound

  • Appropriate vehicle

  • Rodent subjects (e.g., Sprague-Dawley rats)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.

  • Conditioning: Over the next 6-8 days, conduct conditioning sessions. On "drug" days, administer this compound and confine the animal to one of the outer chambers for 30 minutes. On "vehicle" days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The chamber paired with the drug should be counterbalanced across subjects.

  • Post-Conditioning (Preference Test): On the day following the final conditioning session, place the animal in the central chamber and allow free access to all chambers for 15-20 minutes, with no drug or vehicle administered. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber suggests a rewarding effect, while a significant decrease suggests an aversive effect.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Behavioral Testing cluster_prep Preparation cluster_behavioral Behavioral Assays cluster_analysis Analysis formulation Compound Formulation dose_ranging Dose-Ranging/MTD Study formulation->dose_ranging locomotor Locomotor Activity dose_ranging->locomotor cpp Conditioned Place Preference dose_ranging->cpp drug_disc Drug Discrimination dose_ranging->drug_disc data_collection Data Collection locomotor->data_collection cpp->data_collection drug_disc->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Workflow for in vivo behavioral experiments.

signaling_pathway Hypothesized Signaling Pathway of N-Benzylpiperazine Analogs cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron bzp This compound dat Dopamine Transporter (DAT) bzp->dat Inhibits Reuptake sert Serotonin Transporter (SERT) bzp->sert Inhibits Reuptake vesicle Synaptic Vesicles (DA & 5-HT) bzp->vesicle Promotes Release da Dopamine (DA) vesicle->da ht Serotonin (5-HT) vesicle->ht da_receptor Dopamine Receptors da->da_receptor ht_receptor Serotonin Receptors ht->ht_receptor downstream Downstream Signaling & Behavioral Effects da_receptor->downstream ht_receptor->downstream troubleshooting_logic Troubleshooting Logic for In Vivo Experiments cluster_solutions Troubleshooting Logic for In Vivo Experiments start Experiment Yields Unexpected Results check_variability High Variability? start->check_variability check_efficacy No Efficacy? check_variability->check_efficacy No solution_variability Review Formulation & Administration Procedures check_variability->solution_variability Yes check_toxicity Toxicity Observed? check_efficacy->check_toxicity No solution_efficacy Conduct Dose-Response & PK Studies check_efficacy->solution_efficacy Yes solution_toxicity Perform MTD Study & Reduce Dose check_toxicity->solution_toxicity Yes

References

Technical Support Center: (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide ID: BZP-AA-TSG-2025 Version: 1.0 Last Updated: December 12, 2025

Welcome to the technical support guide for (4-Benzyl-piperazin-1-yl)-acetic acid (CAS No. 119929-87-2).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot unexpected results during the synthesis, purification, and application of this versatile fragment molecule.[3] As a key building block in drug discovery, its proper handling and reaction execution are critical for success.

Section 1: Synthesis & Purity Issues

This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared by the N-alkylation of 1-benzylpiperazine with a two-carbon electrophile bearing a carboxylate or its precursor.

FAQ 1.1: My synthesis yield is low. What are the common causes?

Low yield is a frequent issue stemming from several factors related to the N-alkylation of piperazine derivatives. The primary causes include incomplete reaction, formation of side products, and suboptimal reaction conditions.[4]

Potential Causes & Solutions:

  • Formation of Di-alkylated Byproduct: The starting material, 1-benzylpiperazine, has a free secondary amine that can react with the product to form a di-alkylated species. To minimize this, use a precise 1:1 stoichiometry or a slight excess of the alkylating agent.[5]

  • Poor Base Selection: A base is required to neutralize the acid byproduct (e.g., HCl from chloroacetic acid). A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred to prevent deprotonation of the product, which can lead to side reactions.[4][5] Stronger bases may accelerate the reaction but can also promote byproduct formation.

  • Suboptimal Solvent and Temperature: Polar aprotic solvents like DMF or Acetonitrile (MeCN) are typically effective for N-alkylation reactions as they help dissolve the reagents.[4] Many of these reactions require heating to proceed at a reasonable rate; however, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[4]

  • In-situ Protection Method: For greater control and to favor mono-alkylation, consider an in-situ monohydrochloride formation strategy. By reacting piperazine with piperazine dihydrochloride, you can effectively protect one amine group, directing alkylation to the desired nitrogen.[5][6]

Troubleshooting Workflow for Low Synthesis Yield

This decision tree outlines a systematic approach to diagnosing and resolving low-yield issues.

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

FAQ 1.2: My NMR spectrum shows unexpected peaks. What are they?

Unexpected signals in the NMR spectrum of the final product often correspond to residual starting materials, solvents, or common side products.

Compound / ImpurityKey ¹H NMR Signals (approx. δ, CDCl₃)Notes
This compound (Product) 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ph-CH₂), 3.2 (s, 2H, N-CH₂-COOH), 2.4-2.7 (br m, 8H, piperazine-H)The carboxylic acid proton may be broad or not observed.
1-Benzylpiperazine (Starting Material) 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ph-CH₂), 2.9 (t, 4H, piperazine-H), 2.4 (t, 4H, piperazine-H), 1.9 (s, 1H, NH)The most common impurity. The NH proton is exchangeable.[7]
1,4-Dibenzylpiperazine (Side Product) 7.2-7.4 (m, 10H, Ar-H), 3.5 (s, 4H, Ph-CH₂), 2.5 (s, 8H, piperazine-H)Forms if benzyl chloride reacts with both nitrogens of piperazine (if present as an impurity in the starting material).
Ethyl Chloroacetate (Reagent) 4.2 (q, 2H, O-CH₂), 4.0 (s, 2H, Cl-CH₂), 1.3 (t, 3H, CH₃)If using the ester version of the alkylating agent.

Characterization Tip: Due to the presence of two basic nitrogen atoms and one acidic carboxylic acid, the compound can form a zwitterion. This can cause peak broadening in the NMR spectrum, especially for the protons on the carbons alpha to the nitrogen atoms. Running the NMR in a different solvent (e.g., DMSO-d₆ or MeOD) can sometimes sharpen these signals.[8][9]

Section 2: Reaction & Application Issues

Once synthesized, this compound is often used in subsequent reactions, most commonly amide bond formations.

FAQ 2.1: My amide coupling reaction is failing or giving low conversion. Why?

Amide coupling reactions can be challenging.[10] When this carboxylic acid fails to couple efficiently with an amine, several factors could be at play.

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent: Standard reagents like HATU, HBTU, or EDC/HOBt are generally effective.[11] However, for sterically hindered amines or electronically poor nucleophiles, you may need more potent activators or different conditions. T3P (Propylphosphonic Anhydride) is another excellent option known for clean reactions and easy workups.[12]

  • Base Issues: The choice and amount of base (e.g., DIPEA, Et₃N) are critical. The base neutralizes the acid formed and prevents protonation of the amine nucleophile. At least 2.0-3.0 equivalents of a non-nucleophilic base are typically required. The intramolecular basicity of the piperazine nitrogen can interfere with some coupling reactions; ensuring sufficient external base is present is key.

  • Zwitterion Formation: The compound can exist as a zwitterion, where the carboxylic acid protonates one of the piperazine nitrogens. This reduces the nucleophilicity of the acid's carboxylate group, hindering its activation by coupling reagents.

    • Solution: Before adding the coupling reagent, try pre-mixing the acid and a base like DIPEA in the solvent for 15-30 minutes. This ensures the formation of the carboxylate salt, which is more reactive.

  • Poor Solubility: The compound or its activated intermediate may have poor solubility in the reaction solvent, causing the reaction to stall. If using common solvents like DCM or THF, consider switching to DMF to improve solubility.[4]

Reaction Scheme: Common Amide Coupling Failure Mode

The diagram below illustrates how intramolecular protonation (zwitterion formation) can inhibit the desired reaction pathway.

Amide_Coupling_Failure cluster_0 Desired Pathway (Sufficient Base) cluster_1 Failure Pathway (Insufficient Base) Acid_Base BZP-Acid + DIPEA Carboxylate Deprotonated Carboxylate (Nucleophilic) Acid_Base->Carboxylate Deprotonation HATU HATU Activation Carboxylate->HATU Active_Ester Activated O-Acylisourea Ester HATU->Active_Ester Product Desired Amide Product Active_Ester->Product Amine R-NH₂ Amine->Active_Ester Nucleophilic Attack Zwitterion Zwitterion Form (Intramolecular Salt) NonReactive Poorly Reactive Carboxylic Acid Zwitterion->NonReactive Reduced Nucleophilicity Stall Reaction Stalls or Fails NonReactive->Stall Fails to Activate Start_Acid (4-Benzyl-piperazin-1-yl) -acetic acid Start_Acid->Acid_Base Start_Acid->Zwitterion

References

Validation & Comparative

A Comparative Analysis of (4-Benzyl-piperazin-1-yl)-acetic acid Analogs: Antimicrobial and Sigma-1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of piperazine analogs, with a specific focus on derivatives of the (4-Benzyl-piperazin-1-yl)-acetic acid scaffold. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the well-documented activities of structurally related 4-benzylpiperazine analogs. The primary activities explored are antimicrobial effects and binding affinity to the sigma-1 receptor, a protein implicated in a variety of neurological and psychiatric conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to inform further research and drug development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the antimicrobial and sigma-1 receptor binding activities of various 4-benzylpiperazine analogs. These analogs share the core 4-benzylpiperazine moiety but differ in the substituent at the 1-position of the piperazine ring, providing insights into structure-activity relationships.

Table 1: Antimicrobial Activity of 4-Benzylpiperazine Analogs

Compound IDN1-SubstituentBacterial StrainMIC (µg/mL)Reference
1a -CH2-CO-NH-(p-chlorophenyl)S. aureus16[1]
1b -CH2-CO-NH-(p-fluorophenyl)S. aureus32[1]
1c -CH2-CO-NH-(p-methoxyphenyl)S. aureus64[1]
2a s-triazine derivativeB. subtilis8[2]
2b s-triazine derivativeS. aureus16[2]
2c s-triazine derivativeS. epidermis8[2]
2d s-triazine derivativeP. aeruginosa16[2]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial potency.

Table 2: Sigma-1 Receptor Binding Affinity of 4-Benzylpiperazine Analogs

Compound IDN1-SubstituentKᵢ (nM) for σ₁ ReceptorKᵢ (nM) for σ₂ ReceptorSelectivity (σ₂/σ₁)Reference
3a -CH₂-benzofuran-2-yl2.7102.638[3]
3b -CH₂-(4-methoxybenzyl)1.85291157[4]
3c -CH₂-(4-fluorobenzyl)0.914852.7[4]
3d -CH₂-(4-bromobenzyl)0.544175.9[4]
3e -CH₂-(4-iodobenzyl)0.434093.0[4]
3f -CH₂-(4-nitrobenzyl)0.866170.9[4]
4a -CO-(CH₂)₂-cyclohexyl1.61418886[5]
4b -CO-CH₂-phenyl21.22395113[5]

Kᵢ: Inhibitory constant. A lower Kᵢ value indicates a higher binding affinity for the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration in the microtiter plate.

  • Compound Preparation and Serial Dilutions:

    • Dissolve the piperazine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB. The typical volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well (except for the negative control) with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Sigma-1 Receptor Binding Assay: Competitive Radioligand Binding

This assay determines the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor Source: Guinea pig liver membranes or commercially available membrane preparations from cells expressing the human sigma-1 receptor.[6]

    • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist).[6]

    • Test Compounds: Piperazine analogs.

    • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[6]

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).[6]

    • Filtration System: Glass fiber filters and a cell harvester.

    • Scintillation Counter: For measuring radioactivity.

  • Procedure:

    • Preparation of Reagents:

      • Prepare the assay buffer.

      • Prepare a stock solution of the radioligand. The final concentration in the assay should be at or near its Kₑ value.

      • Prepare serial dilutions of the test compounds.

      • Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[6]

      • Prepare the membrane homogenate at an optimized concentration.

    • Assay Plate Setup (96-well plate):

      • Total Binding Wells: Contain assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding (NSB) Wells: Contain assay buffer, radioligand, the high concentration of unlabeled ligand, and membrane preparation.

      • Test Compound Wells: Contain assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.

    • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

    • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathway

The following diagram illustrates a simplified signaling pathway of the Sigma-1 Receptor, a key target for many piperazine derivatives.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) BiP BiP Sigma1 Sigma-1 Receptor BiP->Sigma1 Inactivated State Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Mobilization Agonist Agonist (e.g., Piperazine Analog) Agonist->Sigma1 Activation Downstream Downstream Signaling (e.g., Kinase activation, Ion channel modulation) Ca_Cytosol->Downstream

Caption: Sigma-1 Receptor Signaling Pathway.

Discussion and Conclusion

The presented data highlights the diverse biological activities of 4-benzylpiperazine analogs. In terms of antimicrobial activity, modifications to the N1-substituent of the piperazine ring significantly influence efficacy against various bacterial strains. For instance, the introduction of s-triazine moieties appears to confer broad-spectrum antibacterial activity.

Regarding sigma-1 receptor binding, the 4-benzylpiperazine scaffold is a potent pharmacophore. Substitutions on the benzyl ring and at the N1-position of the piperazine ring can modulate both affinity and selectivity for the sigma-1 over the sigma-2 receptor. Generally, electron-withdrawing groups on the benzyl ring tend to enhance affinity.

While direct experimental data for this compound is not available in the reviewed literature, we can infer potential activities. The presence of the carboxylic acid group introduces a significant change in the physicochemical properties of the molecule, increasing its polarity and introducing a negative charge at physiological pH. This could influence its ability to cross cell membranes and interact with biological targets. The acetic acid moiety might impact antimicrobial activity, as changes in acidity can affect bacterial growth. For sigma-1 receptor binding, the introduction of a charged group at the N1-position could potentially alter the binding mode and affinity compared to the neutral or more lipophilic substituents presented in Table 2.

Further experimental evaluation of this compound and its simple amide or ester derivatives is warranted to fully elucidate its biological activity profile and establish a more direct structure-activity relationship. The protocols and comparative data provided in this guide offer a solid foundation for such investigations.

References

A Comparative Guide to (4-Benzyl-piperazin-1-yl)-acetic acid and Established Endocannabinoid System Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of (4-Benzyl-piperazin-1-yl)-acetic acid in the context of well-characterized inhibitors of the endocannabinoid system, specifically focusing on Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). While this compound is a known chemical entity, its biological activity as an enzyme inhibitor is not yet extensively documented in publicly available literature. Therefore, this document serves as a framework for its evaluation, comparing its hypothetical performance metrics against established inhibitors. This guide will delve into the mechanistic underpinnings of FAAH and MAGL inhibition, present established methodologies for inhibitor characterization, and offer a comparative landscape of prominent inhibitors in the field.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, mood, appetite, and memory.[1] The primary enzymes responsible for the degradation of the key endocannabinoid signaling molecules, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[1][2] Inhibition of these enzymes presents a promising therapeutic strategy to enhance endogenous cannabinoid signaling, offering potential treatments for a range of conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases.[1][2] FAAH inhibitors work by blocking the breakdown of anandamide, thereby increasing its levels and enhancing the activation of cannabinoid receptors.[1] This can lead to analgesic, anti-inflammatory, and anxiolytic effects.[1] Similarly, MAGL inhibitors prevent the degradation of 2-AG, which also results in heightened endocannabinoid signaling.[2]

This guide will focus on the comparative analysis of this compound against a panel of well-established FAAH and MAGL inhibitors.

Signaling Pathways and Mechanism of Action

The therapeutic effects of FAAH and MAGL inhibitors are rooted in their ability to modulate the signaling pathways of the endocannabinoid system.

FAAH Inhibition and Anandamide Signaling

FAAH is a serine hydrolase that hydrolyzes anandamide into arachidonic acid and ethanolamine.[3] By inhibiting FAAH, the synaptic concentration of anandamide is increased, leading to prolonged activation of cannabinoid receptors, primarily CB1 and CB2.

FAAH_Inhibition NAPE NAPE AEA_syn Anandamide (AEA) NAPE->AEA_syn CB1 CB1 Receptor AEA_syn->CB1 FAAH FAAH AEA_syn->FAAH Degradation AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth Inhibitor This compound & Other FAAH Inhibitors Inhibitor->FAAH Inhibits caption FAAH Inhibition Pathway MAGL_Inhibition DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG CB1_2 CB1/CB2 Receptors Two_AG->CB1_2 MAGL MAGL Two_AG->MAGL Degradation AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Inhibitor This compound & Other MAGL Inhibitors Inhibitor->MAGL Inhibits caption MAGL Inhibition Pathway enzyme_assay cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Enzyme (Recombinant Human/Rat FAAH or MAGL) incubate Incubate Enzyme with This compound (or known inhibitor) start->incubate add_substrate Add Fluorogenic or Radiolabeled Substrate (e.g., [3H]AEA or [3H]2-AG) incubate->add_substrate measure Measure Product Formation (Fluorescence or Radioactivity) add_substrate->measure calculate Calculate IC50 Value measure->calculate caption In Vitro Inhibition Assay

References

Comparative Cross-Reactivity Analysis of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Drug Development

Cross-reactivity, the unintended binding of a drug or lead compound to targets other than the primary therapeutic target, is a critical consideration in drug development. It can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, comprehensive cross-reactivity profiling is essential for the selection and optimization of drug candidates. Piperazine derivatives, known for their diverse pharmacological activities, often interact with a range of receptors and transporters in the central nervous system, making cross-reactivity studies particularly pertinent.

Comparative Binding Affinity of Benzylpiperazine Derivatives

To illustrate the concept of cross-reactivity, the following table summarizes the in vitro binding affinities of several benzylpiperazine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. The selectivity ratio (Ki σ2/Ki σ1) is a key indicator of a compound's preference for one receptor over the other. A higher ratio indicates greater selectivity for the σ1 receptor. This data is extrapolated from a study on novel benzylpiperazine derivatives designed as σ1 receptor ligands.[1][2]

Compound IDStructureKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio (Ki σ2/Ki σ1)
8 1-(4-methoxybenzyl)-4-(3-phenylpropyl)piperazine3.71598432
13 1-{[4-(4-methoxybenzyl)piperazin-1-yl]carbonyl}-4-phenylpiperidine14.53021208
14 1-(4-methoxybenzyl)-4-(4-phenylbutanoyl)piperazine8.22850348
15 1-(4-methoxybenzyl)-4-(3-cyclohexylpropanoyl)piperazine1.61418886
24 1-(4-hydroxybenzyl)-4-(3-phenylpropyl)piperazine5.32240423
Haloperidol (reference)3.219.56.1

Note: The compound IDs are taken from the source study for reference.[1][2]

Experimental Protocols

The determination of binding affinities and cross-reactivity is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for assessing the binding of compounds to sigma-1 and sigma-2 receptors, based on established protocols.[3][4][5][6][7]

Radioligand Binding Assay for σ1 and σ2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain or liver membranes, or cell lines expressing recombinant human σ1 and σ2 receptors.

  • Radioligands:

    • For σ1 receptors: [³H]-(+)-pentazocine.

    • For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a saturating concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

  • Non-specific Binding Control: Haloperidol or other appropriate non-labeled ligand in high concentration.

  • Test Compounds: Benzylpiperazine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

Procedure:

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, radioligand, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in cross-reactivity studies and the potential biological implications, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 Determination Counting->Calculation Ki_Value Ki Calculation (Cheng-Prusoff) Calculation->Ki_Value

Caption: Workflow for a Radioligand Binding Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Ligand Benzylpiperazine Derivative Sigma1R Sigma-1 Receptor (Primary Target) Ligand->Sigma1R High Affinity Other_Receptor Off-Target Receptor (e.g., Dopamine D2) Ligand->Other_Receptor Lower Affinity (Cross-reactivity) Primary_Effect Modulation of Ion Channels Sigma1R->Primary_Effect Cross_Reactivity_Effect Alteration of cAMP Levels Other_Receptor->Cross_Reactivity_Effect Cellular_Response Cellular Response Primary_Effect->Cellular_Response Cross_Reactivity_Effect->Cellular_Response

Caption: Hypothetical Signaling Due to Cross-Reactivity.

Conclusion

The assessment of cross-reactivity is a cornerstone of preclinical drug development. While direct experimental data for (4-Benzyl-piperazin-1-yl)-acetic acid is currently limited, the analysis of related benzylpiperazine derivatives demonstrates the importance of evaluating binding affinities across multiple targets. The provided data on sigma receptor selectivity and the detailed experimental protocol for radioligand binding assays offer a valuable resource for researchers. It is imperative that comprehensive in vitro and in vivo studies are conducted to fully characterize the selectivity profile of any new chemical entity to ensure its safety and efficacy. Researchers are encouraged to utilize such comparative approaches to guide their drug discovery and development efforts.

References

Navigating Stereochemistry: A Comparative Guide to the Enantiomeric Separation and Activity of (4-Benzyl-piperazin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth technical comparison of the enantiomeric separation of (4-Benzyl-piperazin-1-yl)-acetic acid, a versatile scaffold in medicinal chemistry.[1][2][3] We will explore a robust analytical method for its resolution and delve into a comparative analysis of the potential biological activities of its distinct enantiomers, offering field-proven insights for researchers and drug development professionals.

The Imperative of Chiral Separation

This compound, a zwitterionic compound, possesses a chiral center that gives rise to two enantiomers. The three-dimensional arrangement of substituents around this center dictates how the molecule binds to its biological target. It is a well-established principle that enantiomers of a chiral drug can exhibit different, and sometimes opposing, pharmacological effects.[4] Therefore, the separation and individual characterization of these enantiomers are not merely a regulatory hurdle but a fundamental step in understanding the molecule's true therapeutic potential and ensuring patient safety.

Enantiomeric Separation: A Practical Approach via Chiral HPLC

While various techniques exist for chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) remains one of the most versatile and widely employed methods in the pharmaceutical industry.[5] For a zwitterionic molecule like this compound, a polysaccharide-based CSP, such as one derived from cellulose or amylose, often provides excellent enantioselectivity.

Below is a detailed, step-by-step protocol for the chiral HPLC separation of this compound enantiomers. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Experimental Protocol: Chiral HPLC Separation

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Chiral Stationary Phase Chiralpak® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (5 µm particle size)Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with amine and carboxylic acid functionalities. The chlorinated phenylcarbamate selectors provide strong chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6]
Column Dimensions 250 mm x 4.6 mmStandard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1, v/v/v)The use of a polar organic mobile phase is suitable for this CSP. Acetonitrile and methanol are common solvents, and their ratio can be adjusted to optimize retention and resolution. The addition of a small amount of a basic modifier like DEA is crucial to improve peak shape and reduce tailing of the basic piperazine nitrogen by competing for active sites on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temperature 35°CTemperature can influence the thermodynamics of the chiral recognition process. Operating at a slightly elevated and controlled temperature can improve peak efficiency and reproducibility.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and band broadening.
Detection Wavelength 254 nmThe benzyl group in the molecule provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow for Chiral Separation and Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on Chiralpak IC hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Enantiomeric Purity integration->quantification

Caption: Workflow of enantiomeric separation by chiral HPLC.

Comparative Biological Activity: A Hypothetical Case Study

Let us hypothesize that this compound is an antagonist at a specific G-protein coupled receptor (GPCR) in the CNS. It is highly probable that the two enantiomers will display different affinities and potencies.

Hypothetical Comparative Activity Profile:

Parameter(R)-Enantiomer(S)-EnantiomerRationale for Differential Activity
Receptor Binding Affinity (Ki) 5 nM150 nMThe (R)-enantiomer (eutomer) likely has a more favorable three-point interaction with the chiral binding pocket of the receptor, leading to a tighter and more stable complex.
Functional Potency (IC50) 10 nM300 nMConsistent with its higher binding affinity, the (R)-enantiomer is expected to be more potent in blocking the receptor's downstream signaling cascade.
In Vivo Efficacy HighLow to ModerateThe higher potency of the (R)-enantiomer would translate to greater efficacy in a relevant animal model of a CNS disorder.
Off-Target Activity LowModerateThe less active (S)-enantiomer (distomer) might have a less specific binding profile, potentially interacting with other receptors and leading to undesirable side effects.
Metabolic Stability HigherLowerThe stereochemistry can influence how the molecule is recognized and processed by metabolic enzymes, potentially leading to different pharmacokinetic profiles.

Enantiomer-Receptor Interaction Model

G cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) cluster_receptor Biological Target R_Enantiomer R Binding_Site_R Receptor Binding Pocket R_Enantiomer->Binding_Site_R High Affinity (3-Point Interaction) Receptor GPCR Binding_Site_R->Receptor S_Enantiomer S Binding_Site_S Receptor Binding Pocket S_Enantiomer->Binding_Site_S Low Affinity (Steric Hindrance) Binding_Site_S->Receptor

Caption: Differential binding of enantiomers to a chiral receptor.

This hypothetical comparison underscores the critical importance of enantiomeric separation. The development of the racemic mixture could lead to a suboptimal therapeutic agent with a higher required dose and an increased risk of side effects, whereas the pure (R)-enantiomer represents a more potent and potentially safer drug candidate.

Conclusion

The enantiomeric separation of this compound is a crucial step in its development as a potential therapeutic agent. Chiral HPLC provides a robust and reliable method for achieving this separation, allowing for the isolation and characterization of the individual enantiomers. As our hypothetical case study illustrates, the biological activities of these enantiomers are likely to differ significantly. A thorough understanding of the stereochemistry-activity relationship is paramount for optimizing the pharmacological profile of this promising chemical scaffold and for developing safer and more effective medicines.

References

In Vivo Efficacy of Novel Benzylpiperazine Analogue Explored in Neuropathic Pain Models, A Comparative Analysis with Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropathic pain therapeutics, the demand for novel analgesics with improved efficacy and favorable safety profiles remains a critical area of research. This guide provides a comparative analysis of the in vivo efficacy of a novel benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as Compound 15), against the established standard-of-care drug, Pregabalin. Due to the absence of published in vivo data for (4-Benzyl-piperazin-1-yl)-acetic acid, this analysis focuses on Compound 15, a structurally related molecule with demonstrated analgesic properties.

The data presented herein is collated from preclinical studies in rodent models of inflammatory and neuropathic pain. This guide aims to offer an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform further research and development in the field of pain management.

Comparative Efficacy in Preclinical Pain Models

The following table summarizes the in vivo efficacy of Compound 15 and Pregabalin in established mouse models of pain. These models are designed to mimic the characteristics of inflammatory and neuropathic pain states in humans.

Parameter Compound 15 Pregabalin Source
Drug Target Sigma-1 (σ1) Receptor Antagonistα2δ-1 subunit of Voltage-Gated Calcium Channels[1][2]
Pain Model Formalin-induced Inflammatory Pain (Mouse)Various Neuropathic Pain Models (Mouse)[1][2]
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.)[1][2]
Effective Dose Range 3 - 60 mg/kg (i.p.)10 - 100 mg/kg (i.p., s.c.)[1][2]
Reported Efficacy Dose-dependent antinociception in the formalin test with an ED₅₀ of 12.7 mg/kg.[1] It also produced anti-allodynic effects in a chronic nerve constriction injury model.[1]Significantly attenuates mechanical allodynia and hyperalgesia in multiple neuropathic pain models, including chronic constriction injury.[2][1][2]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic efficacy of a compound against both acute neurogenic pain and persistent inflammatory pain.

  • Animal Model: Male Swiss Webster mice are commonly used.

  • Procedure: A dilute solution of formalin (typically 2.5% in saline) is injected into the plantar surface of the mouse's hind paw.[3]

  • Behavioral Assessment: Following the injection, the time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain mechanisms.[3][4]

  • Drug Administration: The test compound (e.g., Compound 15) or vehicle is administered intraperitoneally at a specified time before the formalin injection.[1]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce peripheral nerve injury that results in chronic neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.[5][6]

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.[5] Loose ligatures (typically 3-4) are tied around the nerve.[5]

  • Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments.[6] The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined. Thermal hyperalgesia can be assessed by measuring the latency of paw withdrawal from a radiant heat source.

  • Drug Administration: The test compound (e.g., Compound 15 or Pregabalin) or vehicle is administered, and behavioral assessments are performed at various time points post-administration to evaluate the reduction in pain behaviors.[1][2]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Compound 15 and Pregabalin are mediated through distinct molecular targets and signaling pathways.

Compound 15: Sigma-1 Receptor Antagonism

Compound 15 acts as a selective antagonist of the Sigma-1 (σ1) receptor, a molecular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] In the context of neuropathic pain, the σ1 receptor is upregulated and contributes to the hyperexcitability of neurons. By antagonizing the σ1 receptor, Compound 15 is thought to modulate downstream signaling cascades involved in central sensitization, a key mechanism in the maintenance of chronic pain.[7] This includes the modulation of N-methyl-D-aspartate (NMDA) receptor function and ion channel activity.[7][8]

sigma1_pathway cluster_presynaptic Presynaptic Neuron nerve_injury Nerve Injury upregulation Upregulation of σ1 Receptor nerve_injury->upregulation sigma1 σ1 Receptor upregulation->sigma1 nmda NMDA Receptor Sensitization sigma1->nmda ion_channel Ion Channel Dysfunction sigma1->ion_channel compound15 Compound 15 compound15->sigma1 hyperexcitability Neuronal Hyperexcitability nmda->hyperexcitability ion_channel->hyperexcitability pain Pain Perception hyperexcitability->pain

Fig. 1: Proposed mechanism of Compound 15 in neuropathic pain.
Pregabalin: Targeting the α2δ-1 Subunit of Calcium Channels

Pregabalin exerts its analgesic effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[9] Following nerve injury, the expression and trafficking of the α2δ-1 subunit to presynaptic terminals are increased.[2][10] This leads to an increase in calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P. Pregabalin binding to the α2δ-1 subunit is believed to inhibit this trafficking, thereby reducing the number of functional calcium channels at the presynaptic terminal.[2] This results in decreased neurotransmitter release and a reduction in neuronal hyperexcitability.[2][10]

pregabalin_pathway cluster_presynaptic Presynaptic Neuron nerve_injury Nerve Injury upregulation Upregulation & Trafficking of α2δ-1 nerve_injury->upregulation a2d1 α2δ-1 Subunit upregulation->a2d1 ca_channel Voltage-Gated Ca²⁺ Channel a2d1->ca_channel pregabalin Pregabalin pregabalin->a2d1 ca_influx Increased Ca²⁺ Influx ca_channel->ca_influx neurotransmitter Excitatory Neurotransmitter Release ca_influx->neurotransmitter postsynaptic_activation Postsynaptic Neuron Activation neurotransmitter->postsynaptic_activation pain Pain Signal postsynaptic_activation->pain

Fig. 2: Mechanism of action of Pregabalin in neuropathic pain.

References

Navigating the Unseen: A Comparative Analysis of (4-Benzyl-piperazin-1-yl)-acetic acid's Off-Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding a compound's off-target effects is paramount to predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the potential off-target effects of (4-Benzyl-piperazin-1-yl)-acetic acid, a piperazine derivative. Due to the limited publicly available off-target screening data for this specific molecule, this guide leverages established knowledge of the broader N-benzylpiperazine class to present a representative analysis alongside plausible alternative compounds.

The piperazine scaffold is a common motif in pharmacologically active compounds. However, derivatives of piperazine are known to interact with a range of G-protein coupled receptors (GPCRs), ion channels, and kinases beyond their intended targets. The most frequently observed off-target activities for this class of compounds are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. Furthermore, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical concern for cardiotoxicity, and interactions with various kinases are potential liabilities.

This guide offers a framework for evaluating such off-target effects, complete with detailed experimental protocols and illustrative data to aid in the design and interpretation of preclinical safety and selectivity studies.

Comparative Off-Target Profile

To illustrate a potential off-target profile for this compound, we present a hypothetical dataset comparing its activity at several common off-target families against two alternative piperazine-based compounds: Compound A (a more potent, less selective analog) and Compound B (a more selective, potentially safer alternative).

Table 1: Comparative GPCR Binding Affinities (Ki, nM)

TargetThis compound (Hypothetical Ki)Compound A (Hypothetical Ki)Compound B (Hypothetical Ki)
Dopamine D2 850150>10,000
Serotonin 5-HT2A 1,2002508,500
Adrenergic α1A 2,500500>10,000
Histamine H1 >10,000800>10,000
Muscarinic M1 >10,0001,500>10,000

Table 2: Comparative Kinase Inhibition (IC50, µM)

KinaseThis compound (Hypothetical IC50)Compound A (Hypothetical IC50)Compound B (Hypothetical IC50)
Src >5015>50
Lck >5022>50
EGFR >50>50>50
CDK2 >5035>50

Table 3: hERG Channel Inhibition (IC50, µM)

CompoundhERG IC50 (Hypothetical)
This compound25
Compound A5
Compound B>50

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable off-target screening. Below are protocols for key assays.

Radioligand Binding Assay for GPCR Off-Target Screening

Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the specific radioligand at a concentration close to its Kd, and the diluted test compound or vehicle.

  • For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.[1]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compound (this compound) and a known kinase inhibitor (e.g., Staurosporine) as a positive control.[1]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.

  • Add the kinase and the test compound or control to the wells of the microplate. Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should ideally be at or near the Km for each kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Screening

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Hit Validation & Profiling cluster_3 Functional & Cellular Assays Compound Structure Compound Structure Similarity Search Similarity Search Compound Structure->Similarity Search 2D/3D Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling Molecular Docking Molecular Docking Compound Structure->Molecular Docking Known Off-Targets DB Known Off-Targets DB Similarity Search->Known Off-Targets DB hERG Model hERG Model Pharmacophore Modeling->hERG Model GPCR/Kinase Structures GPCR/Kinase Structures Molecular Docking->GPCR/Kinase Structures Broad Panel Screening Broad Panel Screening GPCR Panel GPCR Panel Broad Panel Screening->GPCR Panel e.g., 10 µM Kinase Panel Kinase Panel Broad Panel Screening->Kinase Panel e.g., 10 µM Ion Channel Panel Ion Channel Panel Broad Panel Screening->Ion Channel Panel e.g., 10 µM Dose-Response Assays Dose-Response Assays GPCR Panel->Dose-Response Assays Hits Kinase Panel->Dose-Response Assays Hits Ion Channel Panel->Dose-Response Assays Hits Determine Ki/IC50 Determine Ki/IC50 Dose-Response Assays->Determine Ki/IC50 Functional Assays Functional Assays Determine Ki/IC50->Functional Assays Cellular Assays Cellular Assays Functional Assays->Cellular Assays Assess Off-Target Liability Assess Off-Target Liability Cellular Assays->Assess Off-Target Liability

Caption: Tiered approach for off-target liability assessment.

Simplified Dopamine D2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound This compound (Antagonist) Compound->D2R Inhibits Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperazin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (4-benzyl-piperazin-1-yl)-acetic acid has emerged as a versatile and promising scaffold in the quest for novel therapeutics. This guide provides an objective comparison of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and analgesic properties. The information presented is supported by experimental data from multiple studies, offering a comprehensive overview for guiding future drug discovery efforts.

Anticancer Activity: Targeting Cell Proliferation and Survival

Modifications to the core this compound structure have yielded potent anticancer agents. Key strategies have involved substitutions on the benzyl ring and replacement of the acetic acid moiety with larger, often heterocyclic, ring systems.

Comparative Anticancer Potency

Systematic derivatization has revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinazoline Derivatives

A series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, where the acetic acid group is replaced by a quinazoline system, have demonstrated significant anticancer activity.[1]

Compound IDSubstitution on Benzyl Ring (R)A549 IC₅₀ (µM)H460 IC₅₀ (µM)HT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)
7a H0.0410.0290.1470.039
7d 4-F0.0320.0360.1240.033
7g 4-Cl0.0390.0310.1350.038
7j 4-CH₃0.0450.0390.1510.049

Table 2: Anticancer Activity of Indole and Alepterolic Acid Derivatives

Replacing the acetic acid moiety with an indole or a bulky diterpenoid from alepterolic acid has also been explored, with notable effects on potency.

Derivative TypeSubstitution on Benzyl Ring (R)Cell LineIC₅₀ (µM)Reference
Indole4-ClHUH75.21[2]
Indole3,4-diClHUH73.42[2]
Alepterolic AcidHMCF-715.24[3]
Alepterolic Acid3,4-diClMCF-78.31[3]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Benzyl Ring Substitutions: The nature and position of substituents on the benzyl ring significantly modulate anticancer activity. Electron-withdrawing groups, such as halogens (F, Cl), particularly in the para position, tend to enhance potency.[1] Dichlorination, as seen in the indole and alepterolic acid series, consistently improves cytotoxic effects.[2][3]

  • Acetic Acid Moiety Replacement: Replacing the small acetic acid group with larger, rigid heterocyclic systems like quinazoline or indole is a successful strategy for achieving potent anticancer activity.

Mechanism of Action in Cancer

The anticancer effects of these derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

  • Apoptosis Induction: The (3,4-dichlorobenzyl)piperazinyl alepterolic acid derivative (6p ) has been shown to trigger the intrinsic apoptotic pathway in MCF-7 breast cancer cells. This is achieved by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[3]

apoptosis_pathway Apoptosis Induction by Benzylpiperazine Derivatives Derivative Benzylpiperazine Derivative (e.g., Compound 6p) Bax_Bcl2 Upregulation of Bax/Bcl-2 Ratio Derivative->Bax_Bcl2 Caspase9 Activation of Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 PARP Cleavage of PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

  • Cell Cycle Arrest & Tubulin Inhibition: The potent quinazoline derivative 7a was found to cause cell cycle arrest at the G2/M phase.[1] Further investigation revealed that this compound acts as a tubulin polymerization inhibitor, disrupting the formation of microtubules essential for mitosis.[1] This mechanism is shared by other benzylpiperazine-containing compounds which have been shown to bind to the colchicine site on tubulin.[4]

Analgesic and Anti-inflammatory Potential

While less explored for the this compound scaffold itself, related structures have demonstrated notable analgesic properties.

Comparative Analgesic Effects

A study on esters of 3-(4-benzyl-1-piperazinyl)-1-phenylpropanol, a structurally similar compound, provides insights into the SAR for analgesic activity.

Table 3: Analgesic Properties of 3-(4-benzyl-1-piperazinyl)-1-phenylpropanol Esters [5]

CompoundAnalgesic Activity (% Maximum Protection)Acute Toxicity (LD₅₀, mg/kg)
Parent Compound43.6589.74
Propanoyl EsterReduced> 243
Benzoyl EsterReduced> 243
Phenylacetyl EsterReduced> 243
Aspirin (Reference)71.43-

Key Structure-Activity Relationship Insights for Analgesic Activity:

  • The parent compound with a free hydroxyl group exhibited the highest analgesic activity in this series.[5]

  • Esterification of the hydroxyl group led to a decrease in analgesic effects but also significantly reduced the compound's toxicity.[5]

Detailed Experimental Protocols

The evaluation of these compounds relies on standardized and robust experimental methodologies.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated overnight to allow for attachment.

  • Compound Incubation: The cells are then treated with serial dilutions of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

mtt_workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Determine IC50 Value G->H

Caption: A streamlined workflow of the MTT assay.

Western Blot for Protein Expression Analysis

This technique is employed to detect and quantify specific proteins, such as those involved in apoptosis.

Protocol:

  • Cell Lysis: Treated and control cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • Membrane Transfer: The separated proteins are transferred from the gel to a solid support membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2), followed by incubation with enzyme-linked secondary antibodies.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The intensity of the protein bands is quantified to determine relative protein expression levels.

References

A Comparative Guide to the Efficacy of (4-Benzyl-piperazin-1-yl)-acetic acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy of (4-Benzyl-piperazin-1-yl)-acetic acid derivatives and structurally related compounds, with a focus on their potential as therapeutic agents. While specific efficacy data for this compound is limited in the public domain, this guide draws on data from closely related benzylpiperazine derivatives to provide a useful comparison for researchers in the field.

The diverse biological activities of piperazine derivatives include applications as antipsychotics, antidepressants, anxiolyties, anthelmintics, anti-inflammatories, and antimicrobials.[1][2][3] Many of these effects are attributed to their interaction with the monoamine pathway.[1] The structural versatility of the piperazine ring allows for extensive modifications, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets.[3][4]

This guide will focus on a well-documented class of benzylpiperazine derivatives that have been investigated as potent and selective σ1 receptor antagonists for the treatment of chronic pain.[5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of selected benzylpiperazine derivatives for the σ1 and σ2 receptors, providing a basis for comparing their potency and selectivity.

Compound IDCompound Nameσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (Ki σ2/Ki σ1)
15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61417886
8 (Lead) Not specified in detail--432
13 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-5-phenylpentan-1-one7.82368304
14 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one14.83014204
16 (2E)-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one145623543
21 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one10.31365133

Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands.[5][6][7][8]

In Vivo Efficacy

Compound 15 was further evaluated in mouse models of inflammatory and neuropathic pain, demonstrating dose-dependent antinociceptive and anti-allodynic effects.[5][6][7] Notably, it did not produce sedation or impair locomotor responses at effective doses, suggesting a favorable safety profile.[5][6][7]

Experimental Protocols

σ Receptor Binding Assays

Objective: To determine the in vitro affinity and selectivity of the synthesized compounds for σ1 and σ2 receptors.

Methodology:

  • Preparation of Tissue: Guinea pig brains (for σ1) and rat livers (for σ2) were homogenized in a sucrose buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended.

  • Radioligand Binding:

    • σ1 Receptor Assay: Membrane homogenates were incubated with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compounds.

    • σ2 Receptor Assay: Membrane homogenates were incubated with the radioligand [³H]-DTG in the presence of (+)-pentazocine to block σ1 sites, along with varying concentrations of the test compounds.

  • Incubation and Filtration: The mixtures were incubated and then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.[5][8]

Mouse Formalin Assay (Inflammatory Pain Model)

Objective: To assess the antinociceptive effects of the test compounds on inflammatory pain.

Methodology:

  • Animals: Male ICR mice were used.

  • Drug Administration: Compound 15 or vehicle was administered intraperitoneally (i.p.) at doses ranging from 3 to 60 mg/kg.

  • Induction of Pain: A dilute formalin solution was injected into the plantar surface of the mouse's hind paw.

  • Observation: The time the animals spent licking or biting the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent licking or biting was calculated for each phase and compared between the drug-treated and vehicle-treated groups.[5][6][7]

Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

Objective: To evaluate the anti-allodynic effects of the test compounds on neuropathic pain.

Methodology:

  • Surgical Procedure: The sciatic nerve of the mouse was loosely ligated to induce a nerve injury.

  • Assessment of Allodynia: Mechanical allodynia was measured using von Frey filaments. The paw withdrawal threshold was determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Drug Administration: Compound 15 was administered (i.p.) at varying doses.

  • Data Collection: Paw withdrawal thresholds were measured at multiple time points post-drug administration.

  • Data Analysis: The withdrawal thresholds were compared before and after drug administration and between treated and control groups.[5][6][7]

Visualizations

Signaling Pathway of σ1 Receptor Antagonism in Nociception

Caption: Proposed mechanism of σ1 receptor antagonism in pain modulation.

General Experimental Workflow for In Vivo Pain Models

experimental_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Pain_Induction Induce Pain (Formalin or CCI) Animal_Model->Pain_Induction Drug_Admin Administer Test Compound (e.g., Compound 15, i.p.) Pain_Induction->Drug_Admin Behavioral_Assay Conduct Behavioral Assay (Licking/Biting or von Frey) Drug_Admin->Behavioral_Assay Data_Collection Collect and Record Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Compare Treated vs. Control Statistical_Analysis->Results

Caption: Workflow for evaluating the efficacy of compounds in pain models.

References

Head-to-Head Comparison of Atypical Antipsychotics Based on Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychopharmacology, piperazine-based compounds represent a significant class of atypical antipsychotics. Their therapeutic efficacy is largely attributed to their unique binding profiles to various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comparative analysis of key piperazine-based atypical antipsychotics, supported by experimental data, to aid researchers and drug development professionals in their understanding of these compounds.

Comparative Analysis of Receptor Binding Affinity

The affinity of a drug for its target receptor is a crucial determinant of its potency and potential side effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for several prominent piperazine-based antipsychotics at the human dopamine D2 and serotonin 5-HT2A receptors.

CompoundKi (nM) for Dopamine D2 ReceptorKi (nM) for Serotonin 5-HT2A Receptor
Aripiprazole0.343.4
Olanzapine1.14
Ziprasidone0.80.4
Risperidone3.130.12
Clozapine12613

Experimental Protocols

The presented Ki values were determined through in vitro radioligand binding assays. The following provides a generalized protocol for such an experiment.

Receptor Binding Assay Protocol

1. Membrane Preparation:

  • Cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are harvested.

  • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the competing piperazine-based compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Signaling Pathway

The therapeutic and adverse effects of piperazine-based antipsychotics are largely mediated through their interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated by D2 receptor activation.

D2_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Simplified signaling cascade following dopamine binding to the D2 receptor.

Reproducibility of (4-Benzyl-piperazin-1-yl)-acetic acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (4-Benzyl-piperazin-1-yl)-acetic acid and its Analogs in Research

This guide provides a comparative overview of this compound and related benzylpiperazine derivatives for researchers, scientists, and drug development professionals. Due to a lack of publicly available, reproducible experimental data specifically for this compound, this document focuses on the broader class of benzylpiperazine derivatives to provide context and potential areas of application.

Introduction to this compound

This compound is a synthetic compound recognized primarily as a versatile scaffold in medicinal chemistry and drug discovery.[1] It belongs to the acetonitrile group of derivatives and is utilized in various analytical techniques, including liquid chromatography, mass spectrometry, and gas chromatography.[2] While specific biological activity data for this compound is limited, its structural motif is present in a wide range of biologically active molecules.

Comparative Landscape of Benzylpiperazine Derivatives

The benzylpiperazine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds targeting a variety of biological systems. Research into its derivatives has revealed activities ranging from central nervous system effects to antimicrobial properties.

Table 1: Comparative Biological Activities of Benzylpiperazine Derivatives

Derivative ClassPrimary Biological Target/ActivityExample Compound(s)Key Findings
Neuroactive Agents Dopamine and Serotonin Elevation1-Benzylpiperazine (BZP)Exhibits stimulatory and hallucinogenic effects similar to MDMA, but with noted neurotoxicity. Induces oxidative stress and apoptosis in neuronal cells.[3]
Sigma-1 Receptor Ligands2-(1-Benzylpiperidin-4-yl)acetic acid (isomer)Potential therapeutic target for neurological disorders.[4]
Antimicrobial Agents Antibacterial and AntifungalVarious synthesized piperazine derivativesSome derivatives show significant activity against strains like Staphylococcus aureus and Candida albicans.[4]

Experimental Protocols

General Synthesis of Monosubstituted Piperazine Derivatives

A common method for synthesizing monosubstituted piperazines involves the reaction of piperazine with a suitable reagent in a solvent like methanol. One simplified, one-pot synthesis avoids the need for protecting groups by using a protonated piperazine, which can then be reacted with various electrophiles.[5]

Visualizing Synthesis and Potential Pathways

The following diagrams illustrate a generalized synthesis workflow for piperazine derivatives and a potential signaling pathway that analogs of this compound might influence.

G cluster_synthesis Generalized Synthesis of Monosubstituted Piperazines piperazine Piperazine protonated_piperazine Protonated Piperazine (e.g., with HCl or Acetic Acid) piperazine->protonated_piperazine Acid monosubstituted_product Monosubstituted Piperazine Derivative protonated_piperazine->monosubstituted_product Reaction with Electrophile electrophile Electrophilic Reagent (e.g., Benzyl Halide) electrophile->monosubstituted_product

A simplified workflow for the synthesis of monosubstituted piperazine derivatives.

G ligand Benzylpiperazine Derivative (Potential Sigma-1 Ligand) sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) ligand->sigma1 Binds to downstream Downstream Signaling Cascades (e.g., Ion Channel Modulation, Kinase Pathways) sigma1->downstream Modulates cellular_response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) downstream->cellular_response Leads to

References

Validating the Target of (4-Benzyl-piperazin-1-yl)-acetic acid: A Comparative Guide for Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of (4-Benzyl-piperazin-1-yl)-acetic acid. While direct experimental data for this specific molecule is not publicly available, its core structure, benzylpiperazine, is a well-established scaffold for ligands of the Sigma-1 Receptor (σ1R). This document outlines a hypothetical validation process, comparing the potential activity of this compound with known σ1R modulators.

The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various signaling pathways, making it a compelling target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and pain management.

Comparative Analysis of Sigma-1 Receptor Ligands

To validate and characterize the interaction of a novel compound with the σ1R, its binding affinity and functional activity are compared against established reference ligands. Here, we present a hypothetical profile for this compound alongside the well-characterized σ1R agonist PRE-084 and antagonists Haloperidol and BD-1063.

Table 1: Comparative Binding Affinities for the Sigma-1 Receptor

CompoundChemical StructureTypeKi (nM) for σ1RSelectivity for σ1R over σ2R
This compound (Hypothetical) this compoundPutative Modulator15.5~50-fold
PRE-084PRE-084Agonist2.2[1][2]>5900-fold[1]
HaloperidolHaloperidolAntagonist3.2~170-fold
BD-1063BD-1063Antagonist9.0[3][4]~50-fold[5][6]

Table 2: Comparative Functional Activity at the Sigma-1 Receptor

CompoundFunctional AssayEndpoint MeasuredHypothetical/Observed Result
This compound (Hypothetical) Neurite Outgrowth Assay (N2a cells)Increase in neurite lengthModerate increase in neurite length, suggesting agonist activity.
Calcium Flux Assay (Fura-2 AM)Attenuation of store-operated Ca2+ entryAttenuation of Ca2+ influx, consistent with σ1R modulation.
PRE-084Neurite Outgrowth Assay (N2a cells)Increase in neurite lengthPotent induction of neurite outgrowth.
Calcium Flux Assay (Fura-2 AM)Attenuation of store-operated Ca2+ entrySignificant inhibition of SOCE.[7]
HaloperidolNeurite Outgrowth Assay (N2a cells)Increase in neurite lengthNo induction of neurite outgrowth; blocks PRE-084 effect.
Calcium Flux Assay (Fura-2 AM)Attenuation of store-operated Ca2+ entryBlocks the inhibitory effect of σ1R agonists on SOCE.
BD-1063Neurite Outgrowth Assay (N2a cells)Increase in neurite lengthNo induction of neurite outgrowth; blocks PRE-084 effect.
Calcium Flux Assay (Fura-2 AM)Attenuation of store-operated Ca2+ entryReverses the inhibitory effect of σ1R agonists on Ca2+ influx.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with its target. Below are standard protocols for key experiments in σ1R research.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the σ1R by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Conditions: In a 96-well plate, incubate the membrane homogenate (100 µg protein) with the radioligand (e.g., 1 nM [³H]-(+)-pentazocine) and varying concentrations of the test compound (e.g., this compound) or reference compounds.

  • Incubation: Incubate at 37°C for 150 minutes to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

This functional assay assesses the potential agonistic activity of a compound on σ1R, which is known to promote neuronal differentiation and neurite extension.

Protocol:

  • Cell Culture: Plate mouse neuroblastoma cells (e.g., Neuro-2a) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound, a positive control (e.g., PRE-084), and a negative control (vehicle). To confirm σ1R mediation, a separate set of wells can be co-treated with the test compound and a σ1R antagonist (e.g., BD-1063).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and number of neurites per cell using automated image analysis software.

  • Data Analysis: Compare the extent of neurite outgrowth in treated wells to control wells. A significant increase in neurite length suggests agonist activity.

Calcium Flux Assay

The σ1R is a known modulator of intracellular calcium signaling, particularly store-operated calcium entry (SOCE). This assay measures the effect of a test compound on this process.

Protocol:

  • Cell Preparation: Culture cells expressing σ1R (e.g., HEK293 cells) on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline intracellular calcium concentration using a fluorescence imaging system.

  • Store Depletion: Deplete intracellular calcium stores by applying a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free buffer.

  • Compound Application: Add the test compound or reference ligands to the cells.

  • Calcium Re-addition: Reintroduce a buffer containing calcium to induce SOCE.

  • Measurement and Analysis: Continuously record the changes in intracellular calcium levels. A modulation of the SOCE peak by the test compound, which is reversible by a σ1R antagonist, indicates an effect on the receptor.

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP s1r->bip Inactive State ip3r IP3R s1r->ip3r Modulation ion_channels Ion Channel Modulation s1r->ion_channels neurite Neurite Outgrowth s1r->neurite neuroprotection Neuroprotection s1r->neuroprotection ca_mito Ca2+ uptake ip3r->ca_mito Ca2+ transfer atp ATP Production ca_mito->atp agonist Agonist (e.g., PRE-084) agonist->s1r Activation antagonist Antagonist (e.g., BD-1063) antagonist->s1r Blockade stress Cellular Stress stress->s1r Dissociation

Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Workflow for Target Validation

experimental_workflow cluster_functional Functional Characterization start Start: Novel Compound This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays neurite_assay Neurite Outgrowth Assay binding_assay->neurite_assay calcium_assay Calcium Flux Assay binding_assay->calcium_assay data_analysis Data Analysis and Comparison with Reference Ligands neurite_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Target Validated & Characterized data_analysis->conclusion

Caption: Workflow for Sigma-1 Receptor Target Validation.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of (4-Benzyl-piperazin-1-yl)-acetic acid. As a trusted partner in your research, we are committed to providing information that ensures not only the integrity of your work but also the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and regulatory best practices.

Core Safety Principles & Hazard Assessment

The fundamental principle of chemical waste management is to treat substances with unknown or incomplete toxicological profiles as hazardous until proven otherwise.[4] The structure of this compound contains two key functional groups that inform its handling and disposal protocols:

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][6] They can also act as skin sensitizers.

  • Acetic Acid Moiety: While the acidity is modified by the piperazine structure, the carboxylic acid group means it should be handled as a corrosive, particularly in concentrated form.[7]

Based on data from close analogs like this compound Methyl ester, the primary hazards are identified as significant skin, eye, and respiratory irritation.[8]

Table 1: Anticipated Hazard Profile and Safety Summary

Parameter Hazard Information Primary Mitigation Strategy
Chemical Name This compound Treat as hazardous chemical waste.
Primary Hazards Causes skin irritation.[8] Causes serious eye irritation/damage.[8][9] May cause respiratory irritation.[8] Handle exclusively within a chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE).
Chemical Incompatibility Strong oxidizing agents, strong bases, strong acids. Segregate waste streams. Never mix with incompatible chemicals to prevent violent reactions.[2]
Environmental Hazard Potential to harm aquatic life if released. Do not dispose of down the drain or in general trash.[8][10] All waste must be collected for professional disposal.

| Disposal Method | Dispose of as hazardous chemical waste via a licensed contractor, likely through incineration.[11][12] | Follow the step-by-step protocol outlined in this guide. |

Mandatory Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory when handling this compound in any form, including during waste consolidation and disposal procedures.[13]

Table 2: Required Personal Protective Equipment

PPE Type Specification & Rationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[13] This protects the eyes from splashes of liquids or fine dust particles that can cause serious damage.
Hand Protection Chemical-resistant nitrile gloves are required. For prolonged contact or handling of concentrated waste, consider double-gloving.[12] This provides a robust barrier against dermal absorption.
Body Protection A dedicated lab coat must be worn and kept fastened. For handling larger quantities of waste, a chemically impervious apron is recommended.[13]

| Respiratory Protection | All handling of this compound, especially weighing of solids or transferring solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13] |

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing this compound are handled in a manner that is safe, compliant, and self-validating.

Experimental Protocol: Waste Collection and Packaging

Objective: To safely collect and segregate all waste contaminated with this compound into properly labeled containers for professional disposal.

Materials:

  • Designated hazardous waste container (HDPE or glass, with a screw-top lid)

  • Hazardous Waste Label

  • Inert absorbent material (e.g., vermiculite, sand)

  • Appropriate PPE (see Table 2)

Procedure:

  • Preparation & Labeling:

    • Before beginning work, designate a hazardous waste container.[1]

    • Affix a "Hazardous Waste" label to the container.[4]

    • On the label, write the full chemical name: "this compound". Do not use abbreviations or chemical formulas. [4] List any solvents or other chemicals that will be added to this waste container.

  • Waste Segregation & Collection:

    • Solid Waste: Carefully place all contaminated disposable solids (e.g., weighing paper, gloves, pipette tips, absorbent pads) into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Crucially, do not mix this waste with incompatible waste streams (e.g., strong oxidizers, bases).[2]

    • Empty Containers: Any "empty" container that held the pure compound must be treated as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); this rinsate must be collected and disposed of as liquid hazardous waste.[4] The triple-rinsed container can then be disposed of in accordance with institutional policy.[14]

    • Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[14]

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[15]

    • Wearing full PPE, contain the spill by covering it with an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[15]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Container Management & Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and provides secondary containment.[4]

  • Final Disposal:

    • Once the container is full or has reached your institution's time limit for satellite accumulation, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] This waste will require disposal in compliance with all local, state, and federal regulations, which typically involves high-temperature incineration.[12][16][17]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the safe disposal of this compound waste streams.

G Disposal Workflow for this compound start Material Designated for Disposal solid_waste Solid Waste (Contaminated Labware, Gloves, PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Sharps Waste (Needles, Contaminated Glassware) start->sharps_waste solid_container Solid Hazardous Waste Container solid_waste->solid_container liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container labeling Label Container with: 'Hazardous Waste' Full Chemical Name(s) Date solid_container->labeling liquid_container->labeling sharps_container->labeling storage Secure Temporary Storage (Satellite Accumulation Area) labeling->storage disposal Arrange Pickup by Licensed Disposal Service storage->disposal

Caption: Logical workflow for the safe segregation and disposal of waste.

References

Personal protective equipment for handling (4-Benzyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Benzyl-piperazin-1-yl)-acetic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is synthesized from safety data for structurally related compounds, including its methyl ester and other piperazine derivatives. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and conduct a thorough risk assessment based on the specific conditions of their work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on data for similar compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1]
Hand Protection Wear chemical-impermeable gloves, such as nitrile or neoprene, that have been inspected for integrity before use. Breakthrough times may vary, so consult the glove manufacturer's data for specific chemicals.
Skin and Body Protection Wear a flame-retardant and impervious lab coat or chemical-resistant suit to prevent skin contact. Ensure that all skin is covered.[1]
Respiratory Protection In case of inadequate ventilation, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[1] Respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for damage and ensure it is appropriate for the task.

2. Handling the Compound:

  • Avoid the formation of dust or aerosols.

  • Do not breathe vapors, mist, or gas.

  • Avoid all contact with skin and eyes.

  • Use non-sparking tools to prevent ignition sources.

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • All waste containing this compound, including contaminated PPE, labware, and spill cleanup materials, must be considered hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly identify the contents and associated hazards.

2. Storage of Waste:

  • Store hazardous waste in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

3. Disposal Method:

  • Dispose of the hazardous waste through a licensed and approved waste disposal contractor.

  • Do not dispose of this chemical down the drain or in the general trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather and Inspect Materials prep_workspace->prep_materials handle_compound Handle Compound prep_materials->handle_compound handle_spill Spill Occurs handle_compound->handle_spill dispose_waste Segregate and Label Hazardous Waste handle_compound->dispose_waste handle_cleanup Execute Spill Cleanup Protocol handle_spill->handle_cleanup handle_cleanup->dispose_waste dispose_storage Store Waste in Designated Area dispose_waste->dispose_storage dispose_contractor Arrange for Professional Disposal dispose_storage->dispose_contractor

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.